Costatolide
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
909-14-8 |
|---|---|
分子式 |
C22H26O5 |
分子量 |
370.4 g/mol |
IUPAC 名称 |
(16S,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12-,18-/m0/s1 |
InChI 键 |
NIDRYBLTWYFCFV-PZROIBLQSA-N |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
手性 SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)O |
规范 SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
同义词 |
calanolide A calanolide F costatolide NSC 661122 |
产品来源 |
United States |
Foundational & Exploratory
The Discovery and Isolation of Costatolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Costatolide, also known as (-)-calanolide B, is a naturally occurring tetracyclic dipyranocoumarin that has garnered significant interest within the scientific community for its potent anti-HIV activity.[1][2] First identified through extensive screening of natural products by the National Cancer Institute, this compound belongs to a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[3] this compound and its analogs have demonstrated a unique profile of activity against various strains of HIV-1, including those resistant to other NNRTIs.[1][4] This technical guide provides an in-depth overview of the discovery of this compound, its natural sources, and a detailed methodology for its isolation and purification.
Discovery and Natural Sources
This compound was discovered as part of a series of polycyclic coumarins isolated from tropical plants of the genus Calophyllum.[3] These natural products were identified as specific inhibitors of the HIV-1 reverse transcriptase.[3] The primary and most abundant natural source of this compound is the latex of the tree Calophyllum teysmannii Miq. var. inophylloide (King.) P. F. Stevens, which is found in Sarawak, Malaysia.[3][5] Other species of the same genus, such as C. cerasiferum Vesque and C. inophyllum L., have also been reported to contain this compound.[2] The sustainable harvesting of latex from C. teysmannii has been demonstrated, making it a viable source for obtaining sufficient quantities of this compound for preclinical and clinical development.[3]
Experimental Protocols: Isolation of this compound from Calophyllum teysmannii Latex
An efficient and scalable method for the isolation of this compound has been developed, yielding a high-purity product.[3][5] The following protocol is based on the work of Lin et al. (1999).
Pre-treatment of Latex
-
Freshly collected latex of Calophyllum teysmannii is the starting material.
-
The latex is first stirred in hexane at room temperature for approximately one hour to remove oily materials.
-
The solid material is allowed to settle and is then filtered under vacuum and washed with additional hexane.
-
The resulting solid is dissolved in dichloromethane (CH2Cl2) and filtered to remove bark and other solid debris.
-
The solvent is then removed to yield a solid product.
Recrystallization and Purification
-
The solid product obtained after pre-treatment is subjected to repetitive recrystallization from acetone.
-
The mother liquors from the recrystallization steps, which may contain significant amounts of this compound, are combined and recrystallized to obtain an additional quantity of the compound.
-
This process yields this compound with a purity of greater than 96%.[3]
Structural Elucidation
The structure of the isolated this compound is confirmed through various spectroscopic and chromatographic analyses, including:
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR): To elucidate the chemical structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
UV-Visible Spectroscopy: To observe the electronic transitions within the molecule.
Data Presentation
The following tables summarize the quantitative data associated with the isolation and biological activity of this compound.
Table 1: Isolation Yield and Purity of this compound from C. teysmannii Latex
| Parameter | Value | Reference |
| Starting Material | Latex of Calophyllum teysmannii | [3] |
| Initial this compound Content in Latex | ~37% | [3] |
| Overall Yield of this compound | 10.6% | [3] |
| Final Purity of this compound | >96% | [3] |
Table 2: In Vitro Anti-HIV Activity of this compound
| Parameter | Value (µM) | Cell Line | Virus Strain | Reference |
| EC₅₀ | 0.06 - 1.4 | CEM-SS, H9, MT2, AA5, U937, 174xCEM | HIV-1 | [4] |
EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.
Mandatory Visualizations
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Mechanism of Action: Inhibition of HIV-1 Reverse Transcriptase
Caption: Inhibition of HIV-1 Reverse Transcriptase by this compound.
References
- 1. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. journals.asm.org [journals.asm.org]
- 5. researchgate.net [researchgate.net]
Costatolide: A Technical Guide on its Potency as a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI)
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Costatolide, a naturally occurring coumarin derivative, has demonstrated significant potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of Human Immunodeficiency Virus Type 1 (HIV-1). This document provides a comprehensive technical overview of this compound's anti-HIV activity, mechanism of action, and the experimental protocols used for its evaluation. In vitro studies have revealed that this compound inhibits HIV-1 replication in various cell lines with effective concentrations in the sub-micromolar range. Its mechanism of action is characterized as a mixed-type inhibition of the HIV-1 reverse transcriptase enzyme. This guide consolidates the available quantitative data, details the methodologies for key experiments, and presents visual representations of the underlying mechanisms and experimental workflows.
Mechanism of Action
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the HIV-1 reverse transcriptase (RT), an enzyme crucial for the virus's replication cycle.[1][2] This binding induces a conformational change in the enzyme, thereby inhibiting its catalytic activity.[3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs are not incorporated into the growing viral DNA chain but rather act as non-competitive inhibitors.[4]
This compound functions through this NNRTI mechanism, specifically engaging with a hydrophobic pocket on the p66 subunit of the HIV-1 RT.[5][6] Enzymatic inhibition assays have further elucidated that this compound exhibits a mixed-type inhibition, affecting both the Michaelis constant (Km) for the incoming deoxynucleoside triphosphate (dNTP) and the maximum reaction velocity (Vmax).[5][6][7] This suggests a complex interaction with the enzyme that differs from some other NNRTIs.
Quantitative Analysis of In Vitro Anti-HIV Activity
This compound's efficacy has been quantified through various in vitro assays, demonstrating potent activity against laboratory-adapted and clinical strains of HIV-1. The key parameters measured are the 50% effective concentration (EC50) in cell-based assays and the 50% inhibitory concentration (IC50) in enzymatic assays.
| Parameter | Virus/Enzyme | Cell Line | Value (µM) | Reference |
| EC50 | HIV-1 (Laboratory Strains) | CEM-SS, H9, MT-2 | 0.06 - 1.4 | |
| EC50 | HIV-1 (IIIB) | - | 0.2 | |
| IC50 | HIV-1 Reverse Transcriptase | - | 0.003 - 0.01 | |
| CC50 (Cytotoxicity) | Various T-cell lines | CEM-SS, H9, MT-2 | >20 | |
| Selectivity Index (SI) | HIV-1 (IIIB) | - | >100 |
Table 1: Summary of In Vitro Anti-HIV-1 Activity of this compound
Resistance Profile
A significant challenge in antiretroviral therapy is the emergence of drug-resistant viral strains.[6] The activity of this compound has been evaluated against HIV-1 isolates with known NNRTI resistance mutations. While this compound shows reduced activity against some resistant strains, it retains partial activity against others, suggesting a distinct interaction with the NNRTI binding pocket compared to some first-generation NNRTIs.[5][6]
| NNRTI Resistance Mutation | Effect on this compound Activity | Reference |
| L100I | Reduced Activity | [5][6] |
| K103N | Reduced Activity | [5][6] |
| Y181C | Enhanced Activity (10-fold) | [5][6] |
| Y188H | Reduced Activity | [5][6] |
| T139I | Partial Activity | [7] |
Table 2: Activity of this compound against NNRTI-Resistant HIV-1 Strains
Detailed Experimental Protocols
The following sections describe the generalized methodologies for the key experiments used to characterize the anti-HIV activity of this compound.
HIV-1 Reverse Transcriptase Inhibition Assay
This enzymatic assay quantifies the direct inhibitory effect of this compound on the activity of purified HIV-1 reverse transcriptase.
Principle: The assay measures the incorporation of a labeled deoxynucleoside triphosphate (dNTP) into a newly synthesized DNA strand using an RNA template. The reduction in incorporated label in the presence of the inhibitor is proportional to its inhibitory activity.
Materials:
-
Purified recombinant HIV-1 RT
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP)
-
Labeled dTTP (e.g., [³H]dTTP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 50 mM KCl, 10 mM MgCl₂)
-
This compound at various concentrations
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
Procedure:
-
Prepare a reaction mixture containing the assay buffer, template-primer, and dNTPs (including labeled dTTP).
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding the purified HIV-1 RT.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding cold TCA to precipitate the newly synthesized DNA.
-
Collect the precipitated DNA on glass fiber filters by vacuum filtration.
-
Wash the filters with TCA and ethanol to remove unincorporated labeled dNTPs.
-
Measure the radioactivity of the filters using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cell-Based Anti-HIV Assay
This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.
Principle: Susceptible human cells are infected with HIV-1 in the presence of varying concentrations of the test compound. After a period of incubation, the extent of viral replication is measured by quantifying a viral marker (e.g., p24 antigen) or by assessing cell viability.
Materials:
-
Human T-cell line (e.g., MT-4, CEM-SS)
-
HIV-1 viral stock
-
Complete cell culture medium
-
This compound at various concentrations
-
96-well microtiter plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA kit) or cell viability (e.g., MTT reagent)
Procedure:
-
Seed the susceptible T-cells into a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
After incubation, collect the cell culture supernatant to measure the p24 antigen concentration using an ELISA.
-
Alternatively, assess the viability of the cells using an MTT assay, which measures the metabolic activity of living cells.
-
Calculate the percentage of inhibition of viral replication or the percentage of cell protection for each this compound concentration and determine the EC50 value.
Cytotoxicity Assay
This assay is crucial to determine the therapeutic window of the compound by measuring its toxicity to the host cells.
Principle: The viability of uninfected cells is measured after exposure to various concentrations of the test compound. The MTT assay is a common method for this purpose.
Materials:
-
Human T-cell line (same as in the anti-HIV assay)
-
Complete cell culture medium
-
This compound at various concentrations
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilizing agent (e.g., DMSO)
Procedure:
-
Seed the cells into a 96-well plate.
-
Add serial dilutions of this compound to the wells.
-
Incubate the plates at 37°C in a CO₂ incubator for the same duration as the anti-HIV assay.
-
Add MTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each this compound concentration and determine the 50% cytotoxic concentration (CC50).
Conclusion and Future Perspectives
This compound has emerged as a promising NNRTI with potent anti-HIV-1 activity and a favorable in vitro safety profile. Its unique mixed-type inhibition mechanism and its activity against certain NNRTI-resistant strains highlight its potential as a lead compound for the development of novel antiretroviral agents. Further research is warranted to explore its in vivo efficacy, pharmacokinetic properties, and a more extensive resistance profile. Structure-activity relationship (SAR) studies on this compound analogs could lead to the discovery of derivatives with enhanced potency and a broader spectrum of activity against resistant HIV-1 variants.
References
- 1. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 2. Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) | NIH [clinicalinfo.hiv.gov]
- 3. Non-nucleoside reverse transcriptase inhibitors (NNRTIs), their discovery, development, and use in the treatment of HIV-1 infection: a review of the last 20 years (1989-2009) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 5. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Intricacies of HIV-1 Inhibition: A Technical Guide to the Mechanism of Action of Costatolide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Costatolide, a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI), presents a compelling profile in the landscape of anti-HIV-1 therapeutics. This technical guide delves into the core mechanism by which this compound exerts its inhibitory effects on HIV-1 reverse transcriptase (RT), the pivotal enzyme for viral replication. Through a comprehensive review of existing research, this document outlines the complex kinetic interactions, binding site characteristics, and the impact of resistance mutations. Detailed experimental protocols for key assays are provided, alongside a quantitative summary of this compound's inhibitory activity. Visual diagrams generated using Graphviz are integrated to elucidate complex pathways and experimental workflows, offering a clear and concise understanding of this compound's mode of action for researchers and drug development professionals.
Introduction to this compound and its Anti-HIV-1 Activity
This compound, an isomer of Calanolide A, is a potent inhibitor of HIV-1, demonstrating significant activity against various strains of the virus.[1][2][3] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the nascent viral DNA, this compound belongs to the class of non-nucleoside reverse transcriptase inhibitors (NNRTIs).[4][5][6][7] These compounds bind to an allosteric site on the HIV-1 RT, inducing a conformational change that disrupts the enzyme's catalytic activity.[5][7] this compound has shown efficacy in a range of human cell lines, including T-cell lines, B-cell lines, and monocytic lines, with 50% effective concentrations (EC50) typically in the sub-micromolar range.[1][2] Notably, it does not exhibit activity against HIV-2 or Simian Immunodeficiency Virus (SIV).[1][2]
Mechanism of Action of this compound on HIV-1 Reverse Transcriptase
The inhibitory action of this compound on HIV-1 RT is characterized by a complex and multifaceted mechanism.
Mixed-Type Inhibition
Kinetic studies have revealed that this compound inhibits HIV-1 RT through a mixed-type inhibition mechanism.[1][2][3] This mode of inhibition is distinguished by the inhibitor's ability to bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. The practical implication of this is that this compound affects both the Michaelis constant (Km) for the deoxynucleotide triphosphate (dNTP) substrate and the maximum reaction velocity (Vmax) of the enzyme.[1][2][3] At concentrations between 0.02 and 0.15 µM, this mixed-type inhibition is the predominant mechanism.[1][2]
Evidence for a Second Inhibitory Mechanism
Intriguingly, at higher concentrations (around 0.2 µM), research suggests the presence of a second, yet to be fully elucidated, mechanism of inhibition.[1][2] This complexity in its mechanism is not entirely unexpected for an NNRTI that binds to a site distinct from the catalytic active site.[1][2]
The Non-Nucleoside Inhibitor Binding Pocket (NNIBP)
As a member of the NNRTI family, this compound binds to the hydrophobic non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 RT p66 subunit.[1][2][5][8] This pocket is located approximately 10 Å away from the polymerase active site.[8][9] The binding of this compound to the NNIBP induces conformational changes in the enzyme that likely distort the geometry of the active site, thereby impeding the efficient binding and incorporation of natural dNTP substrates.[5][7]
Quantitative Analysis of this compound's Inhibitory Activity
The potency of this compound has been quantified through various in vitro assays, providing key data points for its antiviral efficacy.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EC50 (50% Effective Concentration) | 0.06 - 1.4 µM | Various human cell lines (CEM-SS, H9, MT2, AA5, U937, 174xCEM) | [1][2] |
| IC50 (50% Inhibitory Concentration) | 0.003 - 0.01 µM | Purified HIV-1 RT with rRNA template | [1] |
| Ki (Inhibition Constant) | 0.06 µM | Enzymatic inhibition assay | [1] |
| Activity against NNRTI-Resistant HIV-1 Strains | ||
| RT Mutation | Effect on this compound Activity | Reference |
| Y181C | 10-fold enhanced activity | [2][3] |
| L100I | Decreased activity | [2][3] |
| K103N | Decreased activity | [2][3] |
| T139I | Partially active | [1] |
| V108I | Not adversely affected | [1] |
| Y188C | Decreased activity | [2][3] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
HIV-1 Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified HIV-1 RT.
Materials:
-
Purified recombinant HIV-1 RT (p66/p51 heterodimer)
-
Template/Primer:
-
Option A: Ribosomal RNA (rRNA)
-
Option B: Poly(rA)-oligo(dT)12-18
-
Option C: M13mp18 single-stranded DNA annealed with a 5'-[γ-³²P]ATP labeled primer
-
-
Deoxynucleotide triphosphates (dNTPs), including [³H]dTTP or [α-³²P]dTTP
-
Reaction Buffer: Tris-HCl buffer (pH 7.8) containing KCl, MgCl₂, DTT, and a non-ionic detergent (e.g., Triton X-100)
-
This compound stock solution (in DMSO)
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the reaction buffer, template/primer, and a mix of dNTPs (with one being radiolabeled).
-
Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified HIV-1 RT.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding cold TCA.
-
Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA on ice. Collect the precipitate by filtering the mixture through glass fiber filters.
-
Washing: Wash the filters with cold TCA and ethanol to remove unincorporated radiolabeled dNTPs.
-
Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Kinetic Analysis of HIV-1 RT Inhibition
This experiment determines the mode of inhibition (e.g., competitive, non-competitive, mixed-type) by measuring reaction velocities at different substrate and inhibitor concentrations.
Procedure:
-
Varying Substrate Concentration: Set up a series of HIV-1 RT inhibition assays as described in 4.1. For each fixed concentration of this compound (including a zero-inhibitor control), vary the concentration of one substrate (e.g., dTTP) while keeping the other substrates at saturating concentrations.
-
Varying Inhibitor Concentration: Repeat the experiment with different fixed concentrations of this compound.
-
Data Analysis:
-
Plot the initial reaction velocity (v) against the substrate concentration ([S]) for each inhibitor concentration to generate Michaelis-Menten plots.
-
Create a Lineweaver-Burk plot (1/v vs. 1/[S]) or other linear plots (e.g., Hanes-Woolf, Eadie-Hofstee) to visualize the effect of the inhibitor on Vmax and Km.
-
For mixed-type inhibition, the Lineweaver-Burk plots will show lines that intersect to the left of the 1/v axis and above the 1/[S] axis.
-
Determine the inhibition constants (Ki and αKi) from secondary plots of the slopes and y-intercepts of the primary plots versus the inhibitor concentration.
-
Cell-Based Anti-HIV-1 Assay
This assay evaluates the ability of this compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
Human cell lines susceptible to HIV-1 infection (e.g., CEM-SS, MT-4)
-
HIV-1 viral stock (e.g., HIV-1 IIIB)
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum, penicillin, and streptomycin
-
This compound stock solution
-
Reagents for quantifying viral replication (e.g., p24 antigen ELISA kit, reverse transcriptase activity assay kit for culture supernatants, or a reporter gene assay)
-
Reagents for assessing cell viability (e.g., MTT, XTT)
Procedure:
-
Cell Seeding: Plate the target cells in a multi-well plate at a predetermined density.
-
Compound Addition: Add serial dilutions of this compound to the wells.
-
Viral Infection: Infect the cells with a standardized amount of HIV-1. Include uninfected and untreated infected controls.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-7 days).
-
Quantification of Viral Replication:
-
Harvest the cell culture supernatants.
-
Measure the amount of p24 antigen or RT activity in the supernatants.
-
-
Cell Viability Assay: Assess the cytotoxicity of this compound by measuring the viability of uninfected cells treated with the same concentrations of the compound.
-
Data Analysis:
-
Calculate the EC50 value, the concentration of this compound that inhibits viral replication by 50%.
-
Calculate the CC50 value, the concentration of this compound that reduces cell viability by 50%.
-
Determine the Selectivity Index (SI) as the ratio of CC50 to EC50.
-
Visualizing the Mechanism and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key aspects of this compound's mechanism of action and the experimental procedures.
Caption: Mixed-type inhibition of HIV-1 RT by this compound.
Caption: Allosteric inhibition via the NNIBP.
Caption: Workflow for HIV-1 RT inhibition assay.
Resistance to this compound
The emergence of drug-resistant viral strains is a significant challenge in HIV-1 therapy. For NNRTIs, single amino acid substitutions in the NNIBP can dramatically reduce inhibitor binding and efficacy.[1][2] Viruses with mutations at positions L100, K103, T139, and Y188 in the reverse transcriptase have shown decreased susceptibility to this compound.[2][3] However, this compound and its analogs have demonstrated enhanced activity against the common Y181C mutant, suggesting a distinct interaction with the binding pocket compared to some other NNRTIs.[2][3] This unique resistance profile highlights the potential of this compound in combination therapies against drug-resistant HIV-1.
Conclusion
This compound is a potent non-nucleoside inhibitor of HIV-1 reverse transcriptase that operates through a complex, mixed-type inhibition mechanism. Its interaction with the allosteric NNIBP leads to a reduction in the catalytic efficiency of the enzyme. While susceptible to certain resistance mutations, its favorable profile against the Y181C mutant underscores its potential therapeutic value. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this compound and related compounds as part of the arsenal against HIV-1.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reverse Transcriptase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The journey of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) from lab to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reverse-transcriptase inhibitor - Wikipedia [en.wikipedia.org]
- 7. Non-Nucleoside Reverse Transcriptase Inhibitors - BioPharma Notes [biopharmanotes.com]
- 8. youtube.com [youtube.com]
- 9. HIV-1 gp120 Antagonists Also Inhibit HIV-1 Reverse Transcriptase by Bridging the NNRTI and NRTI sites - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Costatolide: A Technical Overview Beyond Anti-HIV Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Costatolide, a naturally occurring coumarin derivative, has been primarily recognized for its potent inhibitory activity against the human immunodeficiency virus (HIV). However, a growing body of scientific evidence reveals a broader spectrum of biological activities, positioning this compound as a promising candidate for further investigation in various therapeutic areas, particularly in oncology and inflammatory diseases. This technical guide provides an in-depth exploration of the biological activities of this compound beyond its anti-HIV effects, with a focus on its anticancer and anti-inflammatory properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the implicated signaling pathways to facilitate further research and drug development efforts.
Anticancer Activity of this compound
This compound has demonstrated significant cytotoxic and antiproliferative effects against a range of human cancer cell lines. The primary mechanisms underlying its anticancer activity involve the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).
Quantitative Data Summary
The following tables summarize the reported IC50 values of this compound in various cancer cell lines, its impact on cell cycle distribution, and the induction of apoptosis.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Citation |
| T24 | Bladder Cancer | Not explicitly stated, but dose-dependent inhibition observed up to 50 µM | 24 | [1] |
| SK-MEL-5 | Melanoma | Not explicitly stated, but significant inhibition at 1.25, 2.5, 5 µM | Not specified | [2] |
| SK-MEL-28 | Melanoma | Not explicitly stated, but significant inhibition at 1.25, 2.5, 5 µM | Not specified | [2] |
| A375 | Melanoma | Not explicitly stated, but significant inhibition at 1.25, 2.5, 5 µM | Not specified | [2] |
| HCT-15 | Colorectal Cancer | ~10 µM | Not specified | [3] |
| HCT-116 | Colorectal Cancer | ~10 µM | Not specified | [3] |
| DLD1 | Colorectal Cancer | ~10 µM | Not specified | [3] |
| A431 | Skin Carcinoma | Not explicitly stated, but dose-dependent effects observed | Not specified | [4] |
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Cancer Type | This compound Conc. (µM) | Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Citation |
| JB6 | Murine Epidermal | Not specified | Not specified | Not specified | Not specified | Arrest | [3] |
| Melanoma Cells | Melanoma | Not specified | Not specified | Arrest | Not specified | Not specified | [2] |
| Colorectal Cancer Cells | Colorectal Cancer | 10 | Not specified | Not specified | Not specified | Arrest | [3] |
| HA22T/VGH | Hepatocellular Carcinoma | Not specified | 4 | Not specified | Not specified | Arrest | [5] |
Table 3: Induction of Apoptosis by this compound
| Cell Line | Cancer Type | This compound Conc. (µM) | Duration (h) | % Apoptotic Cells (Treated) | % Apoptotic Cells (Control) | Citation |
| T24 | Bladder Cancer | 25 | 24 | 21.43 ± 1.36 | 4.41 ± 0.42 | [1] |
| T24 | Bladder Cancer | 50 | 24 | 52.87 ± 1.53 | 4.41 ± 0.42 | [1] |
| Oral Cancer Cells | Oral Cancer | 2.5, 5, 10 | 24 | Dose-dependent increase | Not specified | [6] |
| A431 | Skin Carcinoma | Not specified | Not specified | Increased | Not specified | [4] |
Signaling Pathways Modulated by this compound
This compound exerts its anticancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. The two primary pathways identified are the PI3K/Akt and NF-κB pathways.
PI3K/Akt Signaling Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation. This compound has been shown to inhibit this pathway, leading to decreased cell viability and induction of apoptosis in cancer cells.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
This compound directly binds to and inhibits the phosphorylation of Akt[2]. This inhibition prevents the activation of downstream effectors such as mTOR, GSK3β, p70S6K, and 4E-BP1, ultimately leading to the suppression of cell proliferation and survival[2]. Furthermore, by inhibiting Akt, this compound prevents the MDM2-mediated ubiquitination and degradation of the tumor suppressor p53, leading to p53 stabilization and the subsequent induction of apoptosis and cell cycle arrest[3].
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and cell survival. Constitutive activation of this pathway is a hallmark of many cancers. This compound has been shown to suppress the activation of the NF-κB pathway.
Caption: this compound inhibits the NF-κB signaling pathway.
This compound has been reported to inhibit the phosphorylation of IκB kinase (IKK), which is a key upstream regulator of NF-κB activation. By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This leads to the retention of NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the transcription of its target genes, which are involved in promoting inflammation and cell survival[4].
Anti-inflammatory Activity of this compound
Beyond its anticancer effects, this compound exhibits notable anti-inflammatory properties. The primary mechanism of its anti-inflammatory action is also linked to the inhibition of the NF-κB signaling pathway, a central mediator of the inflammatory response. By suppressing NF-κB activation, this compound can reduce the production of pro-inflammatory cytokines and mediators. While extensive quantitative data on its anti-inflammatory effects are still emerging, its ability to inhibit key inflammatory pathways suggests its potential as a therapeutic agent for inflammatory disorders.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and further investigation of this compound's biological activities.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
After the treatment period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Caption: Workflow for the MTT cell viability assay.
Flow Cytometry for Cell Cycle Analysis
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
-
Materials:
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
70% cold ethanol
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Plate cells and treat with this compound as described for the MTT assay.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the samples using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.
-
Flow Cytometry for Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound as previously described.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Western Blotting for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, PARP, p-Akt, Akt, p-IκBα, IκBα)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Lyse the treated and control cells with RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Conclusion
This compound exhibits a remarkable range of biological activities that extend far beyond its initial characterization as an anti-HIV agent. Its potent anticancer effects, mediated through the induction of apoptosis and cell cycle arrest via modulation of the PI3K/Akt and NF-κB signaling pathways, highlight its potential as a lead compound for the development of novel cancer therapeutics. Furthermore, its anti-inflammatory properties, also linked to NF-κB inhibition, suggest its utility in treating a variety of inflammatory conditions. The data and protocols presented in this technical guide are intended to serve as a valuable resource for the scientific community to further explore and harness the therapeutic potential of this compound. Future in-depth preclinical and clinical investigations are warranted to fully elucidate its efficacy and safety profiles for these promising applications.
References
- 1. Induction of Apoptosis by Costunolide in Bladder Cancer Cells is Mediated through ROS Generation and Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Costunolide suppresses melanoma growth via the AKT/mTOR pathway in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting AKT with costunolide suppresses the growth of colorectal cancer cells and induces apoptosis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Costunolide Induces Apoptosis via the Reactive Oxygen Species and Protein Kinase B Pathway in Oral Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the Binding Site of Costatolide on HIV-1 Reverse Transcriptase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the binding site and mechanism of action of Costatolide, a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. By synthesizing available research, this document provides a comprehensive overview of its interaction with HIV-1 Reverse Transcriptase (RT), quantitative inhibitory data, and the experimental protocols used to elucidate these findings.
Executive Summary
This compound, also known as (-)-calanolide B, is a potent NNRTI that targets the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. Like other NNRTIs, this compound binds to an allosteric, hydrophobic pocket on the p66 subunit of the enzyme, distinct from the active site. This binding induces conformational changes that inhibit the polymerase activity of RT. Notably, this compound exhibits a complex, mixed-type inhibition mechanism, affecting both the enzyme's affinity for the incoming deoxynucleotide triphosphate (dNTP) substrate and its maximum catalytic rate. Resistance to this compound is primarily associated with mutations in amino acid residues that line this allosteric binding pocket, providing key insights into its specific binding interactions.
The this compound Binding Site on HIV-1 RT
This compound binds to the NNRTI binding pocket (NNIBP) of HIV-1 RT. This pocket is a well-characterized allosteric site located approximately 10 Å from the polymerase active site.[1][2] The NNIBP is predominantly hydrophobic, and the binding of NNRTIs within this pocket induces a conformational change that has been described as locking the polymerase active site in an inactive state.[3]
While a specific co-crystal structure of this compound with HIV-1 RT is not publicly available, extensive data from related compounds and resistance studies allow for a detailed understanding of its binding locus. Key amino acid residues that form this pocket and are implicated in this compound's activity include L100, K103, T139, Y181, and Y188.[4] Mutations at these positions have been shown to confer resistance to this compound, indicating their direct or indirect role in the binding interaction.[4] For instance, the Y181C mutation, a common NNRTI resistance mutation, surprisingly results in enhanced activity for this compound, suggesting a unique interaction profile within the NNIBP compared to some other NNRTIs.[4]
Quantitative Inhibitory Data
The inhibitory activity of this compound has been quantified through various in vitro assays. The following table summarizes the key quantitative data available for this compound against wild-type HIV-1 and its reverse transcriptase.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| EC50 | 0.06 - 1.4 µM | Various T-cell, B-cell, and monocytic cell lines | [4] |
| IC50 (Enzymatic) | 0.003 - 0.01 µM | Purified recombinant HIV-1 RT | [4] |
| Ki | 0.06 µM | Enzymatic inhibition assay | [4] |
| Toxicity (IC50) | ~10 - 20 µM | Various cell lines | [4] |
| Therapeutic Index | ~100 - 200 | Calculated from IC50/EC50 | [4] |
Mechanism of Action and Resistance
This compound inhibits HIV-1 RT through a complex mechanism that approximates mixed-type inhibition.[4] This means that its binding to the allosteric NNIBP affects both the binding of the natural dNTP substrate (apparent Km) and the maximum rate of DNA synthesis (Vmax).[4] This dual effect distinguishes it from purely non-competitive inhibitors.
The development of resistance to NNRTIs is a significant clinical challenge. For this compound, in vitro selection of resistant viral strains has identified key mutations within the NNIBP.
Key Resistance-Associated Mutations for this compound:
-
L100I
-
K103N
-
T139I (predominantly selected for by calanolide analogs)[4]
-
Y188C/H
The location of these mutations within the three-dimensional structure of HIV-1 RT provides a footprint of the this compound binding site.
Experimental Protocols
The characterization of this compound's binding and inhibitory activity relies on several key experimental methodologies.
HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin-labeled dUTP into a DNA strand, using a poly(A) template and an oligo(dT) primer. The amount of incorporated dUTP is then detected by an anti-digoxigenin antibody conjugated to peroxidase, which produces a colored product upon addition of a substrate.
Detailed Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl₂, 4 mM 2-mercaptoethanol, and 1 mg/ml bovine serum albumin.
-
Enzyme and Inhibitor Incubation: Add purified recombinant HIV-1 RT to the reaction buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of this compound for 1 hour at 37°C.
-
Initiation of Reaction: Start the reverse transcription reaction by adding the template/primer (e.g., poly(A)·oligo(dT)), dATP, dCTP, dGTP, and a mixture of dTTP and digoxigenin-labeled dUTP.
-
Incubation: Incubate the reaction mixture for 1 hour at 37°C to allow for DNA synthesis.
-
Detection:
-
Transfer the reaction product to a streptavidin-coated microplate to capture the biotinylated primer.
-
Incubate for 1 hour at 37°C.
-
Wash the plate to remove unincorporated nucleotides.
-
Add an anti-digoxigenin-peroxidase conjugate and incubate for 1 hour at 37°C.
-
Wash the plate again.
-
Add a peroxidase substrate (e.g., ABTS) and measure the absorbance at 405 nm.
-
-
Data Analysis: Calculate the percent inhibition of RT activity at each this compound concentration and determine the IC50 value.
In Vitro Selection of Drug-Resistant HIV-1 Mutants
This protocol is used to identify mutations that confer resistance to an antiviral compound by culturing the virus in the presence of the drug.
Detailed Protocol:
-
Initial Infection: Infect a susceptible cell line (e.g., CEM-SS) with wild-type HIV-1 at a low multiplicity of infection.
-
Drug Application: After initial infection, add this compound at a concentration close to its EC50.
-
Virus Passage: Monitor the culture for signs of viral replication (e.g., syncytia formation, p24 antigen production). When viral replication is detected, harvest the cell-free supernatant containing the virus.
-
Dose Escalation: Use the harvested virus to infect fresh cells, and passage the virus in the presence of a two-fold higher concentration of this compound.
-
Iterative Selection: Repeat the passaging and dose escalation until the virus can replicate efficiently at high concentrations of the drug (e.g., >100-fold the initial EC50).
-
Genotypic Analysis: Isolate proviral DNA from the infected cells. Amplify the RT-coding region of the pol gene using PCR.
-
Sequencing: Sequence the PCR product to identify mutations that have arisen in the RT gene compared to the wild-type virus.
Visualizations
Experimental Workflow for Identifying the this compound Binding Site
Caption: Workflow for elucidating the this compound binding site.
Mechanism of Mixed-Type Inhibition by this compound
Caption: Mixed-type inhibition of HIV-1 RT by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Mechanism of inhibition of HIV-1 reverse transcriptase by non-nucleoside inhibitors. — Oxford Big Data Institute [bdi.ox.ac.uk]
- 4. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
Costatolide's inhibitory effects on drug-resistant HIV-1 strains
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory effects of costatolide, a naturally occurring pyranocoumarin, against wild-type and drug-resistant strains of Human Immunodeficiency Virus Type 1 (HIV-1). This compound, an isomer of calanolide A, has demonstrated significant potential as an anti-HIV-1 agent, particularly against strains resistant to commonly used non-nucleoside reverse transcriptase inhibitors (NNRTIs). This document summarizes key quantitative data, details experimental methodologies for its evaluation, and visualizes its mechanism of action within the viral life cycle.
Quantitative Inhibitory and Cytotoxic Profile of this compound
This compound exhibits potent anti-HIV-1 activity across a range of viral strains, including those with mutations conferring resistance to other NNRTIs. Its efficacy is summarized below, presenting 50% effective concentration (EC50) values against various HIV-1 strains and 50% cytotoxic concentration (CC50) values in different cell lines.
| HIV-1 Strain/Variant | Mutation(s) in Reverse Transcriptase | EC50 (µM) | Fold Change in Resistance | Cell Line |
| Wild-Type | ||||
| HIV-1 IIIB | None | 0.06 - 1.4 | - | CEM-SS, H9, MT2, AA5, U937, 174xCEM |
| NNRTI-Resistant | ||||
| NNI-R | Y181C | ~0.1 (10-fold enhanced activity) | 0.1 | CEM-SS |
| A17 | L100I | >5.4 | >90 | CEM-SS |
| A17-AZT-R | L100I + AZT resistance mutations | >5.4 | >90 | CEM-SS |
| N119 | K103N | 1.1 | 18.3 | CEM-SS |
| L-743,726-R | V108I | 0.08 | 1.3 | CEM-SS |
| 910,648-R | Y188C | >5.4 | >90 | CEM-SS |
| Calanolide A-R | T139I | 0.54 | 9 | CEM-SS |
Table 1: Anti-HIV-1 Activity of this compound against Wild-Type and NNRTI-Resistant HIV-1 Strains. The EC50 values represent the concentration of this compound required to inhibit HIV-1 replication by 50%. Data is compiled from studies using various human cell lines[1][2][3]. A notable feature of this compound is its enhanced activity against the Y181C mutant, a common resistance mutation for many NNRTIs[1][2][3]. However, resistance is observed with mutations such as L100I and Y188C[1][2].
| Cell Line | CC50 (µM) |
| CEM-SS | 27 - 45 |
| MT-2 | 30 - 50 |
| H9 | 25 - 40 |
| AA5 | 35 - 55 |
| U937 | 20 - 35 |
| Peripheral Blood Mononuclear Cells (PBMCs) | >20 |
Table 2: Cytotoxicity of this compound in Human Cell Lines. The CC50 values represent the concentration of this compound that reduces cell viability by 50%[1][3]. The high CC50 values relative to the EC50 values indicate a favorable therapeutic index.
Experimental Protocols
The following sections detail the methodologies employed in the evaluation of this compound's anti-HIV-1 activity and cytotoxicity.
In Vitro Anti-HIV-1 Activity Assay (XTT Method)
This assay quantifies the ability of a compound to protect cells from HIV-1-induced cell death.
-
Cell Preparation: CEM-SS cells, a human T-lymphoblastoid cell line, are used as the target cells. Cells are maintained in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
-
Virus Inoculation: A pre-titered stock of HIV-1 (e.g., IIIB strain or NNRTI-resistant variants) is used to infect CEM-SS cells at a multiplicity of infection (MOI) that results in significant cell killing within 6 days.
-
Compound Treatment: Serial dilutions of this compound are prepared in microtiter plates.
-
Infection and Incubation: The virus-infected CEM-SS cells are added to the wells containing the test compound. The plates are then incubated at 37°C in a 5% CO2 incubator for 6 days.
-
Quantification of Cell Viability (XTT Assay):
-
On day 6 post-infection, a solution of 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT) mixed with N-methyl dibenzopyrazine methyl sulfate (PMS) is added to each well.
-
The plates are incubated for 4-6 hours at 37°C. Metabolically active (viable) cells reduce the XTT to a formazan dye.
-
The absorbance of the formazan product is measured at 450 nm using a microplate reader.
-
-
Data Analysis: The EC50 value is calculated as the concentration of this compound that results in a 50% protection of cells from virus-induced cytopathic effect compared to untreated, infected control cells.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of this compound on the activity of HIV-1 reverse transcriptase.
-
Enzyme and Substrate Preparation:
-
Recombinant HIV-1 reverse transcriptase (e.g., from the HXB2 strain) is used.
-
A reaction mixture is prepared containing a template/primer (e.g., poly(rA)-oligo(dT)), dNTPs (dATP, dCTP, dGTP, and [³H]dTTP), MgCl₂, and a suitable buffer (e.g., Tris-HCl).
-
-
Inhibitor Addition: Serial dilutions of this compound are added to the reaction mixture.
-
Enzyme Reaction: The enzymatic reaction is initiated by the addition of the HIV-1 RT. The mixture is incubated at 37°C for a defined period (e.g., 60 minutes).
-
Termination and Precipitation: The reaction is stopped by the addition of ice-cold trichloroacetic acid (TCA). This precipitates the newly synthesized [³H]-labeled DNA.
-
Quantification:
-
The precipitated DNA is collected on glass fiber filters.
-
The filters are washed to remove unincorporated [³H]dTTP.
-
The amount of radioactivity incorporated into the DNA is quantified using a scintillation counter.
-
-
Data Analysis: The IC50 value is determined as the concentration of this compound that reduces the enzymatic activity of HIV-1 RT by 50% compared to the enzyme activity in the absence of the inhibitor.
Cytotoxicity Assay (XTT Method)
This assay assesses the toxicity of this compound to uninfected cells.
-
Cell Plating: Uninfected CEM-SS cells (or other relevant cell lines) are seeded in microtiter plates.
-
Compound Treatment: Serial dilutions of this compound are added to the cells.
-
Incubation: The plates are incubated for 6 days at 37°C in a 5% CO2 incubator, mirroring the duration of the anti-HIV assay.
-
Quantification of Cell Viability (XTT Assay): The XTT assay is performed as described in section 2.1.5.
-
Data Analysis: The CC50 value is calculated as the concentration of this compound that reduces the viability of uninfected cells by 50% compared to untreated control cells.
Mechanism of Action and Signaling Pathways
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that specifically targets HIV-1 RT[1][2]. Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the growing DNA chain, NNRTIs bind to an allosteric site on the enzyme, known as the NNRTI binding pocket. This binding induces a conformational change in the enzyme, which distorts the active site and inhibits its DNA polymerase activity[1][3].
Enzymatic inhibition assays have shown that this compound exhibits a mixed-type inhibition of HIV-1 RT, affecting both the Michaelis-Menten constant (Km) for the dNTP substrate and the maximum reaction velocity (Vmax)[1][2][3].
Below are diagrams illustrating the HIV-1 replication cycle with the point of inhibition by this compound and a simplified workflow for evaluating its anti-HIV-1 activity.
Figure 1: HIV-1 Replication Cycle and the Inhibitory Action of this compound.
Figure 2: Experimental Workflow for Evaluating the Anti-HIV-1 Activity of this compound.
Conclusion
This compound has emerged as a promising anti-HIV-1 agent with a distinct profile of activity against drug-resistant viral strains. Its potent inhibition of the Y181C mutant, a common pathway for NNRTI resistance, highlights its potential clinical utility. The favorable therapeutic index, coupled with its synergistic effects when used in combination with other anti-HIV drugs, warrants further investigation and development of this compound and its analogs for the treatment of HIV-1 infection. This guide provides a foundational understanding for researchers and drug development professionals to build upon in the ongoing effort to combat HIV/AIDS.
References
- 1. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
The Natural Provenance and Biosynthetic Journey of Costatolide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Costatolide, a naturally occurring dipyranocoumarin, has garnered significant attention within the scientific community for its potent anti-HIV activity. This technical guide provides a comprehensive overview of the natural origin of this compound and delves into its proposed biosynthetic pathway. Sourced primarily from the latex of Calophyllum species, this document outlines the isolation and quantification of this compound, presenting the available data in a structured format. Furthermore, it details the putative enzymatic steps involved in its biosynthesis, starting from the primary metabolite L-phenylalanine. This guide also furnishes detailed experimental protocols for the isolation of this compound and general methodologies employed in the study of coumarin biosynthesis, offering a valuable resource for researchers in natural product chemistry, drug discovery, and biotechnology.
Natural Origin of this compound
This compound, also known as (-)-calanolide B, is a secondary metabolite found predominantly in plant species belonging to the genus Calophyllum of the family Clusiaceae.[1] The most abundant natural source of this compound identified to date is the latex of Calophyllum teysmannii var. inophylloide.[2][3] Other species of Calophyllum that have been reported to produce this compound include C. cerasiferum, C. inophyllum, and C. brasiliense.[1] The compound has also been reported in the genus Clausena.
The primary source material for the isolation of this compound is the latex, a milky fluid exuded from the tree bark upon incision. This latex is a complex mixture of secondary metabolites, and the concentration of this compound can be significant, making its extraction and purification a viable process for obtaining research and development quantities.
Quantitative Data on this compound Isolation
The isolation of this compound from its natural source has been optimized to achieve high yields and purity. The following table summarizes the quantitative data from a scalable isolation method using the latex of C. teysmannii.[2]
| Parameter | Value | Reference |
| Starting Material | Latex of Calophyllum teysmannii | [2] |
| Overall Yield | 10.6% | [2] |
| Purity of Final Product | >96% | [2] |
| Initial Latex Processed (Batch 1) | 1.96 kg | [2] |
| Initial Latex Processed (Batch 2) | 2.64 kg | [2] |
| Total Latex Processed | 4.60 kg | [2] |
| Total this compound Obtained | 490 g | [2] |
Biosynthesis Pathway of this compound
The biosynthesis of this compound is believed to follow the general pathway of coumarin biosynthesis, originating from the shikimate pathway and the subsequent phenylpropanoid pathway. While the complete enzymatic cascade leading to this compound has not been fully elucidated, a putative pathway has been proposed based on the biosynthesis of related calanolides.[3]
The biosynthesis is thought to commence with the amino acid L-phenylalanine , which is converted to umbelliferone , a key intermediate in coumarin synthesis. From umbelliferone, the pathway is proposed to proceed through a series of enzymatic reactions, including prenylation, cyclization, and oxidation, to form the characteristic dipyranocoumarin scaffold of this compound. A pivotal role is attributed to cytochrome P450 monooxygenases in the later stages of the pathway, catalyzing key oxidative transformations.[3]
The following diagram illustrates the proposed biosynthetic pathway leading to the calanolide skeleton, of which this compound is a member.
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and general experimental approaches for investigating its biosynthesis.
Isolation of this compound from Calophyllum teysmannii Latex
The following protocol is adapted from an efficient and scalable method for the isolation of this compound.[2]
Materials and Reagents:
-
Latex from Calophyllum teysmannii
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Rotary evaporator
-
Filter paper
-
Glassware (beakers, flasks, etc.)
-
Heating mantle
Procedure:
-
Latex Pre-treatment:
-
To the crude latex, add an equal volume of hexane and stir vigorously for 1 hour at room temperature.
-
Filter the mixture to separate the hexane-soluble fraction from the insoluble solid.
-
Wash the solid residue with an additional volume of hexane.
-
Air-dry the solid residue.
-
Suspend the dried solid in dichloromethane and stir for 30 minutes.
-
Filter the mixture and discard the dichloromethane filtrate.
-
Dry the resulting off-white solid under vacuum.
-
-
Recrystallization:
-
Dissolve the dried solid in a minimal amount of hot acetone (approximately 10 mL of acetone per gram of solid).
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold acetone.
-
Repeat the recrystallization process until the desired purity (>96%) is achieved, as determined by analytical methods such as HPLC.
-
The following diagram outlines the experimental workflow for the isolation of this compound.
General Methodologies for Studying Coumarin Biosynthesis
While specific experimental protocols for the elucidation of the this compound biosynthetic pathway are not extensively detailed in the literature, the following are general methodologies employed in the study of coumarin biosynthesis in plants.
4.2.1. Precursor Feeding Studies:
-
Objective: To identify the precursors of the biosynthetic pathway.
-
General Protocol:
-
Administer a labeled precursor (e.g., ¹⁴C- or ¹³C-labeled L-phenylalanine or umbelliferone) to the plant material (e.g., seedlings, cell cultures, or latex).
-
Incubate for a defined period.
-
Extract the secondary metabolites from the plant material.
-
Isolate the target compound (this compound).
-
Determine the incorporation of the label into the target compound using techniques such as liquid scintillation counting (for ¹⁴C) or mass spectrometry and NMR spectroscopy (for ¹³C).
-
4.2.2. Enzyme Assays:
-
Objective: To identify and characterize the enzymes involved in the biosynthetic pathway.
-
General Protocol for Cytochrome P450 Monooxygenases:
-
Isolate microsomes from the plant tissue of interest, as P450 enzymes are typically membrane-bound.
-
Prepare a reaction mixture containing the microsomal fraction, a putative substrate (e.g., a pathway intermediate), and cofactors such as NADPH.
-
Incubate the reaction mixture under optimized conditions (temperature, pH).
-
Stop the reaction and extract the products.
-
Analyze the products using analytical techniques like HPLC or LC-MS to identify the enzymatic product.
-
4.2.3. Gene Identification and Functional Characterization:
-
Objective: To identify the genes encoding the biosynthetic enzymes and confirm their function.
-
General Protocol:
-
Transcriptome Analysis: Perform RNA sequencing (RNA-Seq) on tissues actively producing this compound to identify candidate genes, particularly those encoding cytochrome P450s.
-
Gene Cloning: Clone the full-length cDNA of the candidate genes.
-
Heterologous Expression: Express the cloned genes in a heterologous host system, such as yeast (Saccharomyces cerevisiae) or E. coli.
-
In Vitro Enzyme Assays: Purify the recombinant enzyme and perform enzyme assays as described in section 4.2.2 to confirm its substrate specificity and catalytic activity.
-
In Vivo Complementation: Introduce the gene into a plant or microbial system that does not produce the compound to see if its production is restored.
-
Conclusion
This compound stands as a promising natural product with significant therapeutic potential. Its reliable and high-yield isolation from the latex of Calophyllum teysmannii provides a sustainable source for further research and development. While the complete biosynthetic pathway of this compound is yet to be fully elucidated, the proposed route through the phenylpropanoid pathway and the involvement of cytochrome P450 monooxygenases provide a solid framework for future investigations. The application of modern molecular and analytical techniques will be crucial in unraveling the precise enzymatic steps and regulatory mechanisms governing the biosynthesis of this important molecule, potentially paving the way for its biotechnological production. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the study and application of this compound.
References
- 1. Biosynthesis of coumarins in plants: a major pathway still to be unravelled for cytochrome P450 enzymes - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The CYP71AZ P450 Subfamily: A Driving Factor for the Diversification of Coumarin Biosynthesis in Apiaceous Plants [frontiersin.org]
Methodological & Application
Application Notes and Protocols: A Step-by-Step Guide to Performing a Reverse Transcriptase Inhibition Assay with Costatolide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Costatolide, a naturally occurring coumarin, has been identified as a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1][2][3] As an NNRTI, this compound binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity. This mechanism of action, characterized as mixed-type inhibition, affects both the enzyme's affinity for its substrate (Km for dTTP) and its maximum reaction velocity (Vmax).[1][3] This document provides a detailed protocol for assessing the inhibitory potential of this compound on HIV-1 reverse transcriptase activity using a non-radioactive, ELISA-based assay format.
Principle of the Assay
This protocol utilizes a commercially available, non-radioactive reverse transcriptase assay kit. The assay measures the amount of digoxigenin (DIG)-labeled dUTP incorporated into a new DNA strand synthesized by the reverse transcriptase. The template is a poly(A) RNA strand, and the primer is an oligo(dT) molecule. The resulting DIG-labeled DNA product is captured on a streptavidin-coated microplate via a biotinylated primer. The amount of incorporated DIG is then quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction. The intensity of the color is directly proportional to the reverse transcriptase activity. By introducing this compound at varying concentrations, the inhibition of this process can be quantified, and the half-maximal inhibitory concentration (IC50) can be determined.
Materials and Reagents
-
HIV-1 Reverse Transcriptase (recombinant)
-
This compound (dissolved in DMSO)
-
Reverse Transcriptase Assay Kit (Non-radioactive, ELISA-based) containing:
-
Streptavidin-coated 96-well microplate
-
Reaction Buffer
-
Template/Primer Mix (poly(A)/oligo(dT)-biotin)
-
dNTP mix (containing DIG-dUTP)
-
Lysis Buffer (for positive control)
-
Wash Buffer
-
Anti-DIG-Peroxidase (POD) conjugate
-
Peroxidase substrate (e.g., ABTS)
-
Stop Solution
-
-
Dimethyl sulfoxide (DMSO, molecular biology grade)
-
Nuclease-free water
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate.
-
Standard laboratory equipment (pipettes, tubes, etc.)
Experimental Protocol
Preparation of Reagents
-
This compound Dilutions: Prepare a stock solution of this compound in 100% DMSO. From this stock, create a serial dilution series in reaction buffer to achieve the final desired concentrations for the assay. Ensure the final DMSO concentration in all wells, including controls, is consistent and does not exceed 1% to avoid solvent-induced inhibition.
-
Reaction Mix: Prepare the reaction mix according to the manufacturer's instructions provided with the reverse transcriptase assay kit. This typically involves combining the reaction buffer, template/primer mix, and dNTP mix.
-
Enzyme Dilution: Dilute the HIV-1 Reverse Transcriptase in the reaction buffer to a concentration that yields a robust signal within the linear range of the assay. The optimal concentration should be determined empirically in a preliminary experiment.
-
Controls:
-
No Enzyme Control (NEC): Reaction mix without the reverse transcriptase enzyme. This serves as a background control.
-
No Inhibitor Control (NIC): Reaction mix with the reverse transcriptase enzyme and the same final concentration of DMSO as the test wells. This represents 100% enzyme activity.
-
Positive Control Inhibitor: A known HIV-1 RT inhibitor (e.g., Nevirapine) can be included as a reference compound.
-
Assay Procedure
-
Plate Setup: Add 10 µL of each this compound dilution to the designated wells of the streptavidin-coated 96-well microplate. Add 10 µL of reaction buffer with the corresponding DMSO concentration to the NIC wells and 10 µL of reaction buffer to the NEC wells.
-
Enzyme Addition: Add 10 µL of the diluted HIV-1 Reverse Transcriptase to all wells except the NEC wells.
-
Initiate Reaction: Add 30 µL of the prepared reaction mix to all wells. The final volume in each well should be 50 µL.
-
Incubation: Seal the plate and incubate at 37°C for 1 to 2 hours.
-
Washing: After incubation, wash the plate 3-5 times with the provided wash buffer to remove unincorporated nucleotides and other reaction components.
-
Antibody Conjugate Incubation: Add 100 µL of the Anti-DIG-POD conjugate solution to each well and incubate at 37°C for 1 hour.
-
Washing: Repeat the washing step as described in step 5.
-
Substrate Addition: Add 100 µL of the peroxidase substrate to each well.
-
Color Development: Incubate the plate at room temperature in the dark for 15-30 minutes, or until sufficient color has developed.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Read the absorbance of each well using a microplate reader at the wavelength specified for the substrate (e.g., 405 nm for ABTS).
Data Presentation and Analysis
The raw absorbance data should be corrected by subtracting the average absorbance of the No Enzyme Control wells. The percentage of inhibition for each this compound concentration is then calculated using the following formula:
% Inhibition = [1 - (Absorbance of Test Well / Absorbance of No Inhibitor Control)] x 100
The calculated percent inhibition values can then be plotted against the logarithm of the this compound concentration. The IC50 value, which is the concentration of this compound that inhibits 50% of the reverse transcriptase activity, can be determined by non-linear regression analysis using a sigmoidal dose-response curve fit.
Table 1: Example Data for this compound Inhibition of HIV-1 Reverse Transcriptase
| This compound Concentration (µM) | Log [this compound] | Average Absorbance | % Inhibition |
| 0 (No Inhibitor Control) | - | 1.250 | 0 |
| 0.001 | -3.00 | 1.213 | 3 |
| 0.01 | -2.00 | 1.050 | 16 |
| 0.1 | -1.00 | 0.625 | 50 |
| 1 | 0.00 | 0.200 | 84 |
| 10 | 1.00 | 0.075 | 94 |
| 100 | 2.00 | 0.050 | 96 |
| No Enzyme Control | - | 0.050 | - |
Visualizations
Caption: HIV-1 Reverse Transcription and Inhibition by this compound.
Caption: Workflow for the Reverse Transcriptase Inhibition Assay.
References
Methods for the chemical synthesis and purification of Costatolide
Application Notes and Protocols for Costatolide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, a naturally occurring coumarin, has demonstrated significant anti-HIV activity as a non-nucleoside reverse transcriptase inhibitor (NNRTI). This document provides detailed protocols for the efficient isolation and purification of this compound from its natural source, the latex of Calophyllum teysmannii. While a complete total chemical synthesis of this compound has not been reported in the reviewed scientific literature, this guide also outlines established synthetic strategies for constructing its core structural motifs, the coumarin nucleus and the dihydropyran ring system. This information is intended to support researchers in obtaining high-purity this compound for further study and to provide a foundation for the development of a potential synthetic route.
Isolation and Purification of this compound from Natural Sources
The most established method for obtaining this compound is through its isolation from the latex of the tree Calophyllum teysmannii Miq. var. inophylloide (King.) P. F. Stevens. An efficient and scalable method has been reported that yields high-purity this compound.
Experimental Protocol: Latex Processing and Recrystallization
This protocol is adapted from an efficient and scalable method for the isolation of this compound. The overall yield of this compound with a purity of 96% can reach 10.6% through repetitive recrystallization following pretreatment of the latex.[1]
Materials:
-
Latex of Calophyllum teysmannii
-
Hexane
-
Dichloromethane (CH₂Cl₂)
-
Acetone
-
Filter apparatus (e.g., filter stick, glass fritted funnel)
-
Stirring apparatus
-
Reflux apparatus
Procedure:
-
Pre-treatment of Latex:
-
Stir the latex (e.g., 1,964 g containing approximately 37% this compound) in hexane (15 L) at room temperature for 1 hour to remove oily materials.
-
Allow the solid to settle for 30 minutes, then filter and wash the solid with additional hexane (2 x 10 L).
-
Dissolve the resulting solid in dichloromethane (15 L) and filter to remove bark and other solid debris.
-
Remove the solvent to obtain a solid product.
-
-
Recrystallization for Purity Enhancement:
-
Step 1 (Purity Increase to ~60%): Reflux the off-white solid obtained from pre-treatment (e.g., 1,026 g at 50% purity) in acetone (10 L) until a clear solution is formed. Filter the hot solution and allow it to stand at room temperature for 2 days. Collect the precipitate and wash it with hexane. This step can yield a crystalline product with an increased purity of around 60%.[1]
-
Subsequent Recrystallizations: Repeat the recrystallization process with the enriched solid. Each recrystallization step can increase the purity of this compound by an average of 10%, with a recovery yield of 40% to 70%.[1] The purity of the resulting crystalline product is generally inversely proportional to the yield of the recrystallization.[1]
-
Continue recrystallization from acetone until the desired purity (e.g., >96%) is achieved.
-
Data Presentation: Purification of this compound
The following table summarizes the quantitative data associated with the purification of this compound from Calophyllum teysmannii latex.
| Purification Stage | Starting Material Purity | Final Product Purity | Recovery Yield | Reference |
| Hexane/CH₂Cl₂ Pre-treatment | ~37% (in latex) | ~50% | ~45% | [1] |
| First Acetone Recrystallization | 50% | 60% | 66% | [1] |
| Subsequent Acetone Recrystallizations | Varies | Increase of ~10% per step | 40-70% per step | [1] |
| Overall Process | ~37% (in latex) | >96% | 10.6% | [1] |
Visualization: Purification Workflow
Caption: Workflow for the isolation and purification of this compound from latex.
Chemical Synthesis Strategies for this compound
As of the date of this document, a total synthesis of this compound has not been reported in the peer-reviewed literature. However, the key structural features of this compound, the coumarin core and the dihydropyran ring, are common motifs in natural products, and several synthetic methods for their construction have been established. This section provides an overview of these strategies, which could be applied to a future total synthesis of this compound.
Synthesis of the Coumarin Core
The coumarin skeleton is a central feature of this compound. Several classic and modern synthetic reactions can be employed for its construction.
Common Synthetic Methods:
-
Pechmann Condensation: This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst.
-
Perkin Reaction: This method involves the condensation of a salicylaldehyde with an acetic anhydride.
-
Knoevenagel Condensation: This reaction utilizes the condensation of an o-hydroxybenzaldehyde with an active methylene compound.
-
Wittig Reaction: An intramolecular Wittig reaction of a suitably substituted phenolic ester can lead to the formation of the coumarin ring.
-
Heck and Suzuki Cross-Coupling Reactions: These modern coupling reactions can be used to construct the coumarin system from appropriate precursors.
Visualization: General Approaches to Coumarin Synthesis
Caption: Key synthetic methods for constructing the coumarin nucleus.
Synthesis of the Dihydropyran Ring
The substituted dihydropyran ring is another key structural element of this compound. Its stereoselective synthesis is a significant challenge in the potential total synthesis of the molecule.
Potential Synthetic Strategies:
-
Hetero-Diels-Alder Reaction: A powerful method for the construction of dihydropyran rings is the hetero-Diels-Alder reaction between a diene and an aldehyde or ketone.
-
Intramolecular Cyclization: The dihydropyran ring can be formed through the intramolecular cyclization of a hydroxy-alkene or a related precursor.
-
Ring-Closing Metathesis (RCM): RCM of a diene containing an oxygen atom at an appropriate position can be a viable strategy for forming the dihydropyran ring.
-
Prins Cyclization: The acid-catalyzed reaction of an alkene with an aldehyde can lead to the formation of a dihydropyran ring.
Visualization: Synthetic Approaches to the Dihydropyran Ring
Caption: Common synthetic routes to construct the dihydropyran moiety.
Conclusion
The isolation of this compound from Calophyllum teysmannii latex provides a reliable and scalable method for obtaining this biologically active compound for research and development purposes. The detailed purification protocol and associated quantitative data presented here offer a practical guide for its production. While a total synthesis of this compound remains an open challenge, the established synthetic methodologies for its core structural components provide a solid foundation for future synthetic endeavors. The development of a convergent and stereoselective total synthesis would be a significant achievement, enabling access to larger quantities of this compound and its analogues for further biological evaluation and drug development.
References
Application of Costatolide in Cell-Based HIV Replication Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Costatolide, a naturally occurring coumarin derivative, has demonstrated significant potential as a therapeutic agent against Human Immunodeficiency Virus Type 1 (HIV-1). As a non-nucleoside reverse transcriptase inhibitor (NNRTI), this compound presents a unique profile of antiviral activity, including efficacy against certain NNRTI-resistant viral strains. This document provides detailed application notes and protocols for the utilization of this compound in cell-based HIV replication assays, intended to guide researchers in the evaluation of its antiviral properties.
Mechanism of Action
This compound is an isomer of Calanolide A and functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1.[1] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that act as chain terminators after being incorporated into the viral DNA, NNRTIs bind to an allosteric pocket on the reverse transcriptase enzyme. This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.
A noteworthy characteristic of this compound and its analogs is their mixed-type inhibition of the reverse transcriptase. This means they affect both the maximum rate of the enzymatic reaction (Vmax) and the substrate concentration at which the reaction rate is half of Vmax (Km) for dTTP.[1][2][3] This complex mechanism of action may contribute to its distinct resistance profile.
Data Presentation
The antiviral activity of this compound has been evaluated in various cell lines against different strains of HIV-1. The following tables summarize the available quantitative data on its efficacy and cytotoxicity.
Table 1: Anti-HIV-1 Activity of this compound in Different Cell Lines
| Cell Line | HIV-1 Strain(s) | EC₅₀ (µM) | Assay Method |
| CEM-SS | Laboratory strains | 0.06 - 1.4 | XTT |
| H9 | Laboratory strains | 0.06 - 1.4 | Not Specified |
| MT-2 | Laboratory strains | 0.06 - 1.4 | XTT |
| AA5 | Laboratory strains | 0.06 - 1.4 | XTT |
| U937 (Monocytic) | Laboratory strains | 0.06 - 1.4 | RT Assay |
| 174xCEM | Laboratory strains | 0.06 - 1.4 | XTT |
| Fresh Human PBMCs | Low-passage clinical isolates | Effective Inhibition | RT Assay |
| Fresh Human Monocytes/Macrophages | Low-passage clinical isolates | Effective Inhibition | p24 ELISA |
EC₅₀ (50% effective concentration) is the concentration of the drug that inhibits viral replication by 50%. Data compiled from multiple sources.[1][3]
Table 2: Cytotoxicity and Selectivity Index of this compound
| Cell Lines | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| Various Human Cell Lines | ~10 - 20 | ~100 - 200 |
CC₅₀ (50% cytotoxic concentration) is the concentration of the drug that reduces cell viability by 50%. The Selectivity Index indicates the therapeutic window of the compound.
Table 3: Activity of this compound Against NNRTI-Resistant HIV-1 Strains
| RT Mutation | Effect on this compound Activity |
| Y181C | 10-fold enhanced activity |
| Y181C + AZT resistance mutations | Further enhancement of activity |
| L100I | Decreased activity |
| K103N | Decreased activity |
| Y188C/H/L | Decreased activity, but smaller loss compared to other NNRTIs |
| T139I | Decreased activity |
This table highlights the unique profile of this compound against common NNRTI resistance mutations.[1][3]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cytotoxicity Assay (XTT Method)
This protocol is used to determine the 50% cytotoxic concentration (CC₅₀) of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Human cell lines (e.g., CEM-SS, MT-4)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well microtiter plates
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution
-
PMS (N-methyl dibenzopyrazine methyl sulfate) solution
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete medium.
-
Compound Addition: Prepare serial dilutions of this compound in complete medium. Add 100 µL of each dilution to the appropriate wells. Include wells with medium only (blank) and cells with vehicle control (DMSO).
-
Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO₂ atmosphere.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT/PMS solution by mixing 50 parts of XTT solution with 1 part of PMS solution.
-
XTT Addition: Add 50 µL of the XTT/PMS solution to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the CC₅₀ value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
HIV-1 Replication Assay (p24 Antigen ELISA)
This protocol is used to determine the 50% effective concentration (EC₅₀) of this compound by measuring the inhibition of HIV-1 p24 antigen production.
Materials:
-
This compound stock solution (in DMSO)
-
HIV-1 viral stock
-
Target cells (e.g., PBMCs, MT-4 cells)
-
Complete cell culture medium
-
96-well microtiter plates
-
p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Cell Plating and Infection: Plate target cells in a 96-well plate. Infect the cells with a pre-titered amount of HIV-1 virus stock.
-
Compound Addition: Immediately after infection, add serial dilutions of this compound to the wells. Include wells with infected cells and no drug (virus control) and uninfected cells (cell control).
-
Incubation: Incubate the plate for 4-7 days at 37°C in a humidified 5% CO₂ atmosphere.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the cell-free supernatant.
-
p24 ELISA: a. Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight. b. Wash the plate and block with a suitable blocking buffer. c. Add the collected cell culture supernatants and a standard curve of recombinant p24 antigen to the wells and incubate. d. Wash the plate and add a biotinylated detector antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash the plate and add a TMB substrate solution. g. Stop the reaction with a stop solution and read the absorbance at 450 nm.
-
Data Analysis: Calculate the concentration of p24 in each supernatant using the standard curve. Determine the percentage of inhibition of p24 production for each this compound concentration compared to the virus control. Calculate the EC₅₀ value using a dose-response curve.
Logical Relationships and Considerations
The successful application of this compound in HIV replication assays requires careful consideration of several factors. The diagram below illustrates the logical flow and key decision points in the experimental design.
Key Considerations:
-
Cell Line Selection: The choice of cell line can influence the outcome of the assay. T-cell lines like CEM-SS and MT-4 are commonly used for high-throughput screening, while primary cells like PBMCs and macrophages provide a more physiologically relevant model.
-
Viral Strain: The antiviral activity of this compound can vary against different HIV-1 strains and subtypes. It is crucial to test against a panel of viruses, including wild-type and NNRTI-resistant strains, to fully characterize its profile.
-
Cytotoxicity: It is essential to determine the cytotoxicity of this compound in parallel with the antiviral assays to ensure that the observed antiviral effect is not due to cell death. The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of the compound.
-
Combination Studies: this compound has shown synergistic effects when used in combination with other anti-HIV agents, including NRTIs and protease inhibitors.[1] Further investigation of these combinations is warranted.
Conclusion
This compound is a promising anti-HIV-1 agent with a distinct mechanism of action and a favorable resistance profile. The protocols and data presented in this application note provide a framework for researchers to effectively utilize this compound in cell-based HIV replication assays. Careful experimental design and data interpretation are crucial for advancing our understanding of this compound and its potential clinical applications.
References
Application Notes and Protocols: Experimental Design for Studying Costatolide in Combination with Other Antiretroviral Drugs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Costatolide, an isomer of calanolide A, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent anti-HIV-1 activity.[1][2] Like other NNRTIs, this compound targets the reverse transcriptase (RT) enzyme, a critical component in the HIV-1 replication cycle.[1][2] However, the emergence of drug-resistant viral strains poses a significant challenge to the long-term efficacy of monotherapy.[1] Combination therapy, utilizing drugs with different mechanisms of action, is a cornerstone of modern antiretroviral treatment, as it can enhance antiviral efficacy, reduce the likelihood of resistance, and lower drug dosages to minimize toxicity.[3][4][5]
These application notes provide a comprehensive experimental framework for evaluating the in vitro efficacy of this compound in combination with other classes of antiretroviral drugs. The protocols detailed below will enable researchers to assess antiviral activity, cytotoxicity, and synergistic, additive, or antagonistic interactions.
Key Experimental Goals
-
Determine the 50% inhibitory concentration (IC50) of this compound and other antiretroviral drugs against HIV-1 in cell culture.
-
Evaluate the 50% cytotoxic concentration (CC50) of individual drugs and their combinations.
-
Assess the nature of the interaction (synergy, additivity, or antagonism) between this compound and other antiretroviral agents using the checkerboard assay method.
-
Investigate the specific stage of the HIV-1 replication cycle targeted by this compound using time-of-addition experiments.
-
Confirm the inhibition of viral protein expression using Western blot analysis.
Experimental Protocols
In Vitro Anti-HIV-1 Activity Assay (p24 Antigen ELISA)
This protocol is designed to determine the concentration of a drug that inhibits HIV-1 replication by 50% (IC50) by measuring the amount of p24 capsid protein in the cell culture supernatant.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR).[6]
-
HIV-1 laboratory-adapted strains (e.g., HIV-1 IIIB) or clinical isolates.
-
This compound and other antiretroviral drugs of interest.
-
96-well cell culture plates.
-
CO2 incubator (37°C, 5% CO2).
-
p24 Antigen ELISA kit.
-
Plate reader.
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound and the other test compounds.
-
In a separate plate, pre-incubate the virus with the serially diluted drugs for 1 hour at 37°C.
-
Remove the medium from the TZM-bl cells and add the virus-drug mixtures to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.
-
After incubation, collect the cell culture supernatant.
-
Quantify the p24 antigen concentration in the supernatant using a commercial p24 ELISA kit according to the manufacturer's instructions.
-
Calculate the IC50 values by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability to determine the 50% cytotoxic concentration (CC50) of the test compounds.[7][8][9]
Materials:
-
TZM-bl cells.
-
This compound and other antiretroviral drugs of interest.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.[7][8][10]
-
Solubilization solution (e.g., DMSO or SDS-HCl).[11]
-
CO2 incubator (37°C, 5% CO2).
-
Plate reader.
Protocol:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Add serial dilutions of this compound and the other test compounds to the wells.
-
Incubate the plate for the same duration as the antiviral assay (48-72 hours) at 37°C in a CO2 incubator.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the CC50 values by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.
Synergy Analysis (Checkerboard Assay)
This protocol is used to evaluate the interaction between two drugs when used in combination.[12][13][14]
Protocol:
-
Prepare serial dilutions of this compound (Drug A) and the second antiretroviral drug (Drug B).
-
In a 96-well plate, add Drug A diluted horizontally and Drug B diluted vertically, so that the plate contains a matrix of different concentration combinations of the two drugs.[12]
-
Add TZM-bl cells and HIV-1 to each well as described in the anti-HIV-1 activity assay protocol.
-
Incubate the plate and measure the antiviral activity (e.g., p24 levels) for each combination.
-
Calculate the Combination Index (CI) using the Chou-Talalay method.[15][16] The CI value provides a quantitative measure of the interaction:
-
CI < 1: Synergy
-
CI = 1: Additivity
-
CI > 1: Antagonism[15]
-
Time-of-Addition Experiment
This experiment helps to pinpoint the stage of the HIV-1 replication cycle that is inhibited by a drug.[17][18][19]
Protocol:
-
Synchronize the infection of TZM-bl cells with a high titer of HIV-1 for 2 hours at 4°C.
-
Wash the cells to remove unbound virus and then shift the temperature to 37°C to allow the infection to proceed.
-
Add a high concentration (e.g., 10x IC50) of this compound or control drugs (targeting different stages of the replication cycle) at various time points post-infection (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours).[18]
-
After a single round of replication (e.g., 30-36 hours), measure the viral output (e.g., p24 levels or luciferase activity).
-
Plot the percentage of inhibition against the time of drug addition. The time at which the drug loses its inhibitory effect indicates the point at which its target step in the replication cycle has been completed.[18]
Western Blot Analysis
This protocol is used to detect the expression of specific viral proteins in infected cells treated with the test compounds.[20][21][22]
Protocol:
-
Infect TZM-bl cells with HIV-1 and treat with this compound, the combination drugs, or control drugs at their IC50 concentrations.
-
After 48-72 hours, lyse the cells and collect the protein extracts.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose membrane.[21]
-
Probe the membrane with primary antibodies specific for HIV-1 proteins (e.g., p24, gp120, RT).
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate. The reduction in the intensity of viral protein bands in treated cells compared to untreated controls indicates inhibition of viral protein expression.
Data Presentation
Quantitative data from the experiments should be summarized in clear and structured tables for easy comparison.
Table 1: In Vitro Anti-HIV-1 Activity and Cytotoxicity of Individual Drugs
| Drug | Target | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| This compound | RT | |||
| Drug X (e.g., NRTI) | RT | |||
| Drug Y (e.g., PI) | Protease | |||
| Drug Z (e.g., INI) | Integrase |
Table 2: Synergy Analysis of this compound in Combination with Other Antiretroviral Drugs
| Drug Combination | IC50 of Drug A alone (µM) | IC50 of Drug B alone (µM) | IC50 of Drug A in combination (µM) | IC50 of Drug B in combination (µM) | Combination Index (CI) at 50% Inhibition | Interaction |
| This compound + Drug X | ||||||
| This compound + Drug Y | ||||||
| This compound + Drug Z |
Mandatory Visualizations
HIV-1 Signaling Pathway and Drug Targets
Caption: HIV-1 replication cycle and targets of antiretroviral drugs.
Experimental Workflow for Synergy Studies
Caption: Workflow for assessing drug synergy using the checkerboard assay.
Interpretation of Combination Index (CI) Values
Caption: Logical diagram for the interpretation of Combination Index (CI) values.
References
- 1. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic and Antagonistic Drug Combinations against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Drug combination therapy for emerging viral diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hiv.lanl.gov [hiv.lanl.gov]
- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 8. broadpharm.com [broadpharm.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. A checkerboard method to evaluate interactions between drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mythreyaherbal.com [mythreyaherbal.com]
- 17. A time-of–drug addition approach to target identification of antiviral compounds | Springer Nature Experiments [experiments.springernature.com]
- 18. A time-of–drug addition approach to target identification of antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A time-of-drug addition approach to target identification of antiviral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Interpretation and Use of the Western Blot Assay for Serodiagnosis of Human Immunodeficiency Virus Type 1 Infections [cdc.gov]
- 21. jmitra.co.in [jmitra.co.in]
- 22. Western Blot Test | Stanford Health Care [stanfordhealthcare.org]
Determining the Potency of Costatolide: Application Notes and Protocols for IC50 and EC50 Determination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for determining the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) of Costatolide, a naturally occurring coumarin with established anti-HIV-1 activity. The following protocols are designed to be comprehensive and adaptable for use in standard cell culture and virology laboratories.
Introduction to this compound
This compound is a potent nonnucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[1][2][3] It functions as a mixed-type inhibitor of the viral reverse transcriptase (RT) enzyme, a critical component for the conversion of the viral RNA genome into DNA, which is a necessary step for viral replication.[1][2][3] Understanding the potency of this compound through the determination of its IC50 and EC50 values is a critical step in its preclinical development as a potential antiretroviral therapeutic.
Key Concepts: IC50 and EC50
-
IC50 (Half-maximal Inhibitory Concentration): Represents the concentration of an inhibitor (in this case, this compound) that is required to inhibit a specific biological or biochemical function by 50%. For this compound, this is typically the inhibition of HIV-1 reverse transcriptase activity.
-
EC50 (Half-maximal Effective Concentration): Represents the concentration of a drug that induces a response halfway between the baseline and maximum effect. In the context of this compound, this refers to the concentration required to reduce HIV-1 replication in a cell-based assay by 50%.
Data Presentation
The following tables should be used to summarize the quantitative data obtained from the experimental protocols.
Table 1: In Vitro HIV-1 Reverse Transcriptase Inhibition by this compound (IC50)
| Replicate | This compound Concentration (µM) | % Inhibition |
| 1 | [Concentration 1] | |
| [Concentration 2] | ||
| ... | ||
| 2 | [Concentration 1] | |
| [Concentration 2] | ||
| ... | ||
| 3 | [Concentration 1] | |
| [Concentration 2] | ||
| ... | ||
| Calculated IC50 (µM) | ||
| 95% Confidence Interval |
Table 2: Anti-HIV-1 Activity of this compound in Cell Culture (EC50)
| Replicate | This compound Concentration (µM) | % Viral Replication Inhibition |
| 1 | [Concentration 1] | |
| [Concentration 2] | ||
| ... | ||
| 2 | [Concentration 1] | |
| [Concentration 2] | ||
| ... | ||
| 3 | [Concentration 1] | |
| [Concentration 2] | ||
| ... | ||
| Calculated EC50 (µM) | ||
| 95% Confidence Interval |
Table 3: Cytotoxicity of this compound (CC50)
| Replicate | This compound Concentration (µM) | % Cell Viability |
| 1 | [Concentration 1] | |
| [Concentration 2] | ||
| ... | ||
| 2 | [Concentration 1] | |
| [Concentration 2] | ||
| ... | ||
| 3 | [Concentration 1] | |
| [Concentration 2] | ||
| ... | ||
| Calculated CC50 (µM) | ||
| 95% Confidence Interval | ||
| Selectivity Index (SI = CC50/EC50) |
Experimental Protocols
Protocol 1: Determination of IC50 using an In Vitro HIV-1 Reverse Transcriptase Assay
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on HIV-1 reverse transcriptase.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase (RT)
-
Poly(A) template and Oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including radiolabeled or fluorescently labeled dNTPs
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
This compound stock solution (in DMSO)
-
96-well microplates
-
Scintillation counter or fluorescence plate reader
-
Control inhibitors (e.g., Nevirapine, AZT)
Procedure:
-
Prepare this compound Dilutions: Serially dilute the this compound stock solution in assay buffer to achieve a range of concentrations (e.g., 0.01 µM to 100 µM).
-
Prepare Reaction Mixture: In each well of a 96-well plate, combine the assay buffer, poly(A) template, oligo(dT) primer, and labeled dNTPs.
-
Add Inhibitor: Add the diluted this compound solutions to the respective wells. Include wells with a known RT inhibitor as a positive control and wells with DMSO only as a negative control.
-
Initiate Reaction: Add the recombinant HIV-1 RT to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., cold trichloroacetic acid).
-
Quantify DNA Synthesis: Measure the amount of newly synthesized DNA. For radiolabeled dNTPs, this can be done by filtering the reaction mixture and measuring radioactivity using a scintillation counter. For fluorescently labeled dNTPs, use a fluorescence plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression analysis to determine the IC50 value.
IC50 Determination Workflow
Protocol 2: Determination of EC50 using a Cell-Based Anti-HIV-1 Assay
This protocol measures the ability of this compound to inhibit HIV-1 replication in a cellular context.
Materials:
-
Human T-lymphocyte cell line susceptible to HIV-1 infection (e.g., MT-4, CEM-SS)
-
HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
MTT or similar cell viability reagent
-
Positive control antiviral drug (e.g., Nevirapine)
Procedure:
-
Cell Seeding: Seed the T-lymphocyte cells into a 96-well plate at a predetermined density.
-
Prepare Drug Dilutions: Serially dilute the this compound stock solution in cell culture medium to obtain a range of concentrations.
-
Infection and Treatment: Add the HIV-1 virus stock to the cells at a multiplicity of infection (MOI) of 0.01-0.1. Immediately after, add the diluted this compound solutions to the infected cells. Include uninfected cells, infected untreated cells, and infected cells treated with a positive control drug.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 3-5 days.
-
Quantify Viral Replication: After the incubation period, collect the cell culture supernatant. Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit. The amount of p24 antigen is directly proportional to the extent of viral replication.
-
Determine Cytotoxicity: To the remaining cells in the plate, perform an MTT assay to determine the cytotoxicity of this compound at the tested concentrations. This is crucial for calculating the selectivity index.
-
Data Analysis: Calculate the percentage of viral replication inhibition for each this compound concentration relative to the infected untreated control. Plot the percent inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the EC50 value. Similarly, calculate the CC50 from the MTT assay data.
EC50 Determination Workflow
Signaling Pathway
This compound, as an NNRTI, directly inhibits the enzymatic activity of HIV-1 reverse transcriptase. This action occurs within the host cell cytoplasm after the virus has entered and uncoated. The inhibition of reverse transcription prevents the synthesis of viral DNA, thereby halting the viral life cycle before the integration of the viral genome into the host cell's DNA.
This compound's Point of Intervention
References
- 1. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5421 - HIV-1 p24 Antigen Capture Assay - ABL, Inc. [ablinc.com]
- 3. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Costatolide in HIV-1 Drug Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Costatolide, a non-nucleoside reverse transcriptase inhibitor (NNRTI), in the investigation of HIV-1 drug resistance mechanisms. The following protocols and data are designed to facilitate research into the antiviral activity of this compound, the selection and characterization of resistant viral strains, and the elucidation of its mechanism of action.
Introduction to this compound
This compound, also known as (-)-Calanolide B, is a naturally occurring pyranocoumarin that exhibits potent anti-HIV-1 activity.[1][2] It functions as a specific non-nucleoside inhibitor of the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle.[1] A key feature of this compound is its unique resistance profile, including enhanced activity against some viral strains that are resistant to other NNRTIs, such as those with the Y181C mutation in the RT.[1][2] This makes this compound a valuable tool for studying the complexities of NNRTI resistance and for the development of novel therapeutic strategies.
Quantitative Antiviral Activity of this compound
The potency of this compound against wild-type and drug-resistant HIV-1 strains is a critical parameter in resistance studies. The following tables summarize the 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) values from in vitro studies.
Table 1: Antiviral Activity of this compound against Wild-Type HIV-1
| Cell Line | Virus Strain | EC₅₀ (μM) |
| CEM-SS | HIV-1 IIIB | 0.06 - 1.4 |
| H9 | HIV-1 IIIB | 0.06 - 1.4 |
| MT2 | HIV-1 IIIB | 0.06 - 1.4 |
| AA5 | HIV-1 IIIB | 0.06 - 1.4 |
| U937 | HIV-1 IIIB | 0.06 - 1.4 |
| 174xCEM | HIV-1 IIIB | 0.06 - 1.4 |
Data compiled from multiple T-cell lines, B-cell lines, monocytic lines, and T-cell–B-cell hybrid lines.[3][4]
Table 2: Activity of this compound against NNRTI-Resistant HIV-1 Strains
| RT Mutation | Fold Change in EC₅₀ (vs. Wild-Type) |
| L100I | Decreased activity |
| K103N | Decreased activity |
| T139I | Decreased activity |
| Y181C | 10-fold enhanced activity |
| Y188H | Decreased activity |
This compound shows a smaller loss of activity against many NNRTI-resistant isolates compared to other NNRTIs.[1]
Table 3: Enzymatic Inhibition of HIV-1 Reverse Transcriptase by this compound
| Assay Condition | IC₅₀ (μM) |
| Unsaturating dTTP, saturating rRNA template | 0.003 - 0.01 |
This compound acts as a mixed-type inhibitor, affecting both the Kₘ for dTTP and the Vₘₐₓ of the enzyme.[3][4]
Experimental Protocols
Protocol for Determining Antiviral Activity (EC₅₀)
This protocol outlines the methodology for assessing the ability of this compound to inhibit HIV-1 replication in cell culture.
Materials:
-
Target cells (e.g., CEM-SS, MT-2, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 stock (e.g., HIV-1 IIIB or clinical isolates)
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
96-well microtiter plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay, or a reporter gene assay)
-
Cytotoxicity assay kit (e.g., MTT, XTT)
Procedure:
-
Cell Plating: Seed target cells in a 96-well plate at an appropriate density.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. Also include a no-drug control and a positive control (e.g., another known NNRTI).
-
Infection: Add the HIV-1 stock to the wells at a predetermined multiplicity of infection (MOI).
-
Treatment: Immediately add the diluted this compound to the respective wells.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
Quantification of Viral Replication: At the end of the incubation period, collect the cell culture supernatant and quantify the level of viral replication using a chosen method.
-
Cytotoxicity Assay: In a parallel plate with uninfected cells, perform a cytotoxicity assay with the same concentrations of this compound to determine the 50% cytotoxic concentration (CC₅₀).
-
Data Analysis: Calculate the EC₅₀ value by plotting the percentage of viral inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve. The therapeutic index (TI) can be calculated as CC₅₀/EC₅₀.
Caption: Workflow for determining the antiviral activity of this compound.
Protocol for In Vitro Selection of this compound-Resistant HIV-1
This protocol describes the process of generating HIV-1 strains with reduced susceptibility to this compound through prolonged exposure in cell culture.
Materials:
-
HIV-1 stock (wild-type)
-
Susceptible target cells (e.g., MT-2)
-
This compound
-
Cell culture medium and flasks
-
Method for monitoring viral replication (e.g., p24 antigen levels)
-
Reagents for viral RNA extraction, RT-PCR, and sequencing of the RT gene
Procedure:
-
Initial Culture: Infect a culture of target cells with wild-type HIV-1 in the presence of a sub-inhibitory concentration of this compound (e.g., at or slightly above the EC₅₀).
-
Passaging: Monitor the culture for signs of viral replication. When viral replication is detected, harvest the cell-free supernatant containing the progeny virus.
-
Dose Escalation: Use the harvested virus to infect fresh target cells in the presence of a gradually increasing concentration of this compound.[4] The drug concentration is typically doubled with each successive passage to enhance selective pressure.[4]
-
Continue Passaging: Repeat the passaging and dose escalation until the virus can replicate efficiently at a significantly higher concentration of this compound (e.g., >10-fold the initial EC₅₀).
-
Isolation and Characterization: Isolate the resistant virus and determine its phenotype by performing an antiviral activity assay as described in Protocol 3.1.
-
Genotypic Analysis: Extract viral RNA from the resistant stock, perform RT-PCR to amplify the RT-coding region, and sequence the PCR product to identify mutations responsible for the resistance phenotype.
References
- 1. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Application Note & Protocol: Assessing the Synergistic Effects of Costatolide with Other Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Costatolide, an isomer of calanolide A, is a naturally derived non-nucleoside reverse transcriptase inhibitor (NNRTI) that has demonstrated potent anti-HIV-1 activity.[1][2] Like other NNRTIs, it binds to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase (RT), inducing a conformational change that inhibits viral DNA synthesis.[2] Combination therapy is the cornerstone of effective HIV treatment, aiming to enhance antiviral efficacy, reduce drug dosages and associated toxicities, and curb the emergence of drug-resistant viral strains.[3][4]
Previous studies have indicated that calanolides, including this compound, exhibit synergistic antiviral effects when combined with other classes of anti-HIV drugs.[1][5][6][7] This application note provides a detailed protocol for assessing the synergistic, additive, or antagonistic effects of this compound when used in combination with other NNRTIs. Understanding these interactions is crucial for developing more robust and effective combination antiretroviral therapies. The primary methodologies described are the checkerboard assay for determining antiviral activity and the subsequent calculation of the Combination Index (CI) using the Chou-Talalay method to quantify the nature of the drug interaction.[8][9]
Signaling Pathway of NNRTIs
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) act by binding to an allosteric site on the HIV-1 reverse transcriptase, which is distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind. This binding event induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA.
Caption: NNRTI Mechanism of Action.
Experimental Protocols
This section details the necessary protocols for determining the individual potencies of this compound and other NNRTIs, followed by the checkerboard assay to assess their combined effect.
Determination of IC50 for Individual Compounds
Objective: To determine the concentration of each NNRTI that inhibits viral replication by 50% (IC50). This is a prerequisite for designing the synergy experiment.[9]
Materials:
-
HIV-1 permissive cell line (e.g., MT-4, CEM-SS)
-
Complete cell culture medium
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or a clinical isolate)
-
This compound and other NNRTIs of interest (e.g., Efavirenz, Nevirapine)
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, XTT)
-
p24 antigen ELISA kit or a reverse transcriptase activity assay kit[10]
Protocol:
-
Cell Plating: Seed a 96-well plate with the appropriate cell line at a predetermined density to ensure logarithmic growth throughout the experiment.
-
Drug Dilution: Prepare a series of 2-fold serial dilutions for this compound and each of the other NNRTIs in cell culture medium.
-
Drug Addition: Add the diluted compounds to the wells in triplicate. Include wells with cells only (no virus, no drug) for cytotoxicity controls and wells with cells and virus (no drug) as positive controls for infection.
-
Viral Infection: Infect the cells with a pre-titered amount of HIV-1 stock.
-
Incubation: Incubate the plates for 4-7 days at 37°C in a humidified 5% CO2 incubator.
-
Assay Endpoint: After incubation, quantify the extent of viral replication. This can be done by measuring the amount of p24 antigen in the supernatant using an ELISA kit or by measuring the reverse transcriptase activity.[11]
-
Data Analysis: Calculate the percentage of inhibition for each drug concentration relative to the virus control. Use non-linear regression analysis to determine the IC50 value for each compound.
Checkerboard Assay for Synergy Assessment
Objective: To systematically evaluate the antiviral effect of combining this compound with another NNRTI across a range of concentrations.[12][13]
Protocol:
-
Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the y-axis (rows) and the second NNRTI along the x-axis (columns). A typical setup involves 8 concentrations of each drug, creating a 64-combination matrix.
-
Control Wells:
-
Row H (or the last row) should contain dilutions of this compound alone.
-
Column 12 (or the last column) should contain dilutions of the second NNRTI alone.[14]
-
Include cell-only controls, and virus-only controls.
-
-
Drug Combination Addition: Add the prepared drug dilutions to the corresponding wells. The final volume in each well should be constant.
-
Cell Plating and Infection: Add the cell suspension and the virus stock to all wells except the cell-only controls, following the same procedure as the IC50 determination.
-
Incubation and Endpoint Assay: Incubate the plate and perform the endpoint assay (p24 ELISA or RT assay) as previously described.
Caption: Checkerboard Assay Workflow.
Data Presentation and Analysis
Quantitative Data Summary
The results from the checkerboard assay should be organized to clearly present the IC50 values of the individual drugs and the concentrations of each drug in the synergistic combinations.
Table 1: Individual Drug Potency
| Compound | IC50 (nM) ± SD |
| This compound | 15.2 ± 2.1 |
| NNRTI 'X' | 8.9 ± 1.5 |
| NNRTI 'Y' | 22.5 ± 3.4 |
Note: Data presented are hypothetical and for illustrative purposes only.
Table 2: Combination Effects of this compound and NNRTI 'X'
| [this compound] (nM) | [NNRTI 'X'] (nM) | % Inhibition | Combination Index (CI) | Interpretation |
| 7.6 | 0 | 50 | 1.00 | Additive |
| 3.8 | 2.23 | 50 | 0.50 | Synergism |
| 1.9 | 3.34 | 50 | 0.50 | Synergism |
| 0.95 | 3.78 | 50 | 0.50 | Synergism |
| 0 | 4.45 | 50 | 1.00 | Additive |
Note: Data presented are hypothetical. CI values are calculated for the 50% effect level (IC50).
Calculation of the Combination Index (CI)
The interaction between the two drugs is quantified by the Combination Index (CI), based on the Chou-Talalay method.[8][15] The formula is as follows:
CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂
Where:
-
(Dₓ)₁ and (Dₓ)₂ are the concentrations of Drug 1 and Drug 2 alone that are required to produce a certain effect (e.g., 50% inhibition).
-
(D)₁ and (D)₂ are the concentrations of Drug 1 and Drug 2 in combination that produce the same effect.
Interpretation of CI values: [9][16]
-
CI < 1: Synergism (the combined effect is greater than the sum of their individual effects)
-
CI = 1: Additive effect (the combined effect is equal to the sum of their individual effects)
-
CI > 1: Antagonism (the combined effect is less than the sum of their individual effects)
Specialized software such as CompuSyn can be used for automated calculation and generation of Fa-CI plots (Fraction affected vs. CI) and isobolograms.[15]
Caption: Logic for Synergy Determination.
Conclusion
This protocol provides a robust framework for the systematic evaluation of synergistic interactions between this compound and other NNRTIs. By employing the checkerboard assay and the Combination Index analysis, researchers can quantitatively determine the nature of these drug interactions. Identifying synergistic combinations is a critical step in the rational design of novel antiretroviral therapies that could offer improved efficacy and a higher barrier to the development of drug resistance.
References
- 1. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Potency of Nonnucleoside Reverse Transcriptase Inhibitors (NNRTIs) Used in Combination with Other Human Immunodeficiency Virus NNRTIs, NRTIs, or Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combining New Non-Nucleoside Reverse Transcriptase Inhibitors (RTIs) with AZT Results in Strong Synergism against Multi-RTI-Resistant HIV-1 Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calanolides, the naturally occurring anti-HIV agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. HIV-1 Reverse Transcriptase Assay Kit(KA6285) | Abnova [abnova.com]
- 12. Checkerboard array synergy testing. [bio-protocol.org]
- 13. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 14. emerypharma.com [emerypharma.com]
- 15. researchgate.net [researchgate.net]
- 16. mythreyaherbal.com [mythreyaherbal.com]
Application Notes: Utilizing Costatolide in Enzymatic Assays to Probe Reverse Transcriptase Function
Introduction
Costatolide, a naturally occurring coumarin, is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of the Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] As an isomer of Calanolide A, this compound presents a unique profile for researchers studying HIV-1 replication and developing novel antiretroviral therapies.[1][2] Unlike many NNRTIs, this compound demonstrates a mixed-type inhibition mechanism against the reverse transcriptase (RT) enzyme, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the nucleotide substrate (Km for dTTP).[1][3][4] Furthermore, it retains significant activity against certain NNRTI-resistant HIV-1 strains, particularly those with the common Y181C mutation in the RT enzyme, making it a valuable tool for probing the enzyme's function and resistance mechanisms.[1][2][4] These application notes provide detailed protocols for utilizing this compound in enzymatic assays to characterize its inhibitory activity against HIV-1 RT.
Data Presentation: Inhibitory Activity of this compound
The antiviral activity of this compound has been quantified across various cell lines and against different HIV-1 strains, including those with resistance mutations. The following tables summarize this key data.
Table 1: Antiviral Activity of this compound against HIV-1 in Various Cell Lines
| Cell Line | Cell Type | EC₅₀ (µM) |
|---|---|---|
| CEM-SS | T-cell | 0.06 - 1.4 |
| H9 | T-cell | 0.06 - 1.4 |
| MT2 | T-cell | 0.06 - 1.4 |
| AA5 | B-cell | 0.06 - 1.4 |
| U937 | Monocytic | 0.06 - 1.4 |
| 174xCEM | T-cell/B-cell Hybrid | 0.06 - 1.4 |
Data sourced from Buckheit et al., 1999.[3] EC₅₀ represents the concentration required to inhibit viral replication by 50%. The range reflects activity against various HIV-1 laboratory strains.
Table 2: Activity of this compound against NNRTI-Resistant HIV-1 Mutants
| RT Mutation | Effect on this compound Activity |
|---|---|
| Y181C | 10-fold enhanced activity compared to other NNRTIs |
| L100I | Decreased activity |
| K103N | Decreased activity |
| Y188H | Decreased activity |
| T139I | Partially active; smaller loss of activity compared to isomers |
| V108I | Not adversely affected |
Data compiled from Buckheit et al., 1999.[1][3] This highlights this compound's unique resistance profile.
Signaling Pathways and Experimental Workflows
HIV-1 Reverse Transcription and NNRTI Inhibition
Reverse transcriptase is a critical enzyme in the HIV-1 life cycle. It converts the viral single-stranded RNA genome into double-stranded DNA, which is then integrated into the host cell's genome. NNRTIs, like this compound, bind to a hydrophobic pocket on the RT enzyme, distinct from the active site, inducing a conformational change that inhibits its DNA polymerase activity.
Caption: Mechanism of HIV-1 RT inhibition by this compound.
Experimental Workflow: HIV-1 RT Inhibition Assay
The following workflow outlines the key steps for determining the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant HIV-1 RT in a cell-free enzymatic assay.
Caption: Workflow for a colorimetric HIV-1 RT inhibition assay.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Reverse Transcriptase Inhibition Assay (Colorimetric)
This protocol is designed to measure the inhibitory effect of this compound on the DNA polymerase activity of recombinant HIV-1 RT. The assay quantifies the incorporation of 5-bromo-2'-deoxyuridine 5'-triphosphate (BrdUTP) into a new DNA strand.
A. Materials and Reagents
-
Recombinant HIV-1 Reverse Transcriptase (e.g., from MilliporeSigma or Thermo Fisher Scientific)
-
This compound (prepare stock in 100% DMSO)
-
Assay Plate: 96-well streptavidin-coated plate
-
Template/Primer: Poly(rA) template and biotinylated oligo(dT)₁₅ primer
-
dNTP Mix: dATP, dCTP, dGTP, dTTP, and BrdUTP
-
Assay Buffer: 50 mM Tris-HCl (pH 7.8), 60 mM KCl, 5 mM MgCl₂, 1 mM DTT
-
Lysis/Binding Buffer: Provided with commercial kits, or a high-salt buffer to denature the enzyme and bind DNA.
-
Wash Buffer: 1x PBS with 0.05% Tween-20
-
Detection Antibody: Anti-BrdU-POD (Peroxidase-conjugated)
-
Substrate: TMB (3,3’,5,5’-Tetramethylbenzidine)
-
Stop Solution: 1 M H₂SO₄
-
Plate Reader: Capable of reading absorbance at 450 nm
B. Reagent Preparation
-
This compound Dilutions : Prepare a 10 mM stock solution of this compound in DMSO. Create a serial dilution series (e.g., from 100 µM to 0.01 µM) in assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.
-
Template/Primer Annealing : Anneal the biotin-oligo(dT)₁₅ primer to the poly(rA) template at a 1:1 molar ratio by heating to 80°C for 10 minutes and then cooling slowly to room temperature.
-
Enzyme Dilution : Dilute the HIV-1 RT stock in cold assay buffer to the working concentration recommended by the manufacturer or determined through initial optimization experiments. Keep on ice.
-
dNTP Mix : Prepare a 10x working solution of the dNTP mix in nuclease-free water. The final concentration in the assay should typically be around 10 µM for each dNTP and 5 µM for BrdUTP.
C. Assay Procedure
-
Assay Setup : To each well of the streptavidin-coated plate, add 20 µL of the annealed biotin-template/primer and incubate for 2 hours at 37°C to allow binding. Wash each well 3 times with 200 µL of Wash Buffer.
-
Inhibitor Addition : Add 10 µL of diluted this compound, vehicle control (DMSO in assay buffer), or positive control (e.g., Nevirapine) to the appropriate wells.
-
Enzyme Addition : Add 20 µL of the diluted HIV-1 RT to each well, except for the "no enzyme" negative control wells.
-
Reaction Initiation : Start the reaction by adding 20 µL of the 10x dNTP mix to all wells. The final reaction volume is 50 µL.
-
Incubation : Gently mix the plate and incubate for 1 hour at 37°C.
-
Stopping the Reaction : Stop the reaction by washing the plate 3 times with Wash Buffer.
-
Detection :
-
Add 100 µL of diluted Anti-BrdU-POD antibody to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate 5 times with Wash Buffer to remove unbound antibody.
-
Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Add 100 µL of Stop Solution to each well.
-
-
Data Acquisition : Read the absorbance at 450 nm using a microplate reader.
D. Data Analysis
-
Subtract the average absorbance of the "no enzyme" control from all other readings.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * (1 - (Abs_Sample / Abs_Vehicle_Control))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Conceptual Model: Mixed-Type Inhibition
This compound's mixed-type inhibition means it can bind to both the free RT enzyme and the RT-substrate complex. This affects both the binding of the substrate (increasing Km) and the catalytic rate of the enzyme (decreasing Vmax).
Caption: Logical diagram of mixed-type enzyme inhibition.
References
- 1. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. journals.asm.org [journals.asm.org]
- 4. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Preparation and Handling of Costatolide for Laboratory Use
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Costatolide, also known as (-)-Calanolide B, is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] It was first identified in plants of the genus Calophyllum and has demonstrated potent and specific activity against Human Immunodeficiency Virus Type 1 (HIV-1).[2] Unlike many other NNRTIs, this compound has shown efficacy against common drug-resistant HIV-1 strains, such as those with the Y181C mutation in the reverse transcriptase enzyme, making it a compound of significant interest for antiviral research and drug development.[3][4] This document provides a comprehensive guide for the safe handling, preparation, and use of this compound in a laboratory setting.
Physicochemical Properties
This compound is a hydrophobic dipyranocoumarin. While detailed experimental data on its solubility in various solvents is not widely published, its structure suggests good solubility in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
| Property | Value | Reference |
| Synonyms | (-)-Calanolide B, NSC 661122 | [4] |
| Molecular Formula | C₂₂H₂₆O₅ | [5] |
| Molar Mass | 370.44 g/mol | [1][5] |
| Appearance | Solid (form may vary) | General |
Mechanism of Action
This compound is a highly specific inhibitor of the HIV-1 reverse transcriptase (RT) enzyme, which is essential for the virus to convert its RNA genome into DNA for integration into the host cell's genome.[2][6] As an NNRTI, it binds to a hydrophobic, allosteric pocket on the RT enzyme, distinct from the active site where nucleosides bind. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3]
Studies have shown that this compound exhibits a complex, mixed-type inhibition mechanism, affecting both the enzyme's affinity for its substrate (Km for dTTP) and its maximum reaction velocity (Vmax).[3][4] This distinct mode of action may contribute to its activity against certain NNRTI-resistant viral strains.
Figure 1. Mechanism of action of this compound within the HIV-1 lifecycle.
Quantitative Data Summary
The following table summarizes the reported in vitro activity of this compound from various studies. These values are essential for designing experiments and interpreting results.
| Parameter | Cell Line / System | Virus Strain | Value (µM) | Reference |
| EC₅₀ | CEM-SS | HIV-1 (IIIB) | 0.06 - 1.4 | [7] |
| H9, MT-2, AA5, U937 | HIV-1 (IIIB) | 0.06 - 1.4 | [7] | |
| CEM-SS | HIV-1 (RF) | 0.18 | [8] | |
| IC₅₀ | Purified HIV-1 RT | (Enzymatic Assay) | 0.003 - 0.01 | [3] |
| Ki | Purified HIV-1 RT | (Enzymatic Assay) | 0.06 | [3] |
EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. IC₅₀ (50% Inhibitory Concentration): The concentration of the drug that inhibits enzyme activity by 50%. Ki (Inhibition Constant): An indicator of the potency of an inhibitor.
Experimental Protocols
Hazard and Safety Precautions
The toxicological properties of this compound have not been fully elucidated. Therefore, it must be handled with care, assuming it is a potentially hazardous substance. This product is for research use only and is not for human or veterinary use.
-
Personal Protective Equipment (PPE): Always wear a standard laboratory coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) when handling the solid compound or its solutions.
-
Handling: Handle the solid powder in a chemical fume hood or a ventilated enclosure to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Spills: In case of a spill, isolate the area. For a dry spill, carefully scoop the powder into a sealed container for disposal. Avoid creating dust. For a solution spill, absorb with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area thoroughly with a suitable detergent and water.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Storage and Stability
Proper storage is critical to maintaining the integrity and activity of this compound.
-
Solid Compound: Store the solid, lyophilized compound in a tightly sealed vial at -20°C . Protect from light and moisture. Under these conditions, the solid compound is expected to be stable for at least 6 months.[4]
-
Stock Solutions: Prepare concentrated stock solutions in a suitable solvent (e.g., 100% DMSO). Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C .[4] Avoid repeated freeze-thaw cycles. Stock solutions are generally stable for up to one month when stored properly.[4]
-
Before Use: Prior to opening the vial, allow the product (solid or solution) to equilibrate to room temperature for at least 60 minutes to prevent condensation from forming inside the vial, which can degrade the compound.[4]
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-Weighing Preparation: Allow the vial of solid this compound to warm to room temperature before opening.
-
Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder (e.g., 1 mg) into a sterile, conical tube or vial.
-
Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (µL) = [Weight (mg) / Molar Mass ( g/mol )] × 100,000
-
Example for 1 mg of this compound (Molar Mass = 370.44 g/mol ):
-
Volume (µL) = [1 mg / 370.44 g/mol ] × 100,000 = 269.9 µL
-
-
Dissolving: Add the calculated volume of 100% sterile-filtered DMSO to the vial containing the this compound powder.
-
Solubilization: Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Aliquot the 10 mM stock solution into single-use volumes and store at -20°C.
Protocol for In Vitro Anti-HIV-1 Cytopathic Effect (CPE) Assay
This protocol describes a common method to evaluate the antiviral activity of this compound by measuring its ability to protect susceptible T-cell lines (e.g., CEM-SS, MT-4) from virus-induced cell death.
Figure 2. General workflow for a Cytopathic Effect (CPE) inhibition assay.
a. Materials:
-
This compound 10 mM stock solution in DMSO
-
Susceptible host cells (e.g., CEM-SS)
-
Complete cell culture medium (e.g., RPMI 1640 + 10% FBS + Pen/Strep)
-
HIV-1 laboratory strain (e.g., HIV-1 IIIB or RF)
-
Sterile 96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., XTT, MTT, or CellTiter-Glo®)
-
Control compounds (e.g., AZT as a positive control, DMSO as a vehicle control)
b. Procedure:
-
Cell Seeding:
-
Harvest exponentially growing CEM-SS cells and adjust the cell density to 5 x 10⁴ cells/mL in complete medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).
-
-
Compound Dilution and Addition:
-
Prepare serial dilutions of the 10 mM this compound stock solution in complete medium. A typical starting concentration for the final assay might be 10 µM, followed by 8-10 serial 2-fold or 3-fold dilutions.
-
Also prepare dilutions for the positive control (AZT) and a vehicle control (DMSO at the highest concentration used for this compound, typically ≤0.1%).
-
Add 50 µL of each drug dilution to the appropriate wells in triplicate. Include wells for "cells only" (no virus, no drug) and "virus control" (cells + virus, no drug).
-
-
Virus Infection:
-
Dilute the HIV-1 stock in complete medium to a concentration that will cause 80-90% cell death in the virus control wells after 5-7 days. This multiplicity of infection (MOI) must be pre-determined and optimized.
-
Add 50 µL of the diluted virus to all wells except the "cells only" control wells. Add 50 µL of medium to the "cells only" wells.
-
The final volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂ for 5 to 7 days, or until the cytopathic effect is clearly visible in the virus control wells.
-
-
Quantification of Cell Viability:
-
On the day of analysis, prepare the cell viability reagent according to the manufacturer's instructions (e.g., XTT).
-
Add 50 µL of the reagent solution to each well of the plate.
-
Incubate the plate for an additional 2-4 hours at 37°C to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for XTT) using a microplate reader.
-
c. Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of CPE inhibition for each drug concentration using the following formula:
-
% CPE Inhibition = [(Absorbance_drug - Absorbance_virus) / (Absorbance_cells - Absorbance_virus)] × 100
-
-
Plot the % CPE Inhibition against the log of the drug concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the EC₅₀ value, which is the concentration at which this compound protects 50% of the cells from virus-induced death.
References
- 1. Calanolide A - Wikipedia [en.wikipedia.org]
- 2. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1054007A2 - Method for the preparation of (+/-)-calanolide A - Google Patents [patents.google.com]
- 4. Stability and Storage | Tocris Bioscience [tocris.com]
- 5. (10R,11S,12R)-11,12-Dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-2H,6H,10H-benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one | C22H26O5 | CID 65008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (+)-Calanolide A | C22H26O5 | CID 64972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1 INSTI 1 PI 1 NNRTI | HIV-ASSIST [hivassist.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application of Costatolide in Preclinical Models of HIV Infection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Costatolide, also known as (-)-Calanolide B, is a naturally occurring non-nucleoside reverse transcriptase inhibitor (NNRTI) isolated from the latex of the Calophyllum teysmannii tree.[1][2] It is a structural isomer of the more extensively studied (+)-Calanolide A. This compound has demonstrated potent in vitro activity against Human Immunodeficiency Virus Type 1 (HIV-1), including strains resistant to other NNRTIs.[3][4] This document provides a summary of the available data on this compound and its related isomer, Calanolide A, in preclinical models of HIV infection, along with detailed experimental protocols to guide further research and development.
While extensive in vitro data exists for this compound, publicly available information on its application in preclinical animal models is limited. Therefore, this document also includes in vivo data for the closely related isomer, (+)-Calanolide A, to provide a more comprehensive preclinical perspective.
Data Presentation
In Vitro Anti-HIV-1 Activity of this compound
The following table summarizes the in vitro efficacy of this compound against various strains of HIV-1 in different cell lines.
| Cell Line | Virus Strain | EC₅₀ (µM) | Cytotoxicity (CC₅₀ in µM) | Reference |
| CEM-SS | HIV-1 RF | 0.06 - 1.4 | >100 | [3] |
| H9 | HIV-1 RF | 0.06 - 1.4 | >100 | [3] |
| MT-2 | HIV-1 RF | 0.06 - 1.4 | >100 | [3] |
| AA5 | HIV-1 RF | 0.06 - 1.4 | >100 | [3] |
| U937 | HIV-1 RF | 0.06 - 1.4 | >100 | [3] |
| 174xCEM | HIV-1 RF | 0.06 - 1.4 | >100 | [3] |
EC₅₀ (50% Effective Concentration): The concentration of the drug that inhibits viral replication by 50%. CC₅₀ (50% Cytotoxic Concentration): The concentration of the drug that causes a 50% reduction in cell viability.
In Vitro Synergy of this compound with Other Anti-HIV Agents
This compound has been shown to act synergistically when used in combination with other classes of anti-HIV drugs.
| Combination Agent | Class | Synergy Level | Reference |
| Zidovudine (AZT) | NRTI | Synergistic | [1] |
| Indinavir | Protease Inhibitor | Synergistic | [1] |
| Nelfinavir | Protease Inhibitor | Synergistic | [1] |
| Saquinavir | Protease Inhibitor | Synergistic | [1] |
| UC38 | NNRTI | Synergistic | [1] |
NRTI: Nucleoside Reverse Transcriptase Inhibitor
In Vivo Anti-HIV Activity of (+)-Calanolide A (Isomer of this compound) in a Hollow Fiber Mouse Model
The following data is for (+)-Calanolide A, a closely related isomer of this compound, and provides an indication of the potential in vivo efficacy of this class of compounds.
| Animal Model | Administration Route | Dosing Schedule | Outcome | Reference |
| Hollow Fiber Mouse | Oral & Parenteral | Once or twice daily | Suppressed virus replication | [1][5] |
| Hollow Fiber Mouse | Combination with AZT | Not specified | Synergistic effect in suppressing virus replication | [5] |
Experimental Protocols
In Vitro Anti-HIV Assay Protocol
This protocol is a standard method for evaluating the in vitro antiviral activity of a compound against HIV-1.
1. Cell and Virus Culture:
- Maintain a suitable human T-cell line (e.g., CEM-SS) in RPMI 1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and antibiotics.
- Prepare a stock of a laboratory-adapted strain of HIV-1 (e.g., HIV-1 RF).
2. Assay Procedure:
- Seed CEM-SS cells in a 96-well microtiter plate at a density of 5 x 10⁴ cells per well.
- Prepare serial dilutions of this compound in culture medium.
- Add the diluted compound to the wells.
- Infect the cells with HIV-1 at a multiplicity of infection (MOI) of 0.01.
- Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 6-7 days.
3. Measurement of Viral Replication:
- After the incubation period, collect the cell-free supernatant.
- Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial ELISA kit.
4. Measurement of Cytotoxicity:
- In a parallel plate with uninfected cells, assess cell viability using a tetrazolium-based colorimetric assay (e.g., XTT).
5. Data Analysis:
- Calculate the EC₅₀ value by determining the concentration of this compound that reduces p24 antigen production by 50% compared to the virus control.
- Calculate the CC₅₀ value by determining the concentration of this compound that reduces cell viability by 50% compared to the cell control.
HIV-1 Reverse Transcriptase Inhibition Assay Protocol
This protocol assesses the direct inhibitory effect of this compound on the HIV-1 reverse transcriptase (RT) enzyme.
1. Reagents and Materials:
- Recombinant HIV-1 RT.
- Poly(rA)-oligo(dT) as the template-primer.
- ³H-labeled deoxythymidine triphosphate (³H-dTTP).
- Reaction buffer containing Tris-HCl, KCl, MgCl₂, and DTT.
- This compound dissolved in DMSO.
2. Assay Procedure:
- Prepare a reaction mixture containing the reaction buffer, template-primer, and ³H-dTTP.
- Add serial dilutions of this compound to the reaction mixture.
- Initiate the reaction by adding recombinant HIV-1 RT.
- Incubate the reaction at 37°C for 1 hour.
3. Measurement of RT Activity:
- Stop the reaction by adding ice-cold trichloroacetic acid (TCA).
- Precipitate the newly synthesized DNA on glass fiber filters.
- Wash the filters to remove unincorporated ³H-dTTP.
- Measure the radioactivity on the filters using a scintillation counter.
4. Data Analysis:
- Calculate the IC₅₀ value, which is the concentration of this compound that inhibits RT activity by 50%.
Preclinical Animal Model: Hollow Fiber Mouse Protocol (for Calanolide A)
This in vivo model allows for the preliminary assessment of a compound's antiviral activity in a physiological environment.
1. Hollow Fiber Preparation:
- Prepare semi-permeable polyvinylidene fluoride (PVDF) hollow fibers.
- Fill the fibers with a suspension of HIV-1 infected human cells (e.g., CEM-SS) at a high density.
- Seal both ends of the fibers.
2. Animal Implantation:
- Surgically implant the hollow fibers into the peritoneal cavity and/or the subcutaneous space of immunodeficient mice (e.g., SCID mice).
3. Drug Administration:
- Administer Calanolide A to the mice via the desired route (e.g., oral gavage or intraperitoneal injection) at various doses and schedules.
4. Sample Collection and Analysis:
- At the end of the treatment period, retrieve the hollow fibers.
- Lyse the cells within the fibers and measure the amount of viable HIV-1 by quantifying the p24 antigen using ELISA.
5. Data Analysis:
- Compare the p24 levels in the fibers from treated animals to those from untreated control animals to determine the extent of viral inhibition.
Visualizations
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as an HIV-1 NNRTI.
Experimental Workflow Diagram
Caption: Workflow for in vitro anti-HIV-1 screening of this compound.
Logical Relationship Diagram
Caption: Logical flow from this compound's properties to development.
References
- 1. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calanolide A - Wikipedia [en.wikipedia.org]
- 3. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo anti-HIV activity of (+)-calanolide A in the hollow fiber mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Costatolide
Welcome to the technical support center for Costatolide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility issues encountered during experiments with this promising anti-HIV-1 agent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI) with potent activity against HIV-1.[1] Like many other NNRTIs, this compound is a lipophilic molecule, meaning it has poor solubility in aqueous solutions such as cell culture media and buffers. This can present a significant challenge for in vitro and in vivo studies, potentially leading to precipitation, inaccurate dosing, and unreliable experimental results. A predicted logP value for the closely related analogue, (+)-Calanolide A, is in the range of 3.8 to 4.18, indicating its high lipophilicity.[2][3]
Q2: I'm observing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?
A2: This is a common issue when working with lipophilic compounds. You are likely exceeding the solubility limit of this compound in your final aqueous solution. When a concentrated stock of a lipophilic drug in an organic solvent is diluted into an aqueous medium, the organic solvent is diluted, and the drug's solubility drastically decreases, causing it to precipitate out of the solution.
Q3: What is the recommended solvent for making a stock solution of this compound?
A3: For lipophilic compounds like this compound and its analogs (calanolides), 100% Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions.[4][5] Ethanol can also be a suitable organic solvent.[6][7]
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid solvent-induced toxicity. It is generally recommended to keep the final DMSO concentration at or below 0.5% (v/v), with many researchers aiming for 0.1% or lower.[8][9][10][11] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on the cells.
Troubleshooting Guides
Issue: My this compound has precipitated in my aqueous buffer.
Logical Workflow for Troubleshooting Precipitation
Caption: A step-by-step workflow for troubleshooting this compound precipitation.
Possible Causes and Solutions:
| Possible Cause | Solution |
| Final concentration exceeds solubility limit. | Decrease the final concentration of this compound in your aqueous buffer. |
| Rapid dilution of the stock solution. | Add the this compound stock solution to the aqueous buffer dropwise while vortexing or stirring to facilitate mixing and prevent localized high concentrations that can lead to immediate precipitation. |
| Incorrect solvent for stock solution. | Ensure your stock solution is prepared in 100% DMSO or another suitable organic solvent in which this compound is highly soluble. |
| Low temperature of the aqueous buffer. | Warming the aqueous buffer slightly (e.g., to 37°C) may increase the solubility of this compound. However, be mindful of the temperature stability of other components in your assay. |
Issue: I need to prepare a specific concentration of this compound in an aqueous buffer for my experiment, but I am unsure how to avoid precipitation.
Recommended Protocol for Solubilizing this compound:
This protocol is a general guideline. It is essential to empirically determine the optimal conditions for your specific experimental setup.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Experimental Workflow for Solubilization
Caption: A workflow for preparing this compound solutions for in vitro experiments.
Protocol Steps:
-
Prepare a High-Concentration Stock Solution in 100% DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the this compound in a minimal amount of 100% DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM).
-
Ensure the this compound is completely dissolved by vortexing. Gentle warming in a water bath (e.g., 37°C) may be necessary but be cautious of potential degradation.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution in Aqueous Buffer:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm your aqueous buffer (e.g., PBS, cell culture medium) to the temperature of your experiment (e.g., 37°C).
-
While vigorously vortexing or stirring the pre-warmed aqueous buffer, add the required volume of the this compound stock solution dropwise. This gradual addition is critical to prevent precipitation.
-
Visually inspect the solution for any signs of precipitation (cloudiness or visible particles). If precipitation occurs, you may need to lower the final concentration or consider the use of solubilizing agents.
-
-
Prepare a Vehicle Control:
-
Prepare a vehicle control by adding the same volume of 100% DMSO to the same final volume of your aqueous buffer. This will ensure that the final concentration of DMSO in your control is identical to your experimental samples.
-
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| Predicted logP (Calanolide A) | 3.8 - 4.18 | [2][3][6] |
| Recommended Stock Solvent | 100% DMSO or Ethanol | [4][5][6][7] |
| Max. Final DMSO in Cell Assays | ≤ 0.5% (v/v), ideally ≤ 0.1% (v/v) | [8][9][10][11] |
Signaling Pathway
This compound's Role in HIV-1 Inhibition and the JAK-STAT Pathway Context
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to an allosteric site on the HIV-1 reverse transcriptase enzyme, leading to a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
While this compound directly targets the reverse transcriptase, the broader context of HIV-1 infection involves the host's immune response, where the JAK-STAT signaling pathway plays a crucial role. HIV-1 infection can dysregulate the JAK-STAT pathway, impacting cytokine signaling and immune cell function. Understanding this interplay is important for a comprehensive view of HIV-1 pathogenesis.
Caption: Inhibition of HIV-1 reverse transcriptase by this compound and the context of the host cell's JAK-STAT signaling pathway.
Disclaimer: This information is intended for research purposes only and does not constitute medical advice. Always refer to the manufacturer's product information sheet and relevant scientific literature for the most accurate and up-to-date guidance.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Calanolide A - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. EP1054007A2 - Method for the preparation of (+/-)-calanolide A - Google Patents [patents.google.com]
- 7. A synthesis of (±)-thia-calanolide A, its resolution and in vitro biological evaluation - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 11. researchgate.net [researchgate.net]
How to improve the stability of Costatolide in solution for long-term experiments
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability of Costatolide in solution for long-term experiments. The information is based on general principles for the stabilization of lactones and natural products, as specific stability data for this compound is limited in publicly available literature.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be losing activity over time in my long-term experiment. What could be the cause?
A1: Loss of activity in this compound solutions during long-term storage is often due to the chemical degradation of the molecule. This compound possesses a lactone ring, a functional group that can be susceptible to hydrolysis, leading to an inactive, open-ring form.[1] This process can be influenced by several factors in your experimental setup.
Q2: What are the primary factors that affect the stability of this compound in solution?
A2: The stability of lactones like this compound in solution is primarily affected by pH, temperature, and the choice of solvent.[1] Exposure to light and oxygen can also contribute to the degradation of natural product compounds.[2][3]
Q3: What is the optimal pH range for storing this compound in solution?
A3: Generally, lactones are more stable in acidic conditions.[1][4] Alkaline or even neutral pH can promote hydrolysis of the lactone ring. For optimal stability, it is recommended to maintain the pH of your this compound solution in the acidic range, although the ideal pH should be determined empirically.
Q4: What is the recommended storage temperature for this compound solutions?
A4: For long-term storage, it is generally best to store solutions at low temperatures.[2][5] Refrigerated (2–8°C) or cryogenic storage (-20°C or -80°C) can significantly slow down degradation reactions.[2] For short-term storage during an experiment, keeping the solution on ice is advisable.
Q5: Which solvents are recommended for dissolving and storing this compound?
Troubleshooting Guide
Issue: Rapid loss of this compound activity in aqueous buffer.
| Potential Cause | Troubleshooting Steps |
| pH of the buffer is too high (neutral or alkaline). | 1. Measure the pH of your buffer. 2. Prepare fresh solutions in buffers with a more acidic pH (e.g., pH 4-6). 3. Empirically test the stability of this compound over time in different pH conditions to find the optimal range. |
| Storage temperature is too high. | 1. Store stock solutions at -20°C or -80°C. 2. For working solutions, prepare smaller aliquots to avoid repeated freeze-thaw cycles. 3. Keep working solutions on ice during experiments. |
| Hydrolysis due to water in the solvent. | 1. If possible, prepare stock solutions in an anhydrous aprotic solvent like DMSO or DMF. 2. Store stock solutions under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture. |
| Oxidation. | 1. Degas your aqueous buffer before preparing the final solution. 2. Consider adding an antioxidant to your buffer, if compatible with your experimental system. |
| Photodegradation. | 1. Protect your this compound solutions from light by using amber vials or wrapping containers in aluminum foil.[2][3] |
Experimental Protocols
Protocol 1: Determining the Optimal pH for this compound Stability
This protocol outlines a method to assess the stability of this compound in buffers of varying pH.
-
Preparation of Buffers: Prepare a series of buffers with pH values ranging from 4.0 to 8.0 (e.g., citrate buffer for pH 4-6, phosphate buffer for pH 6-8).
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate anhydrous organic solvent (e.g., DMSO).
-
Preparation of Test Solutions: Dilute the this compound stock solution to the final desired concentration in each of the prepared buffers.
-
Incubation: Incubate the test solutions at a relevant temperature (e.g., room temperature or 37°C) and protect them from light.
-
Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test solution.
-
Analysis: Immediately analyze the concentration of intact this compound in each aliquot using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. The pH at which the degradation rate is lowest is the optimal pH for stability.
Data Presentation
Table 1: Hypothetical Stability of this compound at Different pH and Temperatures
The following table illustrates hypothetical data from a stability study.
| pH | Temperature (°C) | % Remaining after 24h | % Remaining after 48h |
| 4.0 | 4 | 99% | 98% |
| 5.0 | 4 | 98% | 95% |
| 6.0 | 4 | 95% | 90% |
| 7.0 | 4 | 85% | 75% |
| 8.0 | 4 | 70% | 50% |
| 4.0 | 25 | 95% | 90% |
| 5.0 | 25 | 90% | 80% |
| 6.0 | 25 | 80% | 65% |
| 7.0 | 25 | 60% | 40% |
| 8.0 | 25 | 40% | 20% |
Visualizations
Caption: General degradation pathway of a lactone via hydrolysis.
Caption: Decision workflow for optimal this compound storage.
References
- 1. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 2. gmpplastic.com [gmpplastic.com]
- 3. researchgate.net [researchgate.net]
- 4. US3787585A - Stable lactone solution - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting unexpected results in Costatolide anti-HIV assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Costatolide in anti-HIV assays. The information is designed to assist scientists and drug development professionals in overcoming common challenges and interpreting unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action against HIV-1?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI). It functions by binding to an allosteric site on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[1]
Q2: What are the expected potency values for this compound in anti-HIV assays?
This compound has demonstrated potent anti-HIV-1 activity. The effective concentration (EC50) values, which represent the concentration of the drug that inhibits viral replication by 50%, typically range from 0.06 to 1.4 µM in various T-cell lines.[2] The 50% inhibitory concentration (IC50) against the HIV-1 reverse transcriptase enzyme is in the sub-micromolar range, though it exhibits a complex mixed-type inhibition.[2] The 50% cytotoxic concentration (CC50) should be significantly higher than the EC50, indicating a favorable therapeutic index.
Q3: Is this compound active against NNRTI-resistant HIV-1 strains?
This compound has shown enhanced activity against certain NNRTI-resistant HIV-1 strains, particularly those with the Y181C mutation in the reverse transcriptase enzyme.[1] However, reduced activity has been observed against viruses with mutations at residues L100, K103, and Y188.[1]
Q4: Can this compound be used in combination with other anti-HIV drugs?
Yes, studies have shown that this compound exhibits synergistic antiviral effects when used in combination with other classes of anti-HIV agents, including nucleoside reverse transcriptase inhibitors (NRTIs) and protease inhibitors.[2] No antagonistic effects have been reported.[2]
Troubleshooting Guides
This section addresses specific issues that may be encountered during anti-HIV assays with this compound.
Issue 1: Higher than Expected EC50 Values in Cell-Based Assays
Possible Causes:
-
Compound Solubility: this compound, like many NNRTIs, may have limited aqueous solubility. Precipitation of the compound in the culture medium can lead to a lower effective concentration.
-
Cell Line Variability: Different cell lines can exhibit varying sensitivities to both the virus and the antiviral compound.
-
Viral Stock Titer: An excessively high viral titer in the assay can overwhelm the inhibitory capacity of the compound, leading to an artificially high EC50 value.
-
Assay Incubation Time: The timing of compound addition relative to viral infection and the total incubation time can influence the outcome.
Solutions:
-
Solubility: Prepare stock solutions of this compound in a suitable organic solvent like DMSO at a high concentration. When diluting into aqueous culture medium, ensure the final solvent concentration is low (typically <0.5%) and does not affect cell viability. Visually inspect for any precipitation after dilution.
-
Cell Line and Viral Titer Standardization: Use a consistent and well-characterized cell line and viral stock. Titer the viral stock regularly to ensure a consistent multiplicity of infection (MOI) is used in each experiment.
-
Optimize Assay Parameters: Empirically determine the optimal time of compound addition (pre-, co-, or post-infection) and the ideal assay duration for your specific cell line and virus strain.
Issue 2: Inconsistent Results in Reverse Transcriptase (RT) Inhibition Assays
Possible Causes:
-
Enzyme Activity: The activity of the recombinant HIV-1 RT can vary between batches or due to improper storage.
-
Substrate Concentration: As this compound is a mixed-type inhibitor, its apparent IC50 value can be influenced by the concentration of the nucleotide substrate (e.g., dTTP).[2]
-
Reagent Degradation: Essential assay components like dNTPs and the template-primer can degrade over time.
Solutions:
-
Enzyme Quality Control: Aliquot and store the RT enzyme at -80°C. Perform a standard activity assay with each new batch to ensure consistency.
-
Substrate Concentration Control: Maintain a consistent and optimized concentration of the nucleotide substrate across all experiments to ensure reproducible IC50 values.
-
Fresh Reagents: Prepare fresh dilutions of dNTPs and other critical reagents for each experiment.
Issue 3: High Cytotoxicity Observed in MTT Assays
Possible Causes:
-
Compound Concentration: At high concentrations, this compound may exhibit off-target effects leading to cellular toxicity.
-
Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
-
Cell Seeding Density: Very low or very high cell densities can affect the reliability of the MTT assay.
Solutions:
-
Dose-Response Curve: Perform a full dose-response curve to determine the CC50 value accurately.
-
Solvent Control: Include a vehicle control with the highest concentration of the solvent used in the experiment to assess its contribution to cytotoxicity.
-
Optimize Cell Density: Determine the optimal cell seeding density for your cell line that allows for logarithmic growth during the assay period.
Quantitative Data Summary
| Parameter | Value | Assay Type | Cell Line/Enzyme | Reference |
| EC50 | 0.06 - 1.4 µM | Cell-Based Viral Replication | Various T-cell lines | [2] |
| IC50 | Sub-micromolar | Enzymatic RT Inhibition | Recombinant HIV-1 RT | [2] |
| CC50 | >20 µM (example) | MTT Cytotoxicity Assay | CEM-SS Cells | Inferred |
Note: The provided CC50 value is an example based on typical therapeutic indices for antiviral compounds. Researchers should determine the specific CC50 for their experimental conditions.
Experimental Protocols
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
Objective: To determine the 50% inhibitory concentration (IC50) of this compound against HIV-1 RT.
Methodology:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.8), a poly(rA) template and oligo(dT) primer, and a specific concentration of dTTP.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Initiate the reaction by adding a standardized amount of recombinant HIV-1 RT.
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of newly synthesized DNA. This can be done using various methods, such as incorporation of a radiolabeled nucleotide or a non-radioactive ELISA-based method.
-
Calculate the percentage of RT inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Anti-HIV-1 Assay (p24 Antigen ELISA)
Objective: To determine the 50% effective concentration (EC50) of this compound in inhibiting HIV-1 replication in a cell culture model.
Methodology:
-
Seed a suitable human T-cell line (e.g., CEM-SS or MT-4) in a 96-well plate.
-
Add serial dilutions of this compound to the cells. Include a no-drug control and a positive control (e.g., another known NNRTI).
-
Infect the cells with a laboratory-adapted strain of HIV-1 at a predetermined multiplicity of infection (MOI).
-
Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of HIV-1 p24 antigen in the supernatant using a commercial p24 antigen ELISA kit, following the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each this compound concentration compared to the no-drug control.
-
Determine the EC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of this compound.
Methodology:
-
Seed the same cell line used in the anti-HIV assay in a 96-well plate at an optimized density.
-
Add serial dilutions of this compound to the cells. Include a no-drug control (cells with medium only) and a vehicle control.
-
Incubate the plates for the same duration as the anti-HIV assay.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each this compound concentration relative to the no-drug control.
-
Determine the CC50 value by plotting the percentage of cell viability against the log of the this compound concentration.
Visualizations
Caption: HIV-1 Replication Cycle and the Mechanism of Action of this compound.
Caption: General Experimental Workflow for Evaluating the Anti-HIV Activity of this compound.
References
Optimizing the concentration of Costatolide for maximum efficacy in cell culture
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Costatolide for maximum efficacy in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as (-)-calanolide B, is a nonnucleoside reverse transcriptase inhibitor (NNRTI).[1] Its primary mechanism of action is the inhibition of the human immunodeficiency virus type 1 (HIV-1) reverse transcriptase (RT) enzyme.[1][2] This inhibition prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV-1 replication cycle.[3] this compound exhibits a mixed-type inhibition, affecting both the Michaelis constant (Km) for the deoxynucleoside triphosphate (dNTP) substrate and the maximum reaction velocity (Vmax) of the enzyme.[1][2]
Q2: What is a typical effective concentration range for this compound in cell culture?
A2: The 50% effective concentration (EC50) of this compound against HIV-1 in various cell lines typically ranges from 0.06 to 1.4 µM. The specific EC50 will vary depending on the cell line, the HIV-1 strain, and the experimental conditions.
Q3: Can this compound affect cellular processes other than viral replication?
A3: While this compound is a specific inhibitor of HIV-1 RT, other NNRTIs have been reported to have off-target effects. For instance, the NNRTI efavirenz has been shown to induce apoptosis (programmed cell death) in a caspase- and mitochondrion-dependent manner in T cells and peripheral blood mononuclear cells.[4] Some NNRTIs can also induce HIV-1 protease-mediated cytotoxicity, leading to the rapid death of infected CD4 T cells.[5] It is important to consider these potential off-target effects when designing and interpreting experiments with this compound, especially at higher concentrations.
Q4: Is this compound active against all types of HIV?
A4: this compound is a specific inhibitor of HIV-1 and does not have activity against HIV-2.[1] Its efficacy can also be reduced against certain HIV-1 strains with resistance mutations in the reverse transcriptase gene, such as those at positions L100, K103, and Y188.[1][2] However, it has shown enhanced activity against some NNRTI-resistant strains, like those with the Y181C mutation.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no antiviral efficacy | - Suboptimal this compound concentration: The concentration used may be too low for the specific cell line or virus strain. - Degradation of this compound: Improper storage or handling may have led to the degradation of the compound. - Resistant virus strain: The HIV-1 strain being used may have mutations conferring resistance to this compound. - Cell health: The cells may not be healthy or in the optimal growth phase for viral infection and compound activity. | - Optimize concentration: Perform a dose-response experiment to determine the EC50 for your specific experimental setup. - Proper handling: Ensure this compound is stored correctly (as per the manufacturer's instructions) and that stock solutions are freshly prepared. - Verify virus genotype: If possible, sequence the reverse transcriptase gene of your viral stock to check for known resistance mutations. - Monitor cell viability: Ensure cells are healthy and seeded at the correct density. |
| High cytotoxicity observed | - This compound concentration is too high: The concentration used may be toxic to the host cells. - Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. - Off-target effects: As with other NNRTIs, high concentrations of this compound may induce apoptosis or other cytotoxic effects.[4][5] | - Determine CC50: Perform a cytotoxicity assay to determine the 50% cytotoxic concentration (CC50) in your cell line. The therapeutic index (CC50/EC50) should be high. - Control for solvent: Ensure the final concentration of the solvent in your culture medium is below the toxic level for your cells (typically <0.5% for DMSO). Include a solvent-only control in your experiments. - Lower the concentration: Use a concentration of this compound that is well below the CC50. |
| Inconsistent or variable results | - Batch-to-batch variability of this compound: Different batches of the compound may have slight variations in purity or activity. - Inconsistent cell passage number: The sensitivity of cells to the compound may change with increasing passage number. - Variability in viral stock: The titer and infectivity of your viral stock may vary between preparations. | - Test new batches: When using a new batch of this compound, it is advisable to re-determine the EC50. - Use consistent cell passages: Use cells within a defined, low passage number range for all experiments. - Titer viral stocks: Always titer your viral stocks before use and use a consistent multiplicity of infection (MOI) for your experiments. |
Data Presentation
Table 1: Antiviral Activity (EC50) of this compound against HIV-1 in Various Cell Lines
| Cell Line | Cell Type | EC50 (µM) |
| CEM-SS | T-cell line | 0.06 - 1.4 |
| H9 | T-cell line | 0.06 - 1.4 |
| MT-2 | T-cell line | 0.06 - 1.4 |
| AA5 | B-cell line | 0.06 - 1.4 |
| U937 | Monocytic line | 0.06 - 1.4 |
| 174xCEM | T-cell/B-cell hybrid | 0.06 - 1.4 |
Data summarized from Buckheit et al., 1999.[1]
Experimental Protocols
Protocol 1: Determination of 50% Effective Concentration (EC50) of this compound
This protocol outlines the steps to determine the concentration of this compound that inhibits 50% of viral replication using a cell-based assay with an MTT readout to measure cell viability.
Materials:
-
Host cells permissive to HIV-1 infection (e.g., CEM-SS)
-
HIV-1 viral stock of known titer
-
This compound
-
Appropriate cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed host cells into a 96-well plate at a density that will allow for optimal growth and viral infection over the course of the assay.
-
Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2).
-
-
Compound Dilution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the this compound stock solution in cell culture medium to achieve a range of final concentrations to be tested. It is recommended to perform at least a 7-point dilution series.
-
-
Infection and Treatment:
-
Infect the seeded cells with the HIV-1 viral stock at a predetermined multiplicity of infection (MOI).
-
Immediately after infection, add the different concentrations of the diluted this compound to the appropriate wells.
-
Include the following controls on each plate:
-
Cell Control: Cells with medium only (no virus, no compound).
-
Virus Control: Cells with virus and medium (no compound).
-
Solvent Control: Cells with virus and the highest concentration of the solvent used to dissolve this compound.
-
Compound Cytotoxicity Control: Cells with the different concentrations of this compound but no virus.
-
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple rounds of viral replication, typically 3-7 days.
-
-
MTT Assay:
-
At the end of the incubation period, add MTT solution to each well and incubate for 2-4 hours.
-
After the incubation with MTT, add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the cell control.
-
Plot the percentage of inhibition of viral cytopathic effect against the log of the this compound concentration.
-
Use a non-linear regression analysis to determine the EC50 value.
-
Visualizations
References
- 1. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How NNRTIs Work – International Association of Providers of AIDS Care [iapac.org]
- 4. Induction of Apoptosis by a Nonnucleoside Human Immunodeficiency Virus Type 1 Reverse Transcriptase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NNRTI-induced HIV-1 protease-mediated cytotoxicity induces rapid death of CD4 T cells during productive infection and latency reversal - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to minimize off-target effects of Costatolide in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize off-target effects of Costatolide in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a non-nucleoside reverse transcriptase inhibitor (NNRTI).[1] Its primary target is the reverse transcriptase (RT) of the Human Immunodeficiency Virus Type 1 (HIV-1).[1] It functions through a mixed-type inhibition mechanism, which means it affects both the binding of the natural substrate (dTTP) to the enzyme and the maximum rate of the enzymatic reaction (Vmax).[1][2] This dual action effectively halts the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.
Q2: What are the potential off-target effects of this compound in cellular assays?
While specific off-target effects of this compound are not extensively documented in publicly available literature, general concerns for small molecule inhibitors like this compound in cellular assays include:
-
Cytotoxicity: At higher concentrations, this compound may induce cell death or inhibit cell proliferation in a manner independent of its anti-HIV-1 activity.
-
Mitochondrial Toxicity: Some NNRTIs have been associated with mitochondrial dysfunction.
-
Interaction with Cellular Kinases or Other Enzymes: Due to structural similarities with endogenous molecules, small molecules can sometimes interact with unintended cellular proteins.
-
Induction of Cellular Stress Pathways: High concentrations of a foreign compound can trigger stress responses in cells, such as the unfolded protein response (UPR) or oxidative stress.
Q3: How can I determine the optimal concentration of this compound to minimize off-target effects?
To determine the optimal concentration, it is crucial to perform a dose-response curve for both antiviral activity and cytotoxicity in parallel. The ideal concentration will show high antiviral efficacy with minimal impact on cell viability.
Table 1: Example Dose-Response Data for this compound in CEM-SS Cells
| This compound (µM) | HIV-1 Inhibition (%) | Cell Viability (%) |
| 0.001 | 15 | 98 |
| 0.01 | 55 | 97 |
| 0.1 | 92 | 95 |
| 1 | 99 | 85 |
| 10 | 99 | 60 |
| 100 | 99 | 25 |
Data are hypothetical and for illustrative purposes only.
Based on this example, a concentration range of 0.1 to 1 µM would be a good starting point for further experiments, as it provides high efficacy with low cytotoxicity.
Troubleshooting Guides
Issue 1: High levels of cytotoxicity observed in my cellular assay.
Possible Cause: The concentration of this compound is too high, leading to off-target effects.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay: Use a standard method like MTT, XTT, or a CellTiter-Glo® Luminescent Cell Viability Assay to determine the 50% cytotoxic concentration (CC50).[3]
-
Lower the Concentration: Reduce the working concentration of this compound to a range well below the CC50 value.
-
Use a More Sensitive Antiviral Assay: If lowering the concentration reduces the desired antiviral effect, consider using a more sensitive assay for viral replication, such as a p24 ELISA or a luciferase-based reporter assay.[4]
-
Include Proper Controls: Always include a "cells only" control (no virus, no drug), a "virus only" control (cells and virus, no drug), and a "drug only" control (cells and drug, no virus) to accurately assess cytotoxicity.
Issue 2: Inconsistent antiviral activity of this compound between experiments.
Possible Cause 1: Variability in cell health and density.
Troubleshooting Steps:
-
Standardize Cell Seeding: Ensure that the same number of viable cells are seeded in each well for every experiment.
-
Monitor Cell Health: Regularly check the morphology and doubling time of your cell cultures. Do not use cells that have been in continuous culture for an extended period.
Possible Cause 2: Degradation of this compound.
Troubleshooting Steps:
-
Proper Storage: Store this compound stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Fresh Dilutions: Prepare fresh dilutions of this compound in your cell culture medium for each experiment.
Experimental Protocols
Protocol 1: XTT Cytotoxicity Assay
This protocol is used to quantify the cytotoxic effects of this compound.
-
Cell Seeding: Seed CEM-SS cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Add 100 µL of each dilution to the appropriate wells. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Labeling: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO2 incubator.
-
Measurement: Measure the absorbance of the samples at 450 nm with a reference wavelength of 650 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control.
Protocol 2: HIV-1 p24 Antigen ELISA
This protocol measures the amount of HIV-1 p24 capsid protein in the supernatant of infected cells, which is a marker of viral replication.
-
Cell Infection: Plate target cells (e.g., PBMCs or TZM-bl cells) in a 24-well plate. Infect the cells with a known amount of HIV-1 in the presence of varying concentrations of this compound.
-
Incubation: Incubate the infected cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the culture supernatant.
-
ELISA: Perform a p24 ELISA on the collected supernatants according to the manufacturer's protocol.
-
Data Analysis: Generate a standard curve using the recombinant p24 standards. Use the standard curve to determine the concentration of p24 in each sample. Calculate the percentage of inhibition for each this compound concentration relative to the untreated, infected control.
Visualizations
Caption: HIV-1 replication cycle and the inhibitory action of this compound.
Caption: Workflow for troubleshooting potential off-target effects.
Caption: Logical relationships in optimizing this compound concentration.
References
- 1. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
Refining protocols for the purification of synthetic Costatolide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to refine protocols for the purification of synthetic Costatolide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of synthetic this compound in a question-and-answer format.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of this compound after aqueous work-up. | - Emulsion formation: Surfactant-like impurities or vigorous shaking can lead to stable emulsions, trapping the product in the interfacial layer.[1] - Incorrect pH: The aqueous layer's pH may not be optimal for ensuring the product remains in the organic phase. - Product precipitation: The product may be partially insoluble in the chosen organic solvent. | - To break emulsions: Add brine (saturated NaCl solution), gently swirl instead of shaking, or filter the mixture through a pad of Celite.[1] - Optimize pH: If the crude product contains acidic or basic impurities, perform extractions with a dilute base (e.g., NaHCO₃) or acid (e.g., dilute HCl) to remove them. Ensure the final aqueous wash is neutral. - Change solvent: Use a more polar organic solvent for extraction, such as dichloromethane or a mixture of ethyl acetate and THF. |
| Poor separation of this compound from a non-polar impurity during flash chromatography. | - Inappropriate solvent system: The eluent may be too polar, causing both the product and impurity to elute quickly. - Column overloading: Too much crude material was loaded onto the column. | - Optimize eluent: Use a less polar solvent system. Develop the optimal system using thin-layer chromatography (TLC), aiming for an Rf value of 0.2-0.3 for this compound.[2] - Gradient elution: Start with a non-polar eluent and gradually increase the polarity. This can improve the separation of compounds with close Rf values.[3][4] - Reduce load: Use a larger column or reduce the amount of crude material. A common rule of thumb is a silica gel to crude material ratio of 50:1 to 100:1 by weight for difficult separations.[2] |
| This compound appears to degrade on the silica gel column. | - Acidity of silica gel: Standard silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. | - Neutralize silica: Deactivate the silica gel by flushing the packed column with a solvent system containing 1-3% triethylamine before loading the sample.[3] - Use alternative stationary phases: Consider using neutral alumina or a bonded-phase silica gel (like diol or C18) for purification. |
| Co-elution of diastereomers during chromatography. | - Insufficient resolving power of the chromatographic system. | - Recycle HPLC: If available, use a recycle HPLC system to pass the mixture through the column multiple times, increasing the effective column length and improving separation.[5] - Alternative stationary phase: Chiral chromatography or a different achiral stationary phase might provide better separation of diastereomers. |
| Difficulty in obtaining crystals of purified this compound. | - Presence of impurities: Even small amounts of impurities can inhibit crystallization. - Supersaturation not achieved correctly: The solution may be too dilute, or cooling may be too rapid. - Wrong solvent system: The chosen solvent system may not be suitable for crystallization. | - Further purification: Re-purify the material using preparative HPLC. - Slow cooling: Allow the saturated solution to cool to room temperature slowly, and then transfer to a refrigerator or freezer. - Solvent diffusion: Use a layered solvent system where a non-solvent is slowly introduced into a solution of the compound.[6] For example, dissolve this compound in a small amount of dichloromethane and layer hexane on top. |
| Product "oils out" instead of crystallizing. | - Solution is too concentrated or cooled too quickly. - High level of impurities. | - Dilute and reheat: Add more solvent to dissolve the oil, heat the solution, and allow it to cool more slowly. - Charcoal treatment: Traces of colored or highly soluble impurities can sometimes be removed by treating the hot solution with a small amount of activated charcoal before filtering and cooling. |
Frequently Asked Questions (FAQs)
1. What is a general workflow for the purification of synthetic this compound?
A typical purification workflow for a complex synthetic macrolide like this compound involves multiple steps to remove unreacted starting materials, reagents, and byproducts. The process generally starts with an aqueous work-up, followed by flash column chromatography, and often requires a final polishing step like preparative HPLC or crystallization to achieve high purity.
2. How do I choose the right solvent system for flash column chromatography?
The ideal solvent system for flash chromatography is typically determined by thin-layer chromatography (TLC). The goal is to find a solvent mixture that provides good separation between this compound and its impurities, with the Rf value of this compound being in the range of 0.2 to 0.3.[2] A common starting point for macrolides is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate or acetone.
3. What are some common reagents from the synthesis that might be difficult to remove?
In complex syntheses, certain reagents can be challenging to remove. For example, in a macrolactonization step, coupling agents like HATU or EDC and their byproducts can be persistent. Similarly, catalysts from cross-coupling reactions (e.g., palladium-based catalysts) may require specific work-up procedures or the use of scavenger resins for their removal.[7]
4. When is preparative HPLC necessary?
Preparative High-Performance Liquid Chromatography (HPLC) is often used as a final purification step when very high purity (>99%) is required, or when impurities are structurally very similar to the target compound, such as diastereomers, which are difficult to separate by flash chromatography.[8] Reverse-phase HPLC is commonly used for macrolides.[8][9]
5. What is the expected yield and purity for the purification of a complex synthetic macrolide like this compound?
The yield and purity can vary significantly depending on the efficiency of the synthetic route and the purification protocol. Below is a table with hypothetical but realistic data for a multi-step purification process.
| Purification Step | Starting Material (Crude Weight) | Product Weight | Step Yield | Purity (by HPLC) |
| Aqueous Work-up / Extraction | 5.0 g | 3.2 g | - | ~60% |
| Flash Column Chromatography | 3.2 g | 1.5 g | 47% | ~95% |
| Preparative HPLC | 1.5 g | 1.1 g | 73% | >99% |
| Crystallization | 1.1 g | 0.95 g | 86% | >99.5% |
| Overall Yield | 5.0 g | 0.95 g | 19% | >99.5% |
Experimental Protocols
Protocol 1: Flash Column Chromatography (Normal Phase)
This protocol describes a general procedure for the primary purification of synthetic this compound using normal-phase flash column chromatography.
-
Preparation of the Column:
-
Select a column size appropriate for the amount of crude material (e.g., a 40g silica cartridge for 1-2g of crude material).
-
Equilibrate the column with the initial, least polar eluent (e.g., 10% ethyl acetate in hexanes).
-
-
Sample Loading:
-
Dissolve the crude this compound (from the aqueous work-up) in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.[3]
-
-
Elution:
-
Begin elution with the initial non-polar solvent system.
-
If using a gradient, gradually increase the percentage of the polar solvent (e.g., from 10% to 50% ethyl acetate in hexanes over 20 column volumes).
-
Collect fractions and monitor the elution by TLC or a UV detector.
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Preparative Reverse-Phase HPLC
This protocol outlines a method for the high-purity separation of this compound.
-
System Preparation:
-
Use a C18 preparative column.
-
Equilibrate the column with the initial mobile phase (e.g., 40% acetonitrile in water). The mobile phase may contain a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
-
Sample Preparation:
-
Dissolve the partially purified this compound from flash chromatography in the mobile phase or a compatible solvent like methanol or acetonitrile.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatography:
-
Inject the sample onto the column.
-
Run a linear gradient, for example, from 40% to 95% acetonitrile in water over 30 minutes.
-
Monitor the elution using a UV detector at an appropriate wavelength.
-
-
Fraction Collection and Product Recovery:
-
Collect the peak corresponding to this compound.
-
Combine the fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) by rotary evaporation.
-
Lyophilize the remaining aqueous solution to obtain the pure product as a solid.
-
Protocol 3: Crystallization
This protocol provides a general procedure for obtaining crystalline this compound.
-
Solvent Selection:
-
Choose a solvent system in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. This can be a single solvent (e.g., ethanol) or a binary solvent system (e.g., dichloromethane/hexanes).
-
-
Dissolution:
-
Place the purified this compound in a clean flask.
-
Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Avoid using a large excess of solvent.
-
-
Crystal Growth:
-
Allow the solution to cool slowly to room temperature. Covering the flask with a watch glass can slow down cooling and evaporation.
-
Once crystals begin to form, the flask can be transferred to a refrigerator (4 °C) or freezer (-20 °C) to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under high vacuum to remove any residual solvent.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Purification [chem.rochester.edu]
- 4. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
- 5. scispace.com [scispace.com]
- 6. reddit.com [reddit.com]
- 7. silicycle.com [silicycle.com]
- 8. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]
- 9. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Addressing Costatolide Resistance In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to Costatolide in their in vitro experiments.
Troubleshooting Guide
Encountering variability or a loss of efficacy with this compound can be a significant hurdle. This guide addresses common issues in a question-and-answer format to help you navigate these challenges.
Question: My cells/virus are no longer responding to this compound at the previously established effective concentration. What should I do?
Answer: A decrease in sensitivity to this compound is a primary indicator of resistance. To confirm and quantify this change, it is crucial to perform a dose-response assay to determine the new 50% effective concentration (EC50) or 50% inhibitory concentration (IC50). A significant shift in this value suggests the development of resistance.
Experimental Protocol: Dose-Response Assay for EC50/IC50 Determination
-
Cell/Virus Preparation: Seed your cells or prepare your viral inoculum at the desired density in a multi-well plate.
-
Drug Dilution Series: Prepare a serial dilution of this compound. The concentration range should bracket the expected and previously determined EC50/IC50 values.
-
Treatment: Add the different concentrations of this compound to the wells. Include appropriate controls (untreated cells/virus and vehicle-only controls).
-
Incubation: Incubate the plates for a predetermined period, allowing for the drug to exert its effect.
-
Viability/Inhibition Assessment: Use a suitable assay to measure cell viability (e.g., MTT, CellTiter-Glo) or viral replication (e.g., plaque assay, RT-qPCR).
-
Data Analysis: Plot the response (e.g., % viability, % inhibition) against the logarithm of the drug concentration. Fit the data to a sigmoidal dose-response curve to calculate the EC50/IC50 value.
Question: I am observing inconsistent results in my this compound sensitivity assays. How can I improve reproducibility?
Answer: Inconsistent results can stem from several factors, including experimental variability and the emergence of a heterogeneous population with varying levels of resistance. To address this, it is important to standardize your experimental procedures and consider single-cell cloning to isolate and characterize subpopulations.
Question: How can I generate a this compound-resistant cell line or viral strain for further study?
Answer: Developing a resistant model in the laboratory allows for the detailed investigation of resistance mechanisms. This is typically achieved through continuous or pulsed exposure to the drug.[1][2]
Experimental Protocol: Generation of a Resistant Cell Line/Viral Strain
-
Initial Exposure: Treat the parental cell line or virus with this compound at a concentration around the EC50/IC50.
-
Gradual Dose Escalation: As the cells or virus population recovers and shows signs of growth, gradually increase the concentration of this compound in the culture medium.[3] This process is repeated over several passages.[4]
-
Monitoring: Regularly assess the EC50/IC50 of the evolving population to track the development of resistance.
-
Isolation and Characterization: Once a desired level of resistance is achieved, isolate single clones or viral plaques to establish a stable, resistant population. Characterize the resistant phenotype and investigate the underlying molecular mechanisms.
Frequently Asked Questions (FAQs)
Question: What is the known mechanism of action of this compound?
Answer: this compound, also known as (-)-calanolide B, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) of the human immunodeficiency virus type 1 (HIV-1).[5] It binds to a hydrophobic pocket in the p66 subunit of the reverse transcriptase enzyme, which is distinct from the active site. This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[3][5] The inhibition by this compound is characterized as a mixed-type, affecting both the Michaelis constant (Km) for the nucleotide substrate (dTTP) and the maximum reaction velocity (Vmax).[3][5]
Question: What are the known mechanisms of resistance to this compound?
Answer: Resistance to this compound and other NNRTIs is primarily caused by specific mutations in the gene encoding the HIV-1 reverse transcriptase.[3] These mutations alter the amino acid sequence of the NNRTI binding pocket, reducing the binding affinity of the drug. Key amino acid substitutions associated with this compound resistance include L100I, K103N, T139I, and Y188H/C.[3][5]
Question: If my research is not on HIV, what are the general mechanisms of resistance to drugs like macrolide antibiotics that I should consider?
Answer: While this compound is an NNRTI, if you are working with other classes of compounds like macrolide antibiotics, the mechanisms of resistance are different. The three primary mechanisms of resistance to macrolides are:
-
Target-site modification: This often involves methylation of the ribosomal RNA (rRNA) by Erm enzymes, which prevents the drug from binding to its target.[6][7][8] Mutations in the 23S rRNA or ribosomal proteins L4 and L22 can also confer resistance.[7]
-
Drug efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport the drug out of the cell, preventing it from reaching its intracellular target.[6][9][10]
-
Drug inactivation: This involves enzymatic modification of the drug, such as hydrolysis or phosphorylation, rendering it inactive.[6][7]
Question: How can I identify the specific mutations conferring resistance in my cell line or virus?
Answer: To identify the genetic basis of resistance, you will need to sequence the target gene. For this compound, this would be the reverse transcriptase gene of HIV-1. For other drugs, you would sequence the gene(s) known to be associated with resistance.
Experimental Protocol: Identification of Resistance Mutations
-
Nucleic Acid Extraction: Isolate viral RNA or cellular DNA/RNA from both the resistant and the parental (sensitive) populations.
-
Reverse Transcription (for RNA viruses): If working with an RNA virus like HIV, convert the RNA to complementary DNA (cDNA) using a reverse transcriptase.
-
PCR Amplification: Use specific primers to amplify the target gene (e.g., the HIV-1 reverse transcriptase gene).
-
DNA Sequencing: Sequence the PCR products and compare the sequences from the resistant and sensitive populations.
-
Sequence Analysis: Identify any nucleotide changes that result in amino acid substitutions in the resistant population.
Data Presentation
Table 1: Example of EC50 Shift in a this compound-Resistant HIV-1 Strain
| Virus Strain | This compound EC50 (µM) | Fold Change in Resistance |
| Wild-Type (Parental) | 0.05 | 1 |
| Resistant Strain | 2.5 | 50 |
Table 2: Common Amino Acid Substitutions Conferring Resistance to this compound
| Amino Acid Change | Location |
| L100I | HIV-1 Reverse Transcriptase |
| K103N | HIV-1 Reverse Transcriptase |
| T139I | HIV-1 Reverse Transcriptase |
| Y188H/C | HIV-1 Reverse Transcriptase |
Visualizations
Caption: Mechanism of action of this compound as an NNRTI of HIV-1 reverse transcriptase.
Caption: Workflow for the in vitro development of a this compound-resistant cell line or virus.
Caption: Troubleshooting decision tree for addressing decreased efficacy of this compound.
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro selection and characterization of resistance to macrolides and related antibiotics in Mycoplasma pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Resistance to Macrolide Antibiotics in Public Health Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Macrolide Antibiotics among Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. facm.ucl.ac.be [facm.ucl.ac.be]
- 10. m.youtube.com [m.youtube.com]
Improving the reproducibility of experiments involving Costatolide
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the reproducibility of experiments involving Costatolide.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis and application of this compound.
| Question ID | Question | Answer |
| SYN-001 | My total synthesis of this compound results in a low yield. What are the potential causes and solutions? | Low yields in the synthesis of complex molecules like this compound can stem from several factors. 1. Incomplete Reactions: Monitor reaction progress using Thin Layer Chromatography (TLC) to ensure full conversion of starting materials. If the reaction stalls, consider increasing the reaction time, temperature, or adding a fresh portion of the reagent. 2. Side Reactions: The presence of multiple functional groups in the precursors can lead to undesired side products. Ensure that protecting groups are stable under the reaction conditions and that reagents are specific for the desired transformation. 3. Purification Losses: this compound and its intermediates may be sensitive to silica gel chromatography. Consider using alternative purification methods like recrystallization or preparative HPLC. A known method for purification of naturally sourced this compound involves pre-treatment with hexane and dichloromethane to remove oils, followed by repetitive recrystallization from acetone.[1] 4. Stereochemical Control: Achieving the correct stereochemistry at the chiral centers is crucial and can be challenging. Use of stereoselective catalysts or chiral auxiliaries is often necessary. Inadequate control can lead to a mixture of diastereomers that are difficult to separate and reduce the yield of the desired product. |
| SYN-002 | I am observing unexpected byproducts in my synthesis. How can I identify and minimize them? | 1. Characterization: Isolate the major byproducts and characterize them using spectroscopic methods such as NMR (1H, 13C, COSY, HSQC) and Mass Spectrometry to understand their structure. 2. Mechanistic Analysis: Once the structures are known, propose a plausible mechanism for their formation. This will help in identifying the reaction step that is causing the issue. Common side reactions could include oxidation, rearrangement, or loss of protecting groups. 3. Optimization: Adjust reaction conditions to disfavor byproduct formation. This could involve changing the solvent, temperature, catalyst, or the order of reagent addition. |
| SYN-003 | My purified this compound seems to be unstable. How should I handle and store it? | This compound, like many complex natural products, can be sensitive to light, air, and temperature. Store pure this compound as a solid under an inert atmosphere (argon or nitrogen) at -20°C for long-term storage. For short-term use, a solution in a dry, aprotic solvent can be prepared and stored at 4°C. Avoid repeated freeze-thaw cycles. |
| BIO-001 | I am seeing inconsistent EC50 values in my anti-HIV assays. What could be the reason? | 1. Cell Line Variability: Ensure you are using a consistent cell line and passage number. Cell health and density at the time of infection can significantly impact results. 2. Virus Titer: The multiplicity of infection (MOI) should be consistent across experiments. Titer your virus stock regularly. 3. Compound Potency: Verify the concentration and purity of your this compound stock solution. 4. Assay Conditions: Maintain consistent incubation times, temperatures, and CO2 levels. The reproducibility of EC50 values in highly optimized anti-HIV assays can have standard errors of less than 10% of the mean value.[2] 5. Assay Method: Different assay readouts (e.g., p24 antigen levels, luciferase reporter activity, cell viability) can give slightly different EC50 values.[3][4] |
| BIO-002 | My reverse transcriptase (RT) inhibition assay is not working as expected. What are some troubleshooting steps? | 1. Enzyme Activity: Confirm the activity of your recombinant HIV-1 RT enzyme using a positive control inhibitor like Nevirapine or AZT.[5] 2. Substrate Concentrations: The inhibition by this compound is of a mixed type, affecting both the Km for dTTP and the Vmax.[2][5] Ensure that the concentrations of the template/primer and dNTPs are appropriate and consistent. The Km for dTTP for HIV-1BH10 RT is reported to be 1.67 µM.[2] 3. Buffer Conditions: Check the pH and composition of your reaction buffer. The assay is sensitive to factors like MgCl2 concentration. 4. Inhibitor Concentration Range: Ensure the concentrations of this compound used are in the appropriate range to observe inhibition. The IC50 for this compound can be in the low nanomolar range (0.003 to 0.01 µM) under specific conditions.[2] |
Quantitative Data Summary
The following tables summarize the reported biological activity of this compound and its analogs.
Table 1: Anti-HIV-1 Activity of Calanolide Analogs [2]
| Compound | Cell Line | EC50 (µM) |
| Calanolide A | CEM-SS | 0.08 - 0.5 |
| 174xCEM | 0.08 - 0.5 | |
| U937 | 0.08 - 0.5 | |
| AA5 | 0.08 - 0.5 | |
| PBMC | 0.08 - 0.5 | |
| This compound | CEM-SS | 0.06 - 1.4 |
| 174xCEM | 0.06 - 1.4 | |
| U937 | 0.06 - 1.4 | |
| AA5 | 0.06 - 1.4 | |
| PBMC | 0.06 - 1.4 | |
| Dihydrothis compound | CEM-SS | 0.1 - 0.8 |
| 174xCEM | 0.1 - 0.8 | |
| U937 | 0.1 - 0.8 | |
| AA5 | 0.1 - 0.8 | |
| PBMC | 0.1 - 0.8 |
Table 2: Inhibition of HIV-1 Reverse Transcriptase by Calanolide Analogs [2]
| Compound | Assay Conditions | IC50 (µM) |
| This compound | Saturating rRNA template, unsaturating dTTP | 0.003 - 0.01 |
| Dihydrothis compound | Saturating rRNA template, unsaturating dTTP | 0.003 - 0.01 |
Experimental Protocols
Protocol 1: Anti-HIV-1 Assay in Cell Culture
This protocol is a general guideline for determining the anti-HIV-1 activity of this compound in a cell-based assay.
1. Materials:
- Target cells (e.g., MT-4, CEM-SS, or PBMCs)
- HIV-1 virus stock of known titer
- This compound stock solution (in DMSO)
- Complete cell culture medium
- 96-well microplates
- Reagents for quantifying viral replication (e.g., p24 ELISA kit, luciferase assay substrate, or cell viability reagent like MTT)
2. Procedure:
- Seed the target cells into a 96-well plate at a predetermined density.
- Prepare serial dilutions of the this compound stock solution in cell culture medium.
- Add the diluted this compound to the wells containing the cells. Include a vehicle control (DMSO) and a positive control (e.g., AZT).
- Infect the cells with HIV-1 at a specific multiplicity of infection (MOI).
- Incubate the plates for a period of 4-7 days at 37°C in a humidified CO2 incubator.
- After the incubation period, quantify the extent of viral replication using a suitable method:
- p24 ELISA: Measure the concentration of the viral p24 capsid protein in the culture supernatant.
- Luciferase Assay: If using a reporter virus, lyse the cells and measure luciferase activity.
- MTT Assay: Measure cell viability to determine the cytopathic effect of the virus.
- Calculate the 50% effective concentration (EC50) by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Protocol 2: HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This protocol describes a method for measuring the inhibitory activity of this compound against purified HIV-1 RT.
1. Materials:
- Recombinant HIV-1 Reverse Transcriptase
- Poly(rA)-oligo(dT) template-primer
- Deoxynucleotide triphosphates (dATP, dCTP, dGTP, dTTP), with [³H]-dTTP for radioactive detection or a colorimetric/fluorometric detection system.
- Reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 4 mM 2-mercaptoethanol)
- This compound stock solution (in DMSO)
- 96-well plate
- Scintillation counter or microplate reader
2. Procedure:
- Prepare serial dilutions of this compound in the reaction buffer.
- In a 96-well plate, add the reaction buffer, template-primer, and dNTP mix (including the labeled dTTP).
- Add the diluted this compound to the appropriate wells. Include a no-enzyme control, a no-inhibitor control, and a positive control inhibitor.
- Initiate the reaction by adding the HIV-1 RT enzyme to each well.
- Incubate the plate at 37°C for 1 hour.
- Stop the reaction (e.g., by adding EDTA or precipitating the DNA with trichloroacetic acid).
- Quantify the amount of newly synthesized DNA. For the radioactive method, this involves capturing the precipitated DNA on a filter mat and measuring the incorporated radioactivity using a scintillation counter. For colorimetric or fluorometric assays, follow the manufacturer's instructions.
- Calculate the 50% inhibitory concentration (IC50) from the dose-response curve.
Visualizations
Signaling Pathway of this compound (NNRTI)
Caption: Mechanism of action of this compound as a non-nucleoside reverse transcriptase inhibitor (NNRTI).
Experimental Workflow for Anti-HIV Assay
Caption: A typical workflow for determining the anti-HIV-1 activity of this compound in a cell-based assay.
Logical Relationship for Troubleshooting Low Synthetic Yield
Caption: A logical diagram illustrating the troubleshooting process for low yields in this compound synthesis.
References
- 1. tandfonline.com [tandfonline.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Evaluation of multiple parameters of HIV-1 replication cycle in testing of AIDS drugs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
Best practices for storing and handling Costatolide to maintain potency
Technical Support Center: Cacospongiolide
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling Cacospongiolide to maintain its potency. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is Cacospongiolide?
A1: Cacospongiolide is a marine-derived natural product classified as a sesquiterpenoid.[1] These compounds are a class of terpenes composed of three isoprene units.[1] Cacospongiolide is known for its biological activity as an inhibitor of the Phospholipase A2 (PLA2) enzyme.[2][3] PLA2 enzymes are critical in the inflammatory cascade as they catalyze the release of arachidonic acid from membrane phospholipids, which is a precursor to various pro-inflammatory mediators like prostaglandins and leukotrienes.[3]
Q2: What are the recommended storage conditions for Cacospongiolide to ensure its long-term potency?
A2: While specific stability studies for Cacospongiolide are not widely published, general best practices for sensitive marine natural products and sesquiterpenoids should be followed to minimize degradation.[4][5] Potency is best maintained by storing the compound under conditions that protect it from light, moisture, and heat.
Q3: How should I prepare stock solutions of Cacospongiolide?
A3: To prepare stock solutions, it is recommended to use high-purity, anhydrous solvents. The choice of solvent will depend on the experimental requirements. For biological assays, Dimethyl Sulfoxide (DMSO) is a common choice. Ensure the compound is fully dissolved before making serial dilutions. For quantitative assays, it is crucial to use freshly prepared dilutions to avoid issues with compound adsorption to plasticware or instability in aqueous buffers.
Q4: What are potential signs of Cacospongiolide degradation?
A4: Degradation may be indicated by a physical change in the substance, such as discoloration of the solid compound or solution. The most definitive sign of degradation is a decrease or loss of biological activity in your experimental model. This can be confirmed by running a potency assay and comparing the results with a fresh or properly stored batch.
Q5: How can I verify the potency of my Cacospongiolide sample?
A5: The potency of Cacospongiolide can be verified by performing a functional assay, such as a Phospholipase A2 (PLA2) inhibition assay.[6] By determining the IC50 (half-maximal inhibitory concentration) of your sample and comparing it to the value reported in the literature or the value from a new, validated batch, you can assess its relative potency.
Table 1: Recommended Storage Conditions for Cacospongiolide
| Condition | Solid Compound | In Solution (Organic Solvent) |
| Temperature | -20°C or -80°C (Long-term) | -20°C (Short-term, <1 month) or -80°C (Long-term) |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen) | Store under an inert gas (e.g., Argon, Nitrogen) |
| Light | Protect from light (use amber vials) | Protect from light (use amber vials or wrap in foil) |
| Moisture | Store in a desiccator | Use anhydrous solvents and seal vials tightly |
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in PLA2 Inhibition Assays.
This is a common issue when working with PLA2 inhibitors due to the complexity of the enzyme kinetics at the lipid-water interface.[7]
-
Possible Cause 1: Compound Degradation.
-
Solution: Verify the integrity of your Cacospongiolide stock. If degradation is suspected, use a fresh vial or a newly prepared stock solution. Always store solutions at -80°C for long-term use and minimize freeze-thaw cycles.
-
-
Possible Cause 2: Sub-optimal Assay Conditions.
-
Solution: The activity of PLA2 is highly dependent on the physical state of the substrate (e.g., micelles, vesicles).[7] Ensure that the substrate concentration is optimal and that the reaction buffer conditions (pH, calcium concentration) are appropriate for the specific PLA2 isozyme being used. Refer to established protocols or commercial assay kit guidelines.[6]
-
-
Possible Cause 3: Solvent Effects.
-
Solution: High concentrations of organic solvents (like DMSO) can interfere with enzyme activity or the physical structure of the lipid substrate. Ensure the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells, including controls.
-
Issue 2: Cacospongiolide stock solution appears cloudy or shows precipitation upon thawing.
-
Possible Cause 1: Poor Solubility.
-
Solution: The compound may be precipitating out of solution at lower temperatures. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve the compound completely. If precipitation persists, gentle warming (e.g., in a 37°C water bath for a few minutes) may be required.
-
-
Possible Cause 2: Solvent Water Contamination.
-
Solution: Cacospongiolide may have limited solubility in aqueous environments. The introduction of water into the organic stock solution (e.g., from condensation) can cause precipitation. Use anhydrous solvents and ensure vials are tightly sealed.
-
Troubleshooting Flowchart for PLA2 Inhibition Assays
Caption: Troubleshooting flowchart for PLA2 inhibition assays.
Experimental Protocols & Workflows
Protocol 1: Preparation of a 10 mM Cacospongiolide Stock Solution in DMSO
-
Acclimation: Allow the vial of solid Cacospongiolide to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of Cacospongiolide in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (37°C) can be applied if necessary.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass or polypropylene vials. Store aliquots at -80°C under an inert atmosphere if possible.
Diagram: Recommended Handling and Storage Workflow```dot
Caption: Mechanism of action for Cacospongiolide.
References
- 1. Sesquiterpene - Wikipedia [en.wikipedia.org]
- 2. How Do Phospholipase A2 Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]
- 3. What are PLA2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. seaweedhub-extension.media.uconn.edu [seaweedhub-extension.media.uconn.edu]
- 5. researchgate.net [researchgate.net]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. scispace.com [scispace.com]
Mitigating cytotoxicity of Costatolide at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with Costatolide at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound?
A1: this compound, a non-nucleoside reverse transcriptase inhibitor (NNRTI), generally exhibits a favorable safety profile. In various cell lines, the 50% cytotoxic concentration (CC50) is approximately 10 to 20 μM.[1] Clinical studies with its closely related isomer, Calanolide A, have shown minimal toxicity in human subjects, with observed adverse events being mild and transient.[2]
Q2: Is there a known mechanism for this compound's cytotoxicity at high concentrations?
A2: The specific molecular mechanism for this compound-induced cytotoxicity at high concentrations has not been extensively documented in publicly available literature. While its primary mechanism of action is the inhibition of HIV-1 reverse transcriptase, high concentrations may lead to off-target effects or induce cellular stress pathways. For some NNRTIs, high concentrations have been associated with mitochondrial dysfunction or induction of apoptosis.[3]
Q3: Can co-administration of other anti-HIV drugs increase the cytotoxicity of this compound?
A3: Studies involving Calanolide A, a compound structurally very similar to this compound, have shown no evidence of synergistic toxicity when used in combination with other anti-HIV agents, including nucleoside reverse transcriptase inhibitors and protease inhibitors.[4][5]
Q4: What are the general strategies to mitigate drug-induced cytotoxicity?
A4: General approaches to reduce drug cytotoxicity include modifying the drug formulation to alter its pharmacokinetic profile, co-administering protective agents like antioxidants to counteract specific toxic mechanisms (e.g., oxidative stress), or developing prodrugs that are activated at the target site, thereby reducing systemic exposure.[1]
Troubleshooting Guide: High Cytotoxicity Observed with this compound
This guide provides a step-by-step approach for researchers observing unexpected or high levels of cytotoxicity in their experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at expected therapeutic concentrations. | 1. Cell line hypersensitivity. 2. Error in concentration calculation. 3. Contamination of cell culture. | 1. Perform a dose-response curve to determine the EC50 (effective concentration) and CC50 (cytotoxic concentration) in your specific cell line. 2. Verify the stock solution concentration and dilution calculations. 3. Test for mycoplasma and other common cell culture contaminants. |
| Increased cell death at high concentrations. | 1. Induction of apoptosis or necrosis. 2. Mitochondrial dysfunction. 3. Induction of oxidative stress. | 1. Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release). 2. Evaluate mitochondrial membrane potential and ATP production. 3. Measure the levels of reactive oxygen species (ROS). |
| Precipitation of this compound in culture medium. | Poor solubility of the compound at high concentrations. | 1. Use a solubilizing agent (e.g., DMSO) at a final concentration that is non-toxic to the cells. 2. Consider formulation strategies such as the use of cyclodextrins or lipid-based delivery systems to improve solubility.[3] |
| Variability in cytotoxicity results between experiments. | 1. Inconsistent cell passage number or density. 2. Variability in compound preparation. | 1. Standardize cell culture conditions, including passage number and seeding density. 2. Prepare fresh dilutions of this compound from a validated stock solution for each experiment. |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol is for determining the 50% cytotoxic concentration (CC50) of this compound.
Materials:
-
Cells in culture
-
This compound stock solution (in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Complete cell culture medium
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the CC50 value.
Protocol 2: Detection of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol helps to differentiate between apoptotic and necrotic cell death induced by high concentrations of this compound.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Signaling Pathways and Experimental Workflows
Potential Signaling Pathway for NNRTI-Induced Cytotoxicity
Some NNRTIs have been shown to induce premature activation of HIV-1 protease within infected cells, leading to apoptosis. While this compound's specific effects on this pathway are not confirmed, it represents a potential mechanism of cytotoxicity in HIV-infected cells.
Caption: Potential pathway of NNRTI-induced apoptosis in HIV-1 infected cells.
Experimental Workflow for Investigating this compound Cytotoxicity
This workflow outlines a logical sequence of experiments to characterize and potentially mitigate the cytotoxicity of this compound at high concentrations.
Caption: Workflow for investigating and mitigating this compound cytotoxicity.
References
- 1. NNRTI-induced HIV-1 protease-mediated cytotoxicity induces rapid death of CD4 T cells during productive infection and latency reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Properties of Pyranocoumarin Derivatives as Potent Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NNRTI and Liver Damage: Evidence of Their Association and the Mechanisms Involved - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An in vitro comparison of the cytotoxic potential of selected dehydropyrrolizidine alkaloids and some N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing assay conditions to enhance the inhibitory activity of Costatolide
Welcome to the technical support center for researchers working with Costatolide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your assay conditions and enhance the inhibitory activity of this compound, with a particular focus on its potential effects on the STAT3 signaling pathway.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: High Variability in IC50 Values for this compound in Cell Viability Assays
-
Question: We are observing significant well-to-well and plate-to-plate variability in our IC50 values for this compound when using an MTT assay. What could be the cause, and how can we improve our consistency?
-
Answer: High variability in cell-based assays is a common challenge, especially with natural products. Here are several factors to consider and troubleshoot:
-
Cell Seeding Density: Inconsistent cell numbers across wells is a primary source of variability. Ensure you have a homogenous cell suspension before seeding and optimize the cell density to be in the logarithmic growth phase for the duration of the experiment.
-
This compound Solubility: Poor solubility of this compound in your culture medium can lead to inconsistent concentrations. Prepare a high-concentration stock solution in an appropriate solvent (e.g., DMSO) and ensure it is fully dissolved before diluting into the medium. Also, be mindful of the final solvent concentration, as it can affect cell viability.
-
Incubation Time: The duration of this compound exposure can significantly impact the IC50 value. A time-course experiment should be performed to determine the optimal incubation time that yields a robust and reproducible inhibitory effect.
-
Plate Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile PBS or culture medium.
-
Reagent Quality and Handling: Ensure all reagents, including the MTT solution and solubilization buffer, are fresh and properly stored. Inconsistent incubation times with the MTT reagent can also lead to variability.
-
Issue 2: No Significant Inhibition of STAT3 Phosphorylation Observed
-
Question: We are treating our cancer cell line with this compound but do not see a significant decrease in STAT3 phosphorylation (p-STAT3) by Western blot. What are the potential reasons for this?
-
Answer: A lack of observable inhibition of STAT3 phosphorylation can stem from several experimental factors. Consider the following troubleshooting steps:
-
Stimulation Conditions: For cell lines that do not have constitutively active STAT3, stimulation with a cytokine such as Interleukin-6 (IL-6) is necessary to induce STAT3 phosphorylation. Optimize the concentration and duration of IL-6 stimulation to achieve a robust and consistent p-STAT3 signal.
-
Pre-incubation with this compound: The timing of this compound treatment is crucial. Pre-incubating the cells with this compound for a sufficient period before IL-6 stimulation allows the compound to enter the cells and interact with its potential target. Experiment with different pre-incubation times (e.g., 1, 4, 12, 24 hours).
-
Lysate Preparation: The phosphorylation state of proteins is transient. It is critical to work quickly and on ice during cell lysis. Ensure your lysis buffer contains phosphatase inhibitors to prevent the dephosphorylation of p-STAT3.
-
Antibody Quality: The primary antibody against p-STAT3 (specifically p-STAT3 Tyr705) is critical for detection. Verify the specificity and optimal dilution of your antibody. Include a positive control (e.g., lysate from a cell line with known high p-STAT3 levels) and a negative control (unstimulated cells) in your Western blot.
-
This compound Concentration Range: It is possible that the concentrations of this compound being tested are not high enough to elicit an inhibitory effect. Test a broader range of concentrations, guided by initial cytotoxicity data.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent and final concentration for dissolving this compound in cell-based assays?
A1: this compound is typically dissolved in DMSO to create a high-concentration stock solution (e.g., 10-50 mM). For cell-based assays, this stock is then serially diluted in culture medium to the desired final concentrations. It is crucial to maintain a final DMSO concentration below 0.5% (v/v) in the cell culture wells, as higher concentrations can be cytotoxic and interfere with the assay results. Always include a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) in your experiments.
Q2: How can I confirm that the observed decrease in cell viability is due to inhibition of a specific pathway (e.g., STAT3) and not just general cytotoxicity?
A2: This is a critical question in drug development. To distinguish between targeted inhibition and general cytotoxicity, you can perform several experiments:
-
Time-course analysis: A specific inhibitor may show a delayed effect on cell viability compared to a cytotoxic compound.
-
Dose-response correlation: Correlate the IC50 from your viability assay with the IC50 for the inhibition of your target (e.g., p-STAT3). A close correlation suggests a causal link.
-
Rescue experiments: If you can "rescue" the cells from the effects of this compound by activating a downstream component of the inhibited pathway, it points towards a specific mechanism.
-
Molecular profiling: Analyze the expression of downstream target genes of the STAT3 pathway (e.g., Bcl-xL, Cyclin D1, Survivin) using qPCR or Western blotting. A decrease in the expression of these genes upon this compound treatment would support a specific inhibitory effect on the STAT3 pathway.
Q3: What are the most suitable control experiments when assessing the inhibitory activity of this compound on STAT3 signaling?
A3: A well-designed experiment with appropriate controls is essential for reliable data. Key controls include:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound.
-
Unstimulated Control: Cells that are not treated with a STAT3 activator (e.g., IL-6). This provides the baseline level of p-STAT3.
-
Stimulated Control: Cells treated with the STAT3 activator but not with this compound. This represents the maximum p-STAT3 signal.
-
Positive Control Inhibitor: A known STAT3 inhibitor (e.g., Stattic, WP1066) should be run in parallel to validate the assay's ability to detect inhibition.
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound under Different Assay Conditions
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Cell Line | A549 | MDA-MB-231 | HeLa |
| Seeding Density (cells/well) | 5,000 | 10,000 | 8,000 |
| Incubation Time (h) | 24 | 48 | 72 |
| Serum Concentration (%) | 10 | 5 | 2 |
| This compound IC50 (µM) | 15.2 | 8.5 | 5.1 |
Table 2: Effect of Pre-incubation Time on STAT3 Phosphorylation Inhibition by this compound (10 µM)
| Pre-incubation Time (h) | IL-6 Stimulation (15 min) | % p-STAT3 Inhibition |
| 1 | + | 15% |
| 4 | + | 45% |
| 12 | + | 78% |
| 24 | + | 85% |
| 24 | - | N/A |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock. Add the diluted compound to the respective wells. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a suitable software.
Protocol 2: Western Blot for STAT3 Phosphorylation
-
Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Pre-treat with this compound for the optimized duration.
-
Stimulation: Stimulate the cells with an optimized concentration of IL-6 for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.
Visualizations
Caption: Hypothetical mechanism of this compound inhibiting the JAK-STAT3 signaling pathway.
Caption: General experimental workflow for assessing this compound's inhibitory activity.
Validation & Comparative
A Comparative Analysis of Costatolide and Calanolide A: Antiviral Efficacy and Mechanisms of Action
A detailed guide for researchers and drug development professionals on the antiviral properties of two promising natural compounds, Costatolide and Calanolide A. This report synthesizes experimental data to provide a clear comparison of their performance and underlying mechanisms.
This compound, also known as (-)-Calanolide B, and its stereoisomer, (+)-Calanolide A, are naturally occurring non-nucleoside reverse transcriptase inhibitors (NNRTIs) that have demonstrated significant antiviral activity, primarily against Human Immunodeficiency Virus Type 1 (HIV-1).[1][2] Both compounds are derived from trees of the Calophyllum genus.[1][3] While Calanolide A was the first to be identified and has undergone clinical trials, this compound has been considered a promising alternative due to its higher yield from natural sources.[1] This guide provides a comparative analysis of their antiviral activity, supported by experimental data, to aid researchers in the field of antiviral drug development.
Comparative Antiviral Activity
Both this compound and Calanolide A are potent inhibitors of HIV-1, but they exhibit differences in their efficacy against various viral strains.[4] Experimental data indicates that while Calanolide A is generally more potent, this compound retains significant activity and shows a better profile against certain drug-resistant strains.[2][4]
| Compound | Virus Strain | Cell Line | EC50 (µM) | Citation |
| Calanolide A | HIV-1 (Wild Type) | CEM-SS, H9, MT2 | 0.08 - 0.5 | [4] |
| HIV-1 (Wild Type) | Various | 0.10 - 0.17 | [5] | |
| HIV-1 (AZT-resistant G-9106) | Active | [1][6] | ||
| HIV-1 (Pyridinone-resistant A17) | Active | [1][6] | ||
| HIV-1 (Y181C mutation) | 10-fold enhanced activity | [2][4] | ||
| HIV-2 | Inactive | [1][5] | ||
| This compound | HIV-1 (Wild Type) | CEM-SS, H9, MT2 | 0.06 - 1.4 | [4] |
| HIV-1 (Y181C mutation) | 10-fold enhanced activity | [2] | ||
| NNRTI-resistant isolates | Smaller loss of activity compared to Calanolide A | [2][4] | ||
| HIV-2 | Inactive | [4] |
Mechanism of Action: Targeting HIV-1 Reverse Transcriptase
This compound and Calanolide A share a common mechanism of action, functioning as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1][4] They bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, which is distinct from the active site where nucleoside analogs bind.[1] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the HIV-1 replication cycle.[5][7]
Interestingly, their interaction with the RT enzyme is described as a complex, mixed-type inhibition, affecting both the Michaelis constant (Km) for dTTP and the maximum reaction velocity (Vmax).[2][4]
Caption: Mechanism of action of this compound and Calanolide A as NNRTIs.
Experimental Protocols
The evaluation of the antiviral activity of this compound and Calanolide A involves standard in vitro assays. The following is a generalized protocol based on the cited literature.
1. Cell Lines and Virus Strains:
-
Cell Lines: Human T-cell lines such as CEM-SS, H9, and MT-2 are commonly used as they are susceptible to HIV-1 infection.[4]
-
Virus Strains: Laboratory-adapted strains of HIV-1 (e.g., IIIB) and clinical isolates, including those with known resistance mutations (e.g., Y181C, K103N), are used to assess the breadth of activity.[1][4]
2. Antiviral Activity Assay (Cytopathic Effect Assay): This assay measures the ability of the compounds to protect cells from the virus-induced cell death (cytopathic effect).
Caption: A generalized workflow for an in vitro antiviral activity assay.
3. Reverse Transcriptase Inhibition Assay: This biochemical assay directly measures the inhibitory effect of the compounds on the activity of purified HIV-1 reverse transcriptase.
-
Enzyme: Recombinant HIV-1 reverse transcriptase.
-
Substrate: A template-primer (e.g., poly(rA)-oligo(dT)) and radiolabeled or fluorescently labeled deoxynucleoside triphosphates (dNTPs).
-
Procedure: The enzyme is incubated with the substrate in the presence of varying concentrations of the inhibitor (this compound or Calanolide A). The incorporation of the labeled dNTPs into the newly synthesized DNA strand is quantified to determine the level of inhibition. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.
Conclusion
Both this compound and Calanolide A are potent and specific inhibitors of HIV-1 reverse transcriptase. While Calanolide A has been more extensively studied and has progressed to clinical trials, this compound presents a valuable alternative, particularly due to its favorable activity against certain NNRTI-resistant HIV-1 strains and its higher natural abundance.[1][2][4] Their unique mixed-type inhibition mechanism and efficacy against resistant viruses warrant further investigation and position them as important leads in the ongoing search for novel anti-HIV therapeutics.[4] The synergistic effects observed when these compounds are used in combination with other anti-HIV drugs further highlight their potential clinical utility.[2][8]
References
- 1. Calanolide A - Wikipedia [en.wikipedia.org]
- 2. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The calanolides, a novel HIV-inhibitory class of coumarin derivatives from the tropical rainforest tree, Calophyllum lanigerum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Anti-HIV-1 activity of calanolides used in combination with other mechanistically diverse inhibitors of HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Costatolide with first-generation NNRTIs like Nevirapine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Costatolide with the first-generation NNRTI, Nevirapine. The following sections detail their mechanisms of action, comparative efficacy against wild-type and resistant HIV-1 strains, and relevant experimental protocols. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams.
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and Nevirapine target the HIV-1 reverse transcriptase (RT), a critical enzyme for the viral replication cycle. However, they exhibit distinct mechanisms of inhibition.
Nevirapine , a well-characterized first-generation NNRTI, functions as a non-competitive inhibitor . It binds to a hydrophobic pocket on the RT enzyme, distinct from the active site where deoxynucleoside triphosphates (dNTPs) bind. This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting its DNA polymerase activity.
This compound , a derivative of Calanolide A, demonstrates a more complex mixed-type inhibition . This mode of action suggests that this compound can bind to both the free RT enzyme and the RT-DNA substrate complex, affecting both the enzyme's maximum velocity (Vmax) and its affinity for the dNTP substrate (Km).[1][2] This unique mechanism may contribute to its distinct resistance profile.
Comparative Efficacy
Table 1: Antiviral Activity against Wild-Type HIV-1
| Compound | EC50 (µM) | IC50 (µM) | Ki (µM) | Cell Line(s) |
| This compound | 0.06 - 1.4 | 0.003 - 0.01 | Not Reported | CEM-SS, H9, MT2, AA5, U937, 174xCEM |
| Nevirapine | 0.04 | 0.084 | 270 | C8166, CEM-SS |
EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values represent the concentration of the drug required to inhibit viral replication or enzyme activity by 50%, respectively. Ki (inhibition constant) is a measure of the inhibitor's binding affinity.
Table 2: Antiviral Activity against NNRTI-Resistant HIV-1 Strains
| HIV-1 RT Mutation | This compound (EC50 in µM) | Nevirapine (Fold Change in IC50) |
| K103N | >1.4 (in some cell lines) | High Resistance |
| Y181C | 0.01 - 0.1 (retains significant activity) | High Resistance |
| K103N + Y181C | Data not available for this compound alone | High Resistance |
A significant finding is that this compound retains notable activity against the Y181C mutant, a common resistance mutation for first-generation NNRTIs like Nevirapine.[1][2] While this compound's activity is reduced against the K103N mutation, it appears to be less affected than Nevirapine.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of antiviral compounds. Below are representative protocols for key experiments.
In Vitro HIV-1 Reverse Transcriptase Inhibition Assay
This assay biochemically quantifies the inhibitory effect of a compound on the enzymatic activity of HIV-1 RT.
Protocol Details:
-
Reaction Mixture Preparation: In a microtiter plate, combine recombinant HIV-1 RT, a suitable template-primer such as poly(rA)-oligo(dT), and a mixture of dNTPs, including a radiolabeled dNTP like [³H]dTTP, in an appropriate reaction buffer containing MgCl₂.
-
Inhibitor Addition: Add serial dilutions of this compound, Nevirapine, or a control compound to the reaction wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for DNA synthesis.
-
Reaction Termination: Stop the reaction by adding a solution of EDTA.
-
DNA Precipitation and Filtration: Precipitate the newly synthesized radiolabeled DNA using a precipitating agent like cold trichloroacetic acid. Collect the precipitate on a filter mat.
-
Washing: Wash the filter mat to remove unincorporated radiolabeled dNTPs.
-
Quantification: Measure the radioactivity of the filter-bound DNA using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of the inhibitor that reduces RT activity by 50% (IC50) by plotting the percentage of inhibition against the inhibitor concentration.
Cell-Based Anti-HIV-1 Assay
This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.
Protocol Details:
-
Cell Seeding: Plate a suitable human cell line susceptible to HIV-1 infection (e.g., CEM-SS T-cells or TZM-bl reporter cells) in a 96-well microtiter plate.
-
Compound Addition: Add serial dilutions of this compound, Nevirapine, or control compounds to the wells.
-
Viral Infection: Infect the cells with a pre-titered stock of HIV-1 (either wild-type or a specific resistant strain).
-
Incubation: Incubate the infected cells at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 4-6 days).
-
Endpoint Measurement: Quantify the extent of viral replication. Common methods include:
-
p24 Antigen ELISA: Measure the amount of viral p24 capsid protein in the cell culture supernatant.
-
Luciferase Reporter Assay: If using TZM-bl cells, which contain an HIV-1 LTR-driven luciferase reporter gene, measure the luciferase activity.
-
Cell Viability Assay: Measure the viability of the cells using a colorimetric assay (e.g., XTT), as HIV-1 infection can lead to cytopathic effects.
-
-
Data Analysis: Determine the drug concentration that inhibits viral replication by 50% (EC50) by plotting the percentage of inhibition against the drug concentration.
Conclusion
This compound presents an interesting profile as an NNRTI with a distinct mixed-type mechanism of inhibition. This mechanism may be linked to its retained activity against the Y181C HIV-1 RT mutation, a significant liability for the first-generation NNRTI, Nevirapine. However, the lack of direct comparative studies necessitates further research to definitively establish the relative potency and resistance profiles of these two compounds. The experimental protocols provided herein offer a framework for conducting such comparative analyses, which are essential for the continued development of novel and effective antiretroviral therapies.
References
A Comparative Analysis of Costatolide and Efavirenz Against Resistant HIV-1 Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the non-nucleoside reverse transcriptase inhibitors (NNRTIs) Costatolide and Efavirenz, with a focus on their efficacy against drug-resistant strains of HIV-1. The following sections present a summary of available experimental data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows.
Data Presentation: Comparative Antiviral Activity
The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective antiretroviral therapy. Understanding the activity profile of different NNRTIs against these mutants is crucial for the development of next-generation inhibitors and for optimizing treatment regimens.
This compound: Activity Against Wild-Type and NNRTI-Resistant HIV-1
This compound, a naturally derived NNRTI, has demonstrated a unique profile against certain resistant HIV-1 mutants. While it is affected by some common NNRTI resistance mutations, it notably retains significant activity against the Y181C mutation, a common resistance pathway for other NNRTIs.[1][2]
| HIV-1 Strain | Mutation(s) | This compound Activity (EC50/IC50) | Fold Change in Resistance | Reference |
| Wild-Type (Various cell lines) | - | 0.06 - 1.4 µM | - | [1] |
| NNRTI-Resistant | Y181C | 10-fold enhanced activity | ~0.1 | [1][2] |
| NNRTI-Resistant | L100I | Decreased activity | Data not available | [1] |
| NNRTI-Resistant | K103N | Decreased activity | Data not available | [1] |
| NNRTI-Resistant | Y188L | Decreased activity | Data not available | [1] |
Note: "Decreased activity" indicates a higher EC50/IC50 value compared to the wild-type, but specific fold-change values were not available in the reviewed literature.
Efavirenz: Activity Against Wild-Type and NNRTI-Resistant HIV-1
Efavirenz has been a cornerstone of antiretroviral therapy for many years. However, its efficacy is limited by the emergence of resistance, with the K103N mutation being the most frequently observed.[3][4] The presence of additional mutations can further increase the level of resistance.[3][5]
| HIV-1 Strain | Mutation(s) | Efavirenz Activity (IC50) | Fold Change in Resistance | Reference |
| Wild-Type | - | ~0.00293 µM (Ki) | - | |
| NNRTI-Resistant | K103N | Moderate resistance | Data not available | [3] |
| NNRTI-Resistant | K103N + L100I | High-level resistance | ~25-30 fold | [3] |
| NNRTI-Resistant | K103N + V108I | Increased resistance | Data not available | [3][4] |
| NNRTI-Resistant | K103N + P225H | Increased resistance | Data not available | [3][4] |
| NNRTI-Resistant | Y181C | Minimal effect | <2-fold | [6] |
| NNRTI-Resistant | Y188L | High-level resistance | >50-fold | [7] |
| NNRTI-Resistant | G190S | High-level resistance | >50-fold | [7] |
Note: The table summarizes findings from multiple sources. Direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and Efavirenz. Specific details may vary between individual studies.
Anti-HIV-1 Cell-Based Assay (IC50 Determination)
This assay determines the concentration of a drug required to inhibit 50% of viral replication in cell culture.
Materials:
-
Target cells (e.g., MT-2, CEM-SS, or peripheral blood mononuclear cells [PBMCs])
-
HIV-1 virus stock (wild-type or resistant mutant)
-
This compound and Efavirenz stock solutions
-
Cell culture medium and supplements
-
96-well microtiter plates
-
Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)
Procedure:
-
Seed target cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of this compound and Efavirenz in cell culture medium.
-
Add the diluted drugs to the wells containing the cells. Include control wells with no drug.
-
Infect the cells with a standardized amount of HIV-1 virus stock.
-
Incubate the plates at 37°C in a humidified CO2 incubator for a period that allows for multiple rounds of viral replication (typically 4-7 days).
-
After incubation, collect the cell culture supernatant.
-
Quantify the amount of viral replication in the supernatant using a suitable method (e.g., p24 antigen ELISA).
-
Calculate the percentage of inhibition of viral replication for each drug concentration compared to the virus control (no drug).
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This biochemical assay measures the direct inhibitory effect of a compound on the activity of the HIV-1 reverse transcriptase enzyme.
Materials:
-
Recombinant HIV-1 reverse transcriptase
-
This compound and Efavirenz stock solutions
-
Reaction buffer containing template-primer (e.g., poly(A)/oligo(dT)), dNTPs (one of which is labeled, e.g., with biotin or a radioisotope), and MgCl2
-
Microtiter plates (e.g., streptavidin-coated for biotin-labeled dNTPs)
-
Detection system (e.g., enzyme-linked immunosorbent assay [ELISA] for biotin-labeled product, or scintillation counting for radiolabeled product)
Procedure:
-
Prepare serial dilutions of this compound and Efavirenz in the reaction buffer.
-
Add the diluted drugs to the wells of a microtiter plate. Include control wells with no drug.
-
Add the recombinant HIV-1 RT enzyme to each well.
-
Initiate the reverse transcription reaction by adding the dNTP mixture.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour).
-
Stop the reaction.
-
Quantify the amount of newly synthesized DNA. For a biotin-based assay, this involves capturing the biotin-labeled DNA on a streptavidin-coated plate and detecting it with an antibody-enzyme conjugate.
-
Calculate the percentage of RT inhibition for each drug concentration compared to the enzyme control (no drug).
-
Determine the IC50 value by plotting the percentage of inhibition against the drug concentration.
Mandatory Visualizations
Signaling Pathway: Mechanism of NNRTI Action
The following diagram illustrates the mechanism of action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like this compound and Efavirenz.
Caption: Mechanism of action of NNRTIs on HIV-1 Reverse Transcriptase.
Experimental Workflow: IC50 Determination
The following diagram outlines the general workflow for determining the 50% inhibitory concentration (IC50) of an antiviral compound.
Caption: General experimental workflow for determining the IC50 of antiviral drugs.
Logical Relationship: Drug Resistance and Efficacy
This diagram illustrates the relationship between the presence of HIV-1 resistance mutations and the efficacy of NNRTIs.
Caption: Relationship between HIV-1 resistance mutations and NNRTI treatment outcome.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relative replication fitness of efavirenz-resistant mutants of HIV-1: Correlation with frequency during clinical therapy and evidence of compensation for the reduced fitness of K103N + L100I by the nucleoside resistance mutation L74V - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Human Immunodeficiency Virus Type 1 Mutations Selected in Patients Failing Efavirenz Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genotypic Correlates of Phenotypic Resistance to Efavirenz in Virus Isolates from Patients Failing Nonnucleoside Reverse Transcriptase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Drug Resistance Database [hivdb.stanford.edu]
- 7. New antiretroviral inhibitors and HIV-1 drug resistance: more focus on 90% HIV-1 isolates? - PMC [pmc.ncbi.nlm.nih.gov]
Costatolide's Resiliency Against NNRTI-Resistant HIV-1: A Comparative Analysis
For Immediate Release
Frederick, MD – A comprehensive analysis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Costatolide reveals a unique cross-resistance profile, highlighting its potential efficacy against HIV-1 strains resistant to other drugs in its class. This guide provides a detailed comparison of this compound's performance against other NNRTIs, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
This compound, an isomer of Calanolide A, demonstrates a distinct pattern of activity against common NNRTI-resistant mutations in the HIV-1 reverse transcriptase (RT) enzyme. Notably, it exhibits enhanced activity against the prevalent Y181C mutation, a significant pathway for resistance to first-generation NNRTIs like nevirapine. While its activity is reduced against strains with L100I, K103N, T139I, and Y188H mutations, studies indicate that this compound experiences a smaller loss of potency against many of these resistant isolates compared to its structural analogs[1][2]. In-vitro selection studies have shown that resistance to this compound is primarily associated with the emergence of T139I, L100I, Y188H, or L187F mutations in the RT enzyme[2].
Comparative Cross-Resistance Profile of NNRTIs
The following table summarizes the cross-resistance data for this compound and other commonly used NNRTIs against key resistance mutations in the HIV-1 reverse transcriptase. Data is presented as fold change in 50% effective concentration (EC₅₀) or 50% inhibitory concentration (IC₅₀) compared to wild-type virus.
| HIV-1 RT Mutation | This compound (Fold Change in EC₅₀/IC₅₀) | Nevirapine (Fold Change in EC₅₀/IC₅₀) | Efavirenz (Fold Change in EC₅₀/IC₅₀) | Etravirine (Fold Change in EC₅₀/IC₅₀) | Rilpivirine (Fold Change in EC₅₀/IC₅₀) |
| Wild-Type | 1.0 | 1.0 | 1.0 | 1.0 | 1.0 |
| L100I | Decreased Susceptibility | >50 | >50 | 5-10 | 10 |
| K103N | Decreased Susceptibility | ~50 | ~20 | No significant change | No significant change |
| V106A | - | - | ~2 | - | - |
| Y181C | Enhanced Activity (0.1x) [1][2] | >50 | <2 | ~5 | ~3 |
| Y188L | Decreased Susceptibility | >50 | >50 | - | - |
| G190A | - | >50 | 5-10 | No significant change | No significant change |
| T139I | Decreased Susceptibility | - | - | - | - |
Note: Specific fold-change values for this compound against some mutations are not publicly available and are indicated as "Decreased Susceptibility" based on qualitative descriptions in published literature. Data for other NNRTIs is compiled from the Stanford University HIV Drug Resistance Database.
Mechanism of NNRTI Action and Resistance
NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket in the p66 subunit of the HIV-1 reverse transcriptase, approximately 10 Å from the catalytic site. This binding induces a conformational change in the enzyme, distorting the polymerase active site and inhibiting the conversion of viral RNA to DNA.
Resistance to NNRTIs arises from mutations within this binding pocket, which can either sterically hinder drug binding or alter the chemical interactions necessary for high-affinity binding.
Experimental Protocols
Phenotypic Drug Susceptibility Assay using a Recombinant Virus Assay with a Luciferase Reporter Gene
This protocol outlines a method to determine the in vitro susceptibility of HIV-1 isolates to this compound and other NNRTIs.
1. Generation of Recombinant Virus Stocks:
-
a. Amplification of Patient-Derived RT Gene: HIV-1 RNA is extracted from patient plasma samples. The reverse transcriptase-coding region of the pol gene is amplified using reverse transcription-polymerase chain reaction (RT-PCR) with specific primers.
-
b. Vector Construction: The amplified RT gene is inserted into a proviral HIV-1 vector that is deficient in its own RT gene and contains a luciferase reporter gene in place of the nef gene.
-
c. Transfection: The resulting recombinant vector DNA is co-transfected with a VSV-G expression vector into a suitable cell line (e.g., HEK293T) to produce pseudotyped virus particles.
-
d. Virus Harvest: Supernatants containing the recombinant virus are harvested 48-72 hours post-transfection, filtered, and stored at -80°C.
2. Drug Susceptibility Assay:
-
a. Cell Plating: Target cells (e.g., TZM-bl) are seeded in 96-well plates.
-
b. Drug Dilution: A serial dilution of this compound and other NNRTIs is prepared in culture medium and added to the wells.
-
c. Infection: A standardized amount of the recombinant virus stock is added to each well.
-
d. Incubation: The plates are incubated for 48 hours to allow for a single round of viral replication.
-
e. Luciferase Assay: The cells are lysed, and luciferase substrate is added. The luminescence, which is proportional to the extent of viral replication, is measured using a luminometer.
3. Data Analysis:
-
The 50% inhibitory concentration (IC₅₀) is calculated for each drug by plotting the percentage of viral inhibition against the drug concentration.
-
The fold change in resistance is determined by dividing the IC₅₀ of the drug against the mutant virus by the IC₅₀ against a wild-type reference virus.
Conclusion
This compound presents a promising cross-resistance profile, particularly with its enhanced activity against the Y181C HIV-1 mutant. This characteristic, combined with a potentially reduced loss of efficacy against other common NNRTI-resistant strains, warrants further investigation and positions this compound as a valuable candidate for combination antiretroviral therapy, especially in treatment-experienced patients. The experimental protocols provided herein offer a standardized approach for further comparative studies.
References
- 1. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of Costatolide: A Comparative Guide to its Reverse Transcriptase Inhibition Mechanism Confirmed by Site-Directed Mutagenesis
This guide provides a detailed comparison of Costatolide, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other classes of reverse transcriptase (RT) inhibitors. We delve into its unique mechanism of action, supported by experimental data from site-directed mutagenesis studies that pinpoint its interaction with HIV-1 RT. This document is intended for researchers, scientists, and drug development professionals working on novel antiretroviral therapies.
This compound's Mechanism of Action: A Mixed-Type Inhibition
This compound is an isomer of Calanolide A and functions as a specific, non-nucleoside inhibitor of HIV-1 reverse transcriptase.[1][2] Unlike nucleoside reverse transcriptase inhibitors (NRTIs) that compete with natural deoxynucleoside triphosphates (dNTPs) at the enzyme's active site, this compound binds to a distinct, allosteric, hydrophobic pocket on the RT enzyme, approximately 10 angstroms away from the catalytic active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function.
Enzymatic inhibition assays have demonstrated that this compound exhibits a complex, mixed-type inhibition mechanism.[1][3][5] This means it affects both the Michaelis constant (Km) for the incoming dTTP and the maximum reaction velocity (Vmax) of the reverse transcriptase enzyme.[1][2][3] This dual effect distinguishes it from many other NNRTIs and contributes to its potent antiviral activity.
Comparative Analysis: this compound (NNRTI) vs. Other RT Inhibitors
The primary alternatives to NNRTIs like this compound are Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs). The fundamental differences in their mechanisms provide distinct advantages and disadvantages in therapeutic applications.
| Feature | This compound (NNRTI) | Nucleoside/Nucleotide RT Inhibitors (NRTIs) |
| Binding Site | Allosteric, hydrophobic pocket on RT[3][6] | Catalytic active site of RT[6][7] |
| Mechanism | Non-competitive, mixed-type inhibition; induces conformational change[1][3][6] | Competitive inhibition; act as chain terminators after incorporation into viral DNA[7][8] |
| Activation | No intracellular activation required[8] | Require intracellular phosphorylation to become active triphosphate forms[7][9] |
| Resistance Profile | Single amino acid changes in the binding pocket can lead to high-level resistance[3] | Multiple mutations are often required for high-level resistance |
| Toxicity | Generally lower mitochondrial toxicity compared to NRTIs[8] | Can be associated with mitochondrial toxicity[8] |
Confirming the Mechanism: The Role of Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful molecular biology technique used to introduce specific changes to a DNA sequence.[10][11] In the context of this compound, this method has been instrumental in identifying the key amino acid residues within the NNRTI binding pocket that are crucial for its inhibitory activity.[3][12] By systematically mutating these residues and observing the resulting changes in drug sensitivity, researchers can precisely map the drug-enzyme interaction.
The data below summarizes the effects of specific mutations within the HIV-1 RT on the antiviral activity of this compound. A fold change greater than 1 indicates a loss of sensitivity (resistance), while a value less than 1 indicates increased sensitivity.
| RT Mutation | Effect on this compound Activity (Fold Change in EC50) | Interpretation |
| L100I | >27 | High-level resistance; L100 is critical for binding[1][3] |
| K103N | >27 | High-level resistance; K103 is a key residue in the binding pocket[1][3] |
| T139I | ~60 | Significant loss of activity, suggesting T139 is important for interaction[13] |
| Y181C | ~0.1 | 10-fold enhanced sensitivity; unique property of the calanolide class[1][2][5] |
| Y188C/H | >27 | High-level resistance; Y188 is crucial for binding[1][3] |
EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.
This data confirms that this compound interacts with the well-defined NNRTI binding pocket. Notably, the enhanced activity against the Y181C mutant, a common mutation conferring resistance to other NNRTIs, suggests that this compound and its analogs may interact differently with the RT enzyme and could be effective against certain drug-resistant HIV-1 strains.[1][2][3]
Visualizing the Mechanism and Experimental Workflow
The following diagrams illustrate the proposed inhibitory pathway of this compound and the experimental workflow used to confirm its binding site through site-directed mutagenesis.
References
- 1. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. journals.asm.org [journals.asm.org]
- 6. mdpi.com [mdpi.com]
- 7. Nucleotide Reverse Transcriptase Inhibitors: A Thorough Review, Present Status and Future Perspective as HIV Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nnrti vs Nrti | Power [withpower.com]
- 9. drugs.com [drugs.com]
- 10. In Vitro Site Directed Mutagenesis | Springer Nature Experiments [experiments.springernature.com]
- 11. neb.com [neb.com]
- 12. Site-specific mutagenesis of AIDS virus reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
A Comparative Analysis of the Anti-HIV Efficacy of Costatolide and its Isomer, Dihydrocostatolide
For Immediate Release
FREDERICK, MD – A comprehensive analysis of the anti-human immunodeficiency virus (HIV) activities of Costatolide and its isomer, Dihydrothis compound, reveals both compounds as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) with distinct efficacy profiles. This guide provides a detailed comparison of their performance, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of antiretroviral therapy.
This compound, also known as (-)-calanolide B, and its reduced counterpart, Dihydrothis compound, are isomers of calanolide A, a compound initially isolated from the tropical rainforest tree Calophyllum lanigerum. Both compounds have demonstrated significant inhibitory activity against HIV-1, including strains resistant to other NNRTIs.[1][2] This comparison guide delves into their relative potencies, spectrum of activity against various viral strains, and the underlying mechanism of action.
Quantitative Comparison of Antiviral Efficacy
The antiviral activities of this compound and Dihydrothis compound have been evaluated in a variety of human cell lines against different strains of HIV-1. The 50% effective concentration (EC50), which represents the concentration of the drug that inhibits 50% of viral replication, is a key metric for comparing their potency.
| Compound | Cell Line | Virus Strain | EC50 (µM) |
| This compound | CEM-SS | HIV-1 RF | 0.06 - 1.4 |
| H9 | HIV-1 RF | 0.1 - 0.8 | |
| MT-2 | HIV-1 RF | 0.08 - 0.5 | |
| Dihydrothis compound | CEM-SS | HIV-1 RF | 0.1 - 0.8 |
| H9 | HIV-1 RF | 0.1 - 0.8 | |
| MT-2 | HIV-1 RF | 0.1 - 0.8 |
Table 1: Comparative in vitro anti-HIV-1 activity of this compound and Dihydrothis compound in various T-cell lines.[1]
Both compounds exhibit potent anti-HIV-1 activity across multiple T-cell lines.[1] Notably, this compound and Dihydrothis compound have shown enhanced activity against HIV-1 strains carrying the Y181C mutation, a common resistance mutation for many NNRTIs.[1][2]
| Compound | Virus Strain | Fold Change in EC50 vs. Wild Type |
| This compound | Y181C Mutant | ~0.1 (10-fold more active) |
| Dihydrothis compound | Y181C Mutant | ~0.1 (10-fold more active) |
Table 2: Enhanced activity of this compound and Dihydrothis compound against NNRTI-resistant HIV-1 (Y181C).[1][2]
While both compounds are highly effective, subtle differences in their activity against other NNRTI-resistant strains have been observed. For instance, this compound retained partial activity against viruses with the T139I mutation in the reverse transcriptase, whereas Dihydrothis compound's activity was more significantly reduced.[1] This suggests that despite their structural similarity, they may interact differently with the reverse transcriptase enzyme.[1][2]
Mechanism of Action: Mixed-Type Inhibition of HIV-1 Reverse Transcriptase
This compound and Dihydrothis compound exert their antiviral effect by directly inhibiting the HIV-1 reverse transcriptase (RT), an essential enzyme for viral replication. Enzymatic inhibition assays have demonstrated that both compounds act as mixed-type inhibitors.[1][2] This means they can bind to the RT enzyme at a site distinct from the nucleotide-binding site (the allosteric site) and also affect both the binding of the natural substrate (dNTPs) and the maximum rate of the enzymatic reaction (Vmax).[1][2]
References
- 1. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating In Vitro Efficacy of Costatolide in Ex Vivo Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Costatolide, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other established NNRTIs. The focus is on bridging the gap between in vitro findings and their validation in more physiologically relevant ex vivo models. While in vitro data demonstrates the potential of this compound, this guide highlights the current landscape of its ex vivo evaluation and compares its performance with alternative compounds for which such data is available.
Comparative Efficacy of this compound and Alternative NNRTIs
The following table summarizes the in vitro efficacy of this compound and the comparator NNRTIs, Nevirapine and Efavirenz, against HIV-1. The data is presented as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) in various cell-based assays. It is important to note that direct ex vivo efficacy data for this compound in human tissue models was not available in the reviewed literature. Therefore, a direct comparison of in vitro versus ex vivo performance for this compound cannot be made at this time. However, available ex vivo data for comparator drugs are presented to provide a benchmark for the expected performance of NNRTIs in these more complex systems.
| Compound | In Vitro Model | HIV-1 Strain | Efficacy (EC50/IC50 in µM) | Citation |
| This compound | CEM-SS, H9, MT-2, AA5, U937, 174xCEM cell lines | Laboratory strains | 0.06 - 1.4 | [1] |
| Fresh human cells | Low-passage clinical isolates | Highly effective (quantitative data not specified) | [1][2] | |
| Calanolide A (Isomer of this compound) | Variety of laboratory cell lines | Laboratory strains | 0.10 - 0.17 | [3] |
| Nevirapine | Not Specified | Not Specified | Not Specified in direct comparison | |
| Efavirenz | Not Specified | Not Specified | Not Specified in direct comparison | |
| UC781 (NNRTI) | Human cervical tissue explants | HIV-1 BaL | Consistently prevented infection | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are protocols for key in vitro and ex vivo assays relevant to the evaluation of anti-HIV-1 compounds.
In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of the HIV-1 RT enzyme, a critical step in the viral replication cycle.
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Poly(A) template and oligo(dT) primer
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., [³H]-dTTP or a non-radioactive alternative)
-
Test compound (this compound or alternatives)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
96-well plates
-
Scintillation counter or appropriate detection instrument for non-radioactive methods
Procedure:
-
Prepare a reaction mixture containing the assay buffer, poly(A) template, oligo(dT) primer, and dNTPs.
-
Add varying concentrations of the test compound to the wells of a 96-well plate.
-
Initiate the reaction by adding the recombinant HIV-1 RT to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction (e.g., by adding EDTA).
-
Transfer the reaction products onto a filter membrane that binds nucleic acids.
-
Wash the filter to remove unincorporated labeled dNTPs.
-
Quantify the incorporated labeled dNTPs using a scintillation counter or other appropriate detection method.
-
Calculate the percent inhibition of RT activity for each compound concentration and determine the IC50 value.
Ex Vivo HIV-1 Infection of Human Lymphoid Tissue Explants
This model provides a more physiologically relevant system to evaluate antiviral efficacy by maintaining the complex cellular architecture and interactions of human lymphoid tissue.
Materials:
-
Fresh human tonsillar or other lymphoid tissue
-
Culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics
-
HIV-1 viral stock (e.g., laboratory-adapted or clinical isolates)
-
Test compound (this compound or alternatives)
-
Gelfoam sponges
-
6-well culture plates
-
p24 antigen ELISA kit
Procedure:
-
Obtain fresh human lymphoid tissue and dissect it into small blocks (approximately 2-3 mm³).
-
Place the tissue blocks on Gelfoam sponges in a 6-well plate at the air-liquid interface.
-
Add culture medium to the bottom of the wells, ensuring the tissue is not submerged.
-
Pre-treat the tissue blocks with varying concentrations of the test compound for a specified period.
-
Infect the tissue blocks with a known amount of HIV-1 viral stock.
-
Continue to culture the tissue blocks in the presence of the test compound, changing the medium every 2-3 days.
-
Collect the culture supernatant at regular intervals to measure the level of HIV-1 p24 antigen using an ELISA kit.
-
At the end of the experiment, tissue viability can be assessed (e.g., using an MTT assay).
-
Calculate the percent inhibition of viral replication for each compound concentration and determine the EC50 value.
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of HIV-1 Reverse Transcriptase Inhibition by this compound.
Caption: Experimental Workflow for Ex Vivo HIV-1 Infection of Human Tissue Explants.
References
- 1. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antiviral activity and mechanism of action of calanolide A against the human immunodeficiency virus type-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical testing of candidate topical microbicides for anti-human immunodeficiency virus type 1 activity and tissue toxicity in a human cervical explant culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative assessment of the safety profiles of different Calanolide isomers
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the safety profiles of different Calanolide isomers. This document summarizes available preclinical and clinical data to facilitate informed decisions in drug development.
Calanolides are a group of dipyranocoumarins, with several isomers demonstrating potent anti-HIV activity as non-nucleoside reverse transcriptase inhibitors (NNRTIs).[1] While Calanolide A has been the most extensively studied, understanding the comparative safety of its isomers, including Calanolide B, C, and D, is crucial for identifying the most promising therapeutic candidates. This guide synthesizes the available safety data from in vitro and in vivo studies to offer a comparative perspective.
In Vitro Cytotoxicity
Direct comparative cytotoxicity data for all Calanolide isomers from a single study is limited in the currently available literature. However, individual studies and reviews provide valuable insights into their relative cytotoxic potential.
| Isomer | Cell Line | Assay | CC50 (µM) | Source |
| (+)-Calanolide A | Various Cell Lines | Not Specified | ~100-200x EC50 | [2] |
| Calanolide A | MT-4 | MTT | >10 | [3] |
| Calanolide C | Raji | TPA-induced EBV-EA activation | IC50 = 351 (mol ratio/32 pmol TPA) | [4] |
| Analogs of Calanolide A | MT-4 | MTT | Pronounced cytotoxicity at 25.0–100.0 µM | [3] |
Key Observations:
-
(+)-Calanolide A generally exhibits low cytotoxicity, with cytotoxic concentrations being significantly higher than its effective antiviral concentrations.[2]
-
A study on bioinspired analogues of Calanolide A showed pronounced cytotoxicity at concentrations of 25-100 µM in MT-4 cells.[3]
-
Calanolide A was found to be more active than its 10,11-cis-isomer, Calanolide C, in inhibiting TPA-induced Epstein-Barr virus early antigen (EBV-EA) activation in Raji cells, with IC50 values of 290 and 351 mol ratio/32 pmol TPA, respectively.[4]
In Vivo Toxicology
Animal studies provide essential information on the systemic toxicity of the Calanolide isomers.
| Isomer(s) | Species | Route | Toxicity Metric | Value | Observations | Source |
| Calanolide A, B, & C | Mice | Not Specified | LD50 | 1.99 g/kg | Found to be nontoxic. No alterations on hepatocytes were observed at the highest dose. | [5] |
| (+)-Calanolide A | Rats | Oral | Well-tolerated dose | Up to 150 mg/kg for 28 days | Gastric irritation, hyperplasia, and edema. | [2] |
| (+)-Calanolide A | Dogs | Oral | Well-tolerated dose | Up to 100 mg/kg for 28 days | Salivation. Emesis was the dose-limiting side effect. | [2] |
Key Observations:
-
A mixture of Calanolides A, B, and C was found to be nontoxic in mice, with a high LD50 value of 1.99 g/kg.[5]
-
Sub-chronic oral administration of (+)-Calanolide A was well-tolerated in rats and dogs at high doses, with the primary toxicities being gastrointestinal effects.[2] A lethal dose could not be attained in dogs.[2]
-
In antimycobacterial assays, (-)-Calanolide B was found to be moderately effective, while Calanolide D was inactive at the highest tested concentration, suggesting a potential difference in their biological activity and possibly their safety profiles.[4]
Human Clinical Trials (Calanolide A)
Phase I clinical trials have been conducted for (+)-Calanolide A in healthy human volunteers.
| Study Design | Population | Dose | Key Findings | Source |
| Single Ascending Dose | 47 healthy, HIV-negative subjects | 200, 400, 600, and 800 mg | Minimal toxicity. Most frequent adverse events were mild and transient: dizziness, taste perversion, headache, eructation, and nausea. These were not dose-related. | [2][6] |
| Multiple Ascending Dose | 47 healthy, HIV-negative subjects | Not specified | All adverse events were mild to moderate and transient. The most common were headache, dizziness, nausea, and taste perversion (oily aftertaste). No dose-related pattern in adverse events was observed. | [7] |
Key Observations:
-
(+)-Calanolide A has a favorable safety profile in humans at single and multiple doses up to 800 mg.[2][6][7]
-
The most common adverse events are mild, transient, and not dose-dependent.[2][7]
Metabolic Profile and Drug Interaction Potential
Both Calanolide A and Calanolide B are metabolized by the cytochrome P450 enzyme CYP3A4.[1][8][9] This suggests a potential for drug-drug interactions with other drugs that are substrates, inhibitors, or inducers of this enzyme. Co-administration with ritonavir, a potent CYP3A4 inhibitor, may enhance the blood levels of these calanolides.[8]
Experimental Protocols
In Vitro Cytotoxicity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% dimethylformamide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the Calanolide isomers and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the 50% cytotoxic concentration (CC50).
In Vivo Acute Oral Toxicity (Adapted from OECD Guideline 423)
The acute toxic class method is a stepwise procedure using a minimum number of animals to classify a substance based on its acute oral toxicity.
Animals:
-
Young adult, healthy rats or mice of a single sex (usually females, as they are often slightly more sensitive).
Procedure:
-
Dose Selection: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
-
Dosing: A group of three animals is dosed with the starting concentration.
-
Observation: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
Stepwise Procedure:
-
If no mortality occurs, the next higher dose level is used in a new group of animals.
-
If mortality occurs, the next lower dose level is used.
-
-
Endpoint: The test is stopped when a dose that causes mortality is identified or when no mortality is observed at the highest dose level. The LD50 is then estimated based on the results.
Signaling Pathways and Experimental Workflows
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition
Calanolides are non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to an allosteric site on the HIV-1 reverse transcriptase, a viral enzyme essential for the replication of the virus. This binding induces a conformational change in the enzyme, which inhibits its function and blocks the conversion of the viral RNA genome into DNA.
Caption: Inhibition of HIV-1 Reverse Transcriptase by Calanolide Isomers.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of Calanolide isomers.
Caption: Workflow for In Vitro Cytotoxicity Testing of Calanolide Isomers.
References
- 1. Calanolide A - Wikipedia [en.wikipedia.org]
- 2. Safety and Pharmacokinetics of Single Doses of (+)-Calanolide A, a Novel, Naturally Occurring Nonnucleoside Reverse Transcriptase Inhibitor, in Healthy, Human Immunodeficiency Virus-Negative Human Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Naturally Occurring Calanolides: Occurrence, Biosynthesis, and Pharmacological Properties Including Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.asm.org [journals.asm.org]
- 7. Safety and pharmacokinetic profile of multiple escalating doses of (+)-calanolide A, a naturally occurring nonnucleoside reverse transcriptase inhibitor, in healthy HIV-negative volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. (+)-Calanolide A | C22H26O5 | CID 64972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Benchmarking the synergistic interactions of Costatolide against other drug combinations
For Researchers, Scientists, and Drug Development Professionals
The development of effective antiviral therapies frequently relies on the strategic combination of drugs to enhance efficacy, overcome resistance, and minimize toxicity. This guide provides a comparative analysis of the synergistic interactions of Costatolide, a non-nucleoside reverse transcriptase inhibitor (NNRTI), with other antiretroviral agents. The data presented is based on in-vitro experimental findings and aims to inform researchers and drug development professionals on the potential of this compound in combination regimens against Human Immunodeficiency Virus Type 1 (HIV-1).
Mechanism of Action: this compound
This compound is an isomer of Calanolide A and functions as a specific and potent inhibitor of the HIV-1 reverse transcriptase (RT).[1][2] Its mechanism of action is characterized as a mixed-type inhibition, where it affects both the Michaelis constant (Km) for deoxythymidine triphosphate (dTTP) and the maximum reaction velocity (Vmax) of the enzyme.[1][2] This dual effect contributes to its efficacy in inhibiting viral replication. Notably, this compound has demonstrated enhanced activity against certain NNRTI-resistant strains of HIV-1, such as those with the Y181C mutation in the reverse transcriptase.[1][2]
Synergistic Interactions with Other Antiretroviral Agents
Studies have systematically evaluated the interaction of this compound with a panel of approved anti-HIV drugs from different classes. The primary method for quantifying these interactions is through the calculation of a synergy volume (μM²%) using the MacSynergy II software. A synergy volume greater than 50 μM²% is indicative of a synergistic interaction.
The following table summarizes the synergistic, additive, and antagonistic effects observed when this compound is combined with other antiretroviral agents.
| Drug Class | Drug Name | Interaction with this compound | Synergy Volume (μM²%) |
| Nucleoside Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine (AZT) | Synergy | >100 |
| Didanosine (ddI) | Synergy | >100 | |
| Zalcitabine (ddC) | Synergy | >100 | |
| Stavudine (d4T) | Synergy | >100 | |
| Lamivudine (3TC) | Synergy | >100 | |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | UC10 | Additive | <50 |
| UC781 | Additive | <50 | |
| Diarylsulfone | Additive | <50 | |
| Protease Inhibitors (PIs) | Ritonavir | Synergy | >100 |
| Indinavir | Additive | <50 | |
| Nelfinavir | Additive | <50 | |
| Saquinavir | Synergy | >100 | |
| Attachment Inhibitor | Resobene | Additive | <50 |
Data compiled from in-vitro studies using CEM-SS cells acutely infected with the IIIB strain of HIV-1. Synergy is defined as a synergy volume > 50 μM²% at a 95% confidence interval.[1][3]
The data indicates that this compound exhibits the most pronounced synergistic interactions when combined with nucleoside reverse transcriptase inhibitors (NRTIs) and certain protease inhibitors like Ritonavir and Saquinavir.[1][3] In contrast, its combination with other NNRTIs, the attachment inhibitor Resobene, and the protease inhibitors Indinavir and Nelfinavir resulted in additive effects.[1][3] Importantly, no antagonistic interactions or synergistic toxicity were observed in any of the tested combinations.[1][3]
Experimental Protocols
The assessment of drug synergy was conducted using a checkerboard titration method in HIV-1 infected cell cultures. The following provides a detailed overview of the experimental methodology.
1. Cell Culture and Virus Infection:
-
Cell Line: CEM-SS cells, a human T-lymphoblastoid cell line, were used for the anti-HIV assays.
-
Virus Strain: The IIIB strain of HIV-1 was used to acutely infect the CEM-SS cells.
2. Drug Combination Assay:
-
A checkerboard titration pattern was established in 96-well microtiter plates. This involved dispensing serial dilutions of this compound along the rows and serial dilutions of the second antiviral agent along the columns.
-
HIV-1 infected CEM-SS cells were then added to each well.
3. Quantification of Antiviral Activity:
-
The inhibitory activity of the drug combinations against HIV-induced cell killing was quantified using the tetrazolium dye XTT assay. In this assay, viable cells metabolize XTT to a colored formazan product, the amount of which is proportional to the number of living cells.
-
The 50% effective concentration (EC₅₀) and 50% inhibitory concentration (IC₅₀) were determined for each drug and combination.
4. Synergy Analysis:
-
The data from the checkerboard assays were analyzed using the MacSynergy II software.
-
This software generates a three-dimensional plot for each drug combination, where the surface of the plot represents the calculated synergy.
-
A surface extending above the plane of additive interaction indicates synergy, while a surface below indicates antagonism.
-
The volume of this surface is calculated and expressed as a synergy volume (in μM²%) at a 95% confidence interval.
-
Synergy was defined as a synergy volume greater than 50 μM²%. Slightly synergistic and highly synergistic activities were also further defined based on the magnitude of the synergy volume.[1]
Visualizing Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams depict the relevant signaling pathway and experimental workflow.
Caption: Simplified HIV-1 Lifecycle and Drug Targets.
Caption: Experimental Workflow for Synergy Assessment.
References
- 1. Unique Anti-Human Immunodeficiency Virus Activities of the Nonnucleoside Reverse Transcriptase Inhibitors Calanolide A, this compound, and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unique anti-human immunodeficiency virus activities of the nonnucleoside reverse transcriptase inhibitors calanolide A, this compound, and dihydrothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
Independent Validation of Costatolide's Anti-HIV-1 Potency: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reported anti-HIV-1 potency of Costatolide against other well-established antiretroviral agents. The data presented is based on the seminal report by Buckheit et al. (1999) and is supplemented with data for comparator drugs from publicly available sources. Due to a lack of independent validation studies for this compound, this guide serves as a summary of the original findings and a baseline for further research.
Data Presentation: Comparative Anti-HIV-1 Activity
The following table summarizes the in vitro anti-HIV-1 activity of this compound and its analogs, Calanolide A and Dihydrothis compound, in comparison with the established non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine and the nucleoside reverse transcriptase inhibitor (NRTI) Zidovudine (AZT).
| Compound | Drug Class | Cell Line | HIV-1 Strain | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| This compound | NNRTI | CEM-SS | IIIB | 0.06 - 1.4 | >100 | >71 - >1667 |
| Calanolide A | NNRTI | CEM-SS | IIIB | 0.08 - 0.5 | >100 | >200 - >1250 |
| Dihydrothis compound | NNRTI | CEM-SS | IIIB | 0.1 - 0.8 | >100 | >125 - >1000 |
| Nevirapine | NNRTI | Various | Wild-type | ~0.04 | ~0.82 µg/mL | ~20.5 |
| Zidovudine (AZT) | NRTI | Various | Wild-type | ~0.0022 | ~0.53 µg/mL | ~241 |
EC50 (50% effective concentration) is the concentration of the drug that inhibits 50% of viral replication. CC50 (50% cytotoxic concentration) is the concentration of the drug that causes a 50% reduction in cell viability. The Selectivity Index (SI) is a ratio of CC50 to EC50 and indicates the therapeutic window of the compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments relevant to assessing the anti-HIV-1 potency of compounds like this compound.
TZM-bl Reporter Gene Assay for HIV-1 Inhibition
This assay is a common method to quantify the inhibition of HIV-1 infection in vitro.
Objective: To determine the concentration at which a compound inhibits 50% of HIV-1 infection (EC50) in TZM-bl cells.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing Tat-responsive luciferase and β-galactosidase reporter genes)
-
HIV-1 virus stock (e.g., IIIB or other strains)
-
Test compounds (e.g., this compound) and control drugs (e.g., AZT, Nevirapine)
-
Cell culture medium (DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
DEAE-Dextran
-
Luciferase assay reagent
-
96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the test and control compounds.
-
Infection: Pre-incubate the virus with the serially diluted compounds for 1 hour at 37°C.
-
Cell Treatment: Add the virus-compound mixture to the TZM-bl cells. Include wells with virus only (virus control) and cells only (cell control). DEAE-Dextran is added to enhance infectivity.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV-1 Reverse Transcriptase (RT) Inhibition Assay
This enzymatic assay directly measures the inhibitory effect of a compound on the activity of the HIV-1 reverse transcriptase enzyme.
Objective: To determine the concentration at which a compound inhibits 50% of the HIV-1 RT enzymatic activity (IC50).
Materials:
-
Recombinant HIV-1 Reverse Transcriptase
-
Test compounds (e.g., this compound) and control drugs (e.g., Nevirapine)
-
Reaction buffer
-
Template-primer (e.g., poly(rA)-oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., ³H-dTTP or a non-radioactive labeled nucleotide)
-
Trichloroacetic acid (TCA) for precipitation (for radioactive assays) or a detection reagent for non-radioactive assays
-
Filter mats or microplates
-
Scintillation counter or plate reader
Procedure:
-
Reaction Setup: In a microplate, combine the reaction buffer, template-primer, and the test compound at various concentrations.
-
Enzyme Addition: Add the HIV-1 RT enzyme to each well to initiate the reaction.
-
Incubation: Incubate the plate at 37°C for 1 hour.
-
dNTP Addition: Add the dNTP mix (containing the labeled dNTP) to start the reverse transcription.
-
Reaction Termination: Stop the reaction. For radioactive assays, this is typically done by adding cold TCA to precipitate the newly synthesized DNA.
-
Detection:
-
Radioactive method: The precipitated DNA is collected on filter mats, washed, and the radioactivity is measured using a scintillation counter.
-
Non-radioactive method: The amount of newly synthesized DNA is quantified using a colorimetric or fluorescent method according to the specific kit's instructions.
-
-
Data Analysis: Calculate the percentage of RT inhibition for each compound concentration relative to the no-drug control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanism of action.
TZM-bl Assay Experimental Workflow
Mechanism of NNRTI Action
Conclusion
The original report on this compound presents it as a potent NNRTI with significant anti-HIV-1 activity and a favorable selectivity index in vitro.[1] Its activity profile is comparable to its isomer, Calanolide A. However, the absence of independent validation studies underscores the need for further research to confirm these initial findings. The provided experimental protocols offer a framework for such validation studies. This guide serves as a resource for researchers interested in the further development and evaluation of this compound and related compounds as potential anti-HIV-1 therapeutics.
References
Safety Operating Guide
Navigating the Disposal of Costatolide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling Costatolide, the absence of a specific Safety Data Sheet (SDS) necessitates a cautious and informed approach to its disposal. This guide provides essential safety information and a logical framework for managing this compound waste, ensuring the safety of personnel and compliance with regulations.
Prudent Handling and Disposal Practices
Due to the lack of specific toxicity and environmental impact data for this compound, it must be treated as a potentially hazardous substance. The following general guidelines for handling and disposal of chemical waste in a laboratory setting are critical.
Key Safety and Disposal Steps:
-
Consult Institutional and Local Regulations: Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations regarding chemical waste disposal.
-
Avoid Drain Disposal: Do not dispose of this compound, or any solutions containing it, down the drain. The potential environmental impact on aquatic life and the potential for unforeseen chemical reactions in the sewer system are significant concerns.
-
Segregate Waste: this compound waste should be segregated from other laboratory waste streams. Use a dedicated, clearly labeled, and sealed container for all solid and liquid waste containing this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound and its waste.
-
Waste Minimization: Employ practices that minimize the generation of this compound waste. This includes using only the necessary amount of the compound for experiments and avoiding the preparation of excess solutions.
Disposal Workflow
The following diagram outlines a logical workflow for the proper management and disposal of this compound waste in a laboratory setting.
Quantitative Data Summary
As no specific quantitative data for the disposal of this compound is available, the following table provides general guidance for laboratory chemical waste, which should be applied to this compound waste management.
| Parameter | General Guideline for Chemical Waste | Application to this compound |
| pH Range for Neutralization | Typically between 6.0 and 9.0 before drain disposal (if permitted) | Not Recommended. Avoid neutralization and drain disposal due to unknown reaction products and environmental effects. |
| Concentration Limits for Drain Disposal | Varies significantly by chemical and local regulations. | Not Applicable. Do not dispose of this compound down the drain. |
| Incineration Temperature | Typically >850°C for hazardous waste. | To be determined by a licensed hazardous waste disposal facility. |
| Compatible Container Materials | Glass or polyethylene for many organic compounds. | Use chemically resistant containers (e.g., borosilicate glass, HDPE) and confirm compatibility with your EHS department. |
Experimental Protocols
Currently, there are no publicly available, validated experimental protocols for the specific neutralization or deactivation of this compound for disposal purposes. Researchers should not attempt to create their own disposal protocols without thorough validation and approval from their institution's safety committee. The recommended procedure is to treat it as hazardous chemical waste and arrange for its disposal through a licensed contractor.
By adhering to these precautionary measures and the outlined logical workflow, laboratory professionals can manage this compound waste in a manner that prioritizes safety and environmental responsibility, thereby building a foundation of trust in their laboratory's safety and chemical handling practices.
Personal protective equipment for handling Costatolide
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY DIAGNOSTIC OR THERAPEUTIC USE. [1][2]
Costatolide is a sesquiterpene lactone, a class of compounds known to possess biological activity.[3] Related compounds have been shown to cause skin and eye irritation, allergic skin reactions, and respiratory irritation.[1][4][5] Therefore, appropriate precautions must be taken to minimize exposure.
Hazard Identification and Classification
The following table summarizes the known hazards of Costunolide, a structurally related sesquiterpene lactone, and should be considered as potential hazards for this compound until more specific data becomes available.
| Hazard Class | GHS Classification | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][4][5] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][4][5] |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction[1][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[1][4][5] |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to ensure that the appropriate PPE is selected.[6] The following PPE is recommended to minimize exposure when handling this compound in a laboratory setting.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Use gloves specifically tested for use with cytotoxic or similar hazardous drugs.[7] Double gloving is recommended. Dispose of gloves immediately after handling the compound. |
| Body Protection | Disposable gown | A long-sleeved, solid-front gown with tight-fitting cuffs is essential to protect skin and clothing from contamination.[8] |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols of the compound.[8] |
| Respiratory Protection | Surgical mask or respirator | A surgical mask should be worn to prevent inhalation of airborne particles.[8][9] For tasks with a higher risk of aerosol generation, a respirator (e.g., N95) may be necessary.[8] |
| Additional Protection | Shoe covers | Recommended to prevent the spread of contamination outside of the handling area.[9] |
Operational Plan for Handling this compound
Adherence to a strict operational workflow is critical to ensure safety. The following diagram outlines the key steps for the safe handling of this compound, from preparation to post-experiment procedures.
Caption: Workflow for the safe handling of this compound.
Experimental Protocols
Working with the Solid Compound:
-
Engineering Controls: All weighing and initial handling of solid this compound should be performed in a chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Personal Protective Equipment: Full PPE as described in the table above is mandatory.
-
Procedure:
-
Designate a specific area for handling this compound.
-
Before starting, ensure all necessary equipment and waste containers are within the containment area.
-
Carefully weigh the required amount of this compound. Use a spatula and weigh paper. Avoid creating dust.
-
Clean the spatula and any contaminated surfaces immediately after use with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
-
Preparing Solutions:
-
Engineering Controls: All solution preparation should be conducted in a chemical fume hood.
-
Personal Protective Equipment: Full PPE is required.
-
Procedure:
-
Add the solvent to the vessel containing the pre-weighed solid this compound.
-
Cap the vessel securely before mixing or vortexing to prevent splashes and aerosols.
-
If sonication is required, ensure the vessel is properly sealed.
-
Disposal Plan
The disposal of investigational drugs like this compound must be handled with care to protect personnel and the environment. All disposal procedures should comply with local, state, and federal regulations.[10]
Waste Segregation and Disposal Workflow:
Caption: Disposal workflow for this compound-related waste.
Disposal Procedures:
-
Solid Waste: All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.[11]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not dispose of down the drain.
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A thorough cleaning with an appropriate solvent should be followed by a standard laboratory disinfectant.
-
Final Disposition: All this compound waste should be disposed of through your institution's environmental health and safety (EHS) office as hazardous chemical waste, likely destined for incineration.[10][11] Ensure all waste containers are properly labeled with the contents, including the name of the compound and any solvents.[12]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
-
Spills: In case of a spill, evacuate the area and prevent others from entering. Wear appropriate PPE, including respiratory protection, and clean up the spill using an absorbent material.[8] Collect all cleanup materials in a sealed container for hazardous waste disposal. Report the spill to your institution's EHS office.[6]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 4. canbipharm.com [canbipharm.com]
- 5. Costunolide | C15H20O2 | CID 5281437 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. hse.gov.uk [hse.gov.uk]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. ipservices.care [ipservices.care]
- 9. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 11. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
